molecular formula C14H12N2O3S2 B089387 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid CAS No. 130-17-6

2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid

Katalognummer: B089387
CAS-Nummer: 130-17-6
Molekulargewicht: 320.4 g/mol
InChI-Schlüssel: KGZUHYIHYBDNLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fluorescent labeling reagent.>2-(4-aminophenyl)-6-methylbenzothiazole sulfonic acid is a brownish-yellow powder. (NTP, 1992)

Eigenschaften

IUPAC Name

2-(4-aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S2/c1-8-2-7-11-12(13(8)21(17,18)19)20-14(16-11)9-3-5-10(15)6-4-9/h2-7H,15H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZUHYIHYBDNLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S2
Record name 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE SULFONIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19798
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0024501
Record name 2-(4-Aminophenyl)-6-methylbenzothiazole sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0024501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2-(4-aminophenyl)-6-methylbenzothiazole sulfonic acid is a brownish-yellow powder. (NTP, 1992), Dry Powder; Water or Solvent Wet Solid
Record name 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE SULFONIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19798
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-6-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Record name 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE SULFONIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19798
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

130-17-6
Record name 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE SULFONIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19798
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-(4-Aminophenyl)-6-methyl-7-benzothiazolesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Benzothiazolesulfonic acid, 2-(p-aminophenyl)-6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 130-17-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203387
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Benzothiazolesulfonic acid, 2-(4-aminophenyl)-6-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(4-Aminophenyl)-6-methylbenzothiazole sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0024501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-aminophenyl)-6-methylbenzothiazole-7-sulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.528
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-BENZOTHIAZOLESULFONIC ACID, 2-(P-AMINOPHENYL)-6-METHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZPZ8EA7RK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

greater than 572 °F (NTP, 1992)
Record name 2-(4-AMINOPHENYL)-6-METHYLBENZOTHIAZOLE SULFONIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19798
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Foundational & Exploratory

2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid

Foreword: A Senior Application Scientist's Perspective

The synthesis of 2-(4-aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid, a compound more commonly known in the industry as Dehydrothio-p-toluidine sulfonic acid (DTPTSA), is a foundational process in the production of various azo dyes.[1] Its molecular architecture, featuring a reactive primary amine and a water-solubilizing sulfonic acid group on a rigid benzothiazole backbone, makes it a critical intermediate for creating dyes with vibrant colors and good lightfastness for textiles, leather, and paper.[1][2][3]

This guide moves beyond a simple recitation of steps. It is designed to provide researchers and process chemists with a deeper understanding of the causality behind the established synthesis pathway. We will explore the critical parameters, the rationale for their selection, and the self-validating nature of the protocols that ensure a high-quality final product. The synthesis is classically a two-stage process: the formation of the benzothiazole core, followed by its regioselective sulfonation. Each stage presents unique challenges and requires precise control to maximize yield and purity.

The Strategic Synthesis Pathway: A Two-Act Play

The most industrially viable and well-documented route to DTPTSA involves two primary transformations:

  • Act I: The Jacobson-Type Condensation. The synthesis of the core heterocyclic structure, 2-(4-aminophenyl)-6-methylbenzothiazole, colloquially named Dehydrothio-p-toluidine. This is achieved through the high-temperature fusion of p-toluidine and elemental sulfur.[4][5][6][7]

  • Act II: Electrophilic Aromatic Sulfonation. The introduction of the sulfonic acid (-SO₃H) group onto the benzothiazole ring system. This step imparts the necessary water solubility for its application as a dye intermediate.[5][6]

This sequential approach allows for the controlled construction of the molecular scaffold first, followed by functionalization, which is a common and effective strategy in complex organic synthesis.

Synthesis_Pathway cluster_0 Step 1: Benzothiazole Formation cluster_1 Step 2: Sulfonation p_toluidine p-Toluidine intermediate 2-(4-aminophenyl)-6-methylbenzothiazole (Dehydrothio-p-toluidine) p_toluidine->intermediate High Temp. Fusion sulfur Sulfur sulfur->intermediate High Temp. Fusion final_product 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid intermediate->final_product Electrophilic Substitution sulfonating_agent Sulfonating Agent (e.g., Oleum, H₂SO₄) sulfonating_agent->final_product Electrophilic Substitution

Caption: Overall two-step synthesis workflow for DTPTSA.

Experimental Protocol: Dehydrothio-p-toluidine Synthesis (Step 1)

The formation of the Dehydrothio-p-toluidine intermediate is a robust but demanding reaction, requiring high temperatures to drive the complex condensation and cyclization process.

Underlying Chemistry and Rationale

This reaction involves melting p-toluidine with sulfur, where one molecule of p-toluidine provides the aniline component and the other provides the methyl group that will ultimately form the thiazole ring with the sulfur atom.[7] The process operates under elevated temperatures (180-450°C) and often at high pressure.[4][8]

  • Causality of High Temperature: The high thermal energy is essential to break C-H bonds on the methyl group of p-toluidine and to facilitate the reaction with elemental sulfur, which involves multiple intermediates. The reaction is typically sluggish at lower temperatures.

  • Role of Reactant Ratio: An excess of p-toluidine is often used, acting as both a reactant and a solvent for the elemental sulfur, ensuring a homogenous reaction mixture.[4]

  • Pressure Considerations: Conducting the reaction under pressure (at least 28 atmospheres) can increase the reaction rate and improve the yield by keeping the reactants in the liquid phase at temperatures above their atmospheric boiling points.[4][8]

Detailed Step-by-Step Protocol

This protocol is a synthesis of methodologies described in the literature, particularly in process patents.[4][7]

  • Reactant Preparation: A mixture of p-toluidine and elemental sulfur is prepared. The molar ratio can range from 5 to 15 moles of p-toluidine per 4 gram-atoms of sulfur.[4] For improved yield, the sulfur is often pre-dissolved in molten p-toluidine at a temperature of 150-160°C.[4]

  • Reaction Execution: The reactant mixture is charged into a high-pressure reactor. The temperature is raised to between 300°C and 450°C, with pressures reaching 30 to 150 atmospheres.[4] The reaction is maintained for a short duration, typically between 1 and 20 minutes, under these conditions.[4]

  • Work-up and Purification: a. Following the reaction, the crude mixture is cooled. b. Excess unreacted p-toluidine is removed by vacuum distillation.[5] c. The crude Dehydrothio-p-toluidine is then purified. This is a critical step to ensure the quality of the starting material for the subsequent sulfonation. Common methods include:

    • Vacuum Distillation: Performed at high temperatures (240-300°C) and low pressure (0.26 to 0.4 kPa).[5]

    • Recrystallization: The distilled product can be further purified by recrystallization from a suitable solvent like ethanol.[5]

Experimental Protocol: Sulfonation (Step 2)

This step functionalizes the purified Dehydrothio-p-toluidine intermediate by introducing a sulfonic acid group, which is key to its utility as a dye precursor.

Mechanistic Considerations and Regioselectivity

The sulfonation of Dehydrothio-p-toluidine is an electrophilic aromatic substitution reaction. The sulfonic acid group is directed primarily to the 7-position of the benzothiazole ring. This regioselectivity is governed by the directing effects of the existing substituents on the aromatic system. The reaction must be carefully controlled to prevent the formation of unwanted isomers or disulfonated products.[6]

  • Choice of Sulfonating Agent: The strength of the sulfonating agent is a critical parameter. Common agents include concentrated sulfuric acid, oleum (fuming sulfuric acid, H₂SO₄·xSO₃), or pure sulfur trioxide (SO₃).[9] Oleum is often preferred as it provides a higher concentration of the active electrophile, SO₃, leading to a more efficient reaction.[9]

  • Temperature Control: This reaction is highly exothermic. Low temperatures (typically 0-10°C) are crucial to control the reaction rate, minimize side-product formation, and prevent degradation of the substrate.[9]

Comparative Analysis of Sulfonation Conditions

Data from patent literature highlights how varying conditions can impact the final yield.

ParameterEmbodiment 1Embodiment 2Embodiment 3
Sulfonation Agent H₂SO₄OleumSO₃
Sulfonation Temp. 10°C5°C0°C
Reaction Time 1.8 h2 h2.2 h
Final Yield 48%52%50%
(Data synthesized from Patent CN105017797A as cited in Benchchem)[9]

As the table shows, using oleum at 5°C provides a marginally higher yield, demonstrating the delicate balance between reagent reactivity and reaction conditions.[9]

Detailed Step-by-Step Protocol
  • Reactor Setup: The purified Dehydrothio-p-toluidine is charged into a glass-lined reactor equipped with robust cooling and agitation.

  • Sulfonation: The sulfonating agent (e.g., 20% oleum) is added slowly and controllably to the substrate while maintaining the internal temperature at 5-10°C.

  • Reaction Monitoring: The reaction is allowed to proceed for approximately 2-3 hours. Progress can be monitored by techniques like HPLC to ensure the complete consumption of the starting material.

  • Quenching and Isolation: The reaction mixture is carefully quenched by slowly adding it to a stirred vessel containing ice and water. This precipitates the sulfonic acid product, which is generally insoluble in the acidic aqueous medium.[1]

  • Filtration and Drying: The precipitated solid is collected by filtration, washed with cold water to remove residual acid, and then dried to yield the final product, 2-(4-aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid, typically as a brownish-yellow powder.[1][8][10]

Analytical Validation and Quality Control

Ensuring the purity and identity of the final product is paramount. A self-validating protocol incorporates rigorous analytical checks.

  • High-Performance Liquid Chromatography (HPLC): Used to assess purity and quantify any isomeric impurities. A typical method would use a C18 column with a gradient of 0.1% formic acid in water and acetonitrile.[9]

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to confirm the molecular weight of the compound. The expected [M-H]⁻ ion would be observed at m/z 335.[9]

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation. In a solvent like DMSO-d₆, characteristic signals for the aromatic protons (δ 7.2–8.1 ppm) and the methyl singlet (δ 2.4 ppm) would be expected.[9]

Analytical_Workflow start Final Product Sample hplc HPLC Analysis start->hplc ms Mass Spectrometry start->ms nmr ¹H NMR Spectroscopy start->nmr purity Purity Assessment (>98% desirable) hplc->purity mw Molecular Weight Confirmation ms->mw structure Structural Confirmation nmr->structure pass QC Pass purity->pass fail QC Fail (Repurify/Re-evaluate) purity->fail mw->pass mw->fail structure->pass structure->fail

Caption: A typical quality control workflow for product validation.

Conclusion

The synthesis of 2-(4-aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid is a classic example of industrial organic synthesis, balancing harsh reaction conditions with the need for a high-purity final product. Success hinges on a thorough understanding of the reaction mechanisms and meticulous control over key parameters such as temperature, pressure, and reagent stoichiometry. By following the detailed, causally-explained protocols and implementing a robust analytical validation framework, researchers and drug development professionals can reliably produce this vital chemical intermediate for a wide range of applications, from dye chemistry to potential pharmaceutical development.[8][9]

References

  • 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid. Smolecule.
  • 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid | 130-17-6. Benchchem.
  • 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid. EvitaChem.
  • 7-Benzothiazolesulfonic acid, 2-(p-aminophenyl)-6-methyl-.
  • Dehydrothio-p-toluidinesulfonic acid azo-hexahydro-4,6-dioxopyrimidineurea or cyanamide direct dyes for paper.
  • Dehydrothio-p-toluidine Sulfonic Acid (DTPTSA). Shanghai Honovo Chemical Co., Ltd..
  • Characterization of Sulfonic Acid Isomers of Dehydrothio-p-toluidine. Taylor & Francis Online.
  • Process for the preparation of 2-(4-aminophenyl)-6-methyl-benzothiazole.
  • Method of purification and isolation of dehydrothio-p-toluidine.
  • A kind of preparation technology of dehydrothiop-toluidine.

Sources

An In-Depth Technical Guide to 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid (CAS: 130-17-6)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid, a versatile heterocyclic compound with significant applications spanning industrial dye synthesis to advanced biomedical research. Known by several synonyms, including Dehydrothio-p-toluidine sulfonic acid, this molecule's unique structure, combining a benzothiazole core with reactive amino and sulfonic acid groups, underpins its diverse functionality.[1] We will explore its fundamental properties, synthesis pathways, and key applications, offering field-proven insights for researchers and development professionals.

Core Molecular Profile and Physicochemical Properties

The compound is a brownish-yellow crystalline powder.[1][2][3][4] Its structure is foundational to its utility; the benzothiazole framework is a privileged scaffold in medicinal chemistry, the aromatic amine group is a key precursor for diazotization reactions (crucial for dye synthesis), and the sulfonic acid group confers aqueous solubility, a vital property for biological and many industrial applications.[1]

A summary of its key physicochemical properties is presented below.

PropertyValueSource(s)
CAS Number 130-17-6[3][5][6]
Molecular Formula C₁₄H₁₂N₂O₃S₂[2][7][8]
Molecular Weight 320.39 g/mol [5][7][8]
Appearance Brownish-yellow powder[1][2][3]
Melting Point >300 °C[3][4]
Water Solubility Insoluble to very low (<0.1 g/100 mL at 22 °C)[1][3][4]
Solubility Soluble in alkaline solutions, DMSO, Acetonitrile[6][9]
pKa (Predicted) -0.28 ± 0.40[3]

Synthesis and Manufacturing Insights

The industrial synthesis of the un-sulfonated precursor, 2-(4-aminophenyl)-6-methyl-benzothiazole (Dehydrothio-p-toluidine), is typically achieved by heating p-toluidine and sulfur at elevated temperatures (300-450°C) and pressures (at least 28 atm).[2][10] This reaction is a classic example of forming the thiazole ring through condensation and cyclization. The high temperature and pressure are necessary to overcome the activation energy for the multiple bond-forming steps involved in constructing the heterocyclic system.

The subsequent introduction of the sulfonic acid group at the 7-position is a critical step, typically achieved through sulfonation. The choice of sulfonating agent and reaction conditions significantly impacts the final yield and purity.

General Synthesis Workflow

G cluster_0 Step 1: Benzothiazole Ring Formation cluster_1 Step 2: Sulfonation A p-Toluidine + Sulfur B High Temperature (e.g., >280°C) High Pressure (e.g., >28 atm) A->B Reaction Conditions C 2-(4-aminophenyl)-6-methyl-benzothiazole (Dehydrothio-p-toluidine) B->C Yields Intermediate D Sulfonating Agent (e.g., Oleum, H₂SO₄, SO₃) C->D Intermediate for Sulfonation E Controlled Temperature (e.g., 0-10°C) D->E Reaction Conditions F 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid E->F Final Product

Caption: Generalized two-step synthesis pathway.

Patent literature reveals that varying the sulfonating agent and temperature can optimize yield. For instance, using oleum at 5°C has been shown to achieve a higher yield (52%) compared to sulfuric acid or sulfur trioxide at other temperatures, demonstrating the delicate balance required to achieve efficient and regioselective sulfonation without promoting side reactions.[11]

Applications in Drug Development and Biological Research

While its origins are in the dye industry, the benzothiazole scaffold has emerged as a potent pharmacophore. Analogues of 2-(4-aminophenyl)benzothiazole, in particular, have demonstrated highly selective and potent antitumor activity.[12][13]

Mechanism of Antitumor Action

The primary mechanism of action for this class of compounds is linked to metabolic activation by the cytochrome P450 enzyme, CYP1A1.[2][12]

  • AhR Agonism: The benzothiazole compound acts as an agonist for the Aryl Hydrocarbon Receptor (AhR).[12]

  • CYP1A1 Induction: Binding to AhR induces the expression of CYP1A1.[12]

  • Metabolic Activation: CYP1A1 biotransforms the benzothiazole into electrophilic reactive species.[2][12]

  • DNA Adduct Formation: These reactive metabolites form adducts with cellular DNA.[12]

  • Apoptosis: The resulting DNA damage triggers the apoptotic machinery, leading to selective cancer cell death.[12]

This unique mechanism of action distinguishes it from many clinically used chemotherapeutic agents.[12][13] Research has confirmed potent, nanomolar-range growth inhibition in various human cancer cell lines, including breast, ovarian, colon, and renal tumors.[12][14]

Proposed Antitumor Signaling Pathway

G cluster_cell Cancer Cell Benz 2-(4-Aminophenyl) benzothiazole AhR Aryl Hydrocarbon Receptor (AhR) Benz->AhR Binds/Activates CYP1A1_enzyme CYP1A1 Enzyme Benz->CYP1A1_enzyme Substrate CYP1A1_induction CYP1A1 Gene Transcription AhR->CYP1A1_induction Induces CYP1A1_induction->CYP1A1_enzyme Translates to Metabolite Reactive Electrophilic Metabolite CYP1A1_enzyme->Metabolite Metabolizes DNA Cellular DNA Metabolite->DNA Attacks Adduct DNA Adducts DNA->Adduct Forms Apoptosis Apoptosis (Cell Death) Adduct->Apoptosis Triggers

Caption: Metabolic activation pathway leading to apoptosis.

Other Biological Applications
  • Fluorescent Probes: The compound has inherent fluorescence properties, with an excitation wavelength around 410 nm and emission near 550 nm, similar to Primuline.[1] This has led to its early use as a fluorochrome in biochemical labs for microscopy and tissue analysis.[1] Its sulfonic acid group enhances water solubility, making it suitable for use in aqueous biological systems.[1]

  • Antimicrobial Activity: Derivatives of this compound have shown promising antimicrobial properties against various pathogens, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[11]

Applications in Analytical Chemistry

The reactive functional groups of this molecule make it a useful reagent in analytical chemistry.[1][2]

  • Spectrophotometry: It serves as a chromogenic reagent for the determination of metal ions. It forms distinctively colored complexes with metals like copper (blue) and lead (yellow), allowing for their quantification in solution using UV-visible spectrophotometry.[11]

  • Complexing Agent: The ability to chelate metal ions makes it a candidate for use in various analytical techniques for the detection and determination of metals in environmental and biological samples.[1]

Experimental Protocol: Spectrophotometric Determination of Cu(II)

This protocol outlines a self-validating system for quantifying copper ions in an aqueous sample. The causality is clear: the intensity of the blue color formed is directly proportional to the concentration of copper, following the Beer-Lambert law.

1. Principle: 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid forms a stable, blue-colored complex with Copper (II) ions in a buffered solution. The absorbance of this complex is measured at its maximum wavelength (λ_max) and compared against a calibration curve prepared from known standards.

2. Reagents and Materials:

  • Stock Copper (II) solution (1000 mg/L)

  • Working Copper (II) standards (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 mg/L)

  • 0.1% (w/v) solution of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid in deionized water (adjust pH to dissolve if necessary).

  • Buffer solution (e.g., Acetate buffer, pH 5.0)

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

3. Step-by-Step Methodology:

  • Wavelength Scan: Prepare a mid-range standard (e.g., 1.0 mg/L Cu(II)). Add 1 mL of the reagent solution and 1 mL of buffer to 10 mL of the standard. Scan the absorbance from 400-800 nm to determine the λ_max of the blue complex.

  • Calibration Curve Preparation:

    • Pipette 10 mL of each working standard (0.1 to 2.0 mg/L) and a blank (deionized water) into separate labeled test tubes.

    • To each tube, add 1 mL of the buffer solution.

    • To each tube, add 1 mL of the 0.1% reagent solution.

    • Mix thoroughly and allow the color to develop for 15 minutes at room temperature.

  • Measurement:

    • Set the spectrophotometer to the predetermined λ_max.

    • Zero the instrument using the prepared blank solution.

    • Measure the absorbance of each standard.

  • Sample Analysis:

    • Prepare the unknown sample by taking 10 mL and treating it with buffer and reagent in the same manner as the standards.

    • Measure its absorbance.

  • Data Analysis:

    • Plot a graph of Absorbance vs. Concentration (mg/L) for the standards.

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 indicates a valid calibration.

    • Use the equation to calculate the concentration of Cu(II) in the unknown sample from its measured absorbance.

Workflow for Copper Determination

G start Start prep_standards Prepare Cu(II) Standards & Blank start->prep_standards prep_sample Prepare Unknown Sample start->prep_sample add_reagents Add Buffer & Reagent to all solutions prep_standards->add_reagents prep_sample->add_reagents incubate Incubate 15 min (Color Development) add_reagents->incubate measure Measure Absorbance at λ_max incubate->measure plot Plot Calibration Curve (Abs vs. Conc) measure->plot calculate Calculate Sample Concentration plot->calculate end End calculate->end

Caption: Analytical workflow for metal ion quantification.

Safety and Handling

As a laboratory chemical, 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid requires careful handling.

  • Hazards: The compound is classified as an irritant to the eyes, skin, and respiratory system.[3][7] It may be harmful if swallowed, inhaled, or absorbed through the skin.[7] When heated to decomposition, it can emit toxic fumes of sulfur and nitrogen oxides (SOx, NOx).[1][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7] If handling the powder, use a fume hood or ensure adequate ventilation to avoid inhaling dust.[7]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes.[7]

    • Skin: Wash off with soap and plenty of water.[7]

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.[7]

    • Inhalation: Move the person to fresh air.[7]

Conclusion

2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid is a molecule of significant dual utility. Its foundational role as a dye intermediate is complemented by its emergence as a highly promising scaffold in medicinal chemistry, particularly in the development of novel anticancer agents with a distinct mechanism of action. Its utility in analytical and biological sciences as a fluorescent probe and chelating agent further underscores its versatility. For researchers, this compound represents a rich platform for further exploration, from synthesizing new dye structures to designing next-generation targeted cancer therapies.

References

  • 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid - Smolecule. (URL: )
  • 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid - EvitaChem. (URL: )
  • 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid | 130-17-6 | Benchchem. (URL: )
  • SAFETY D
  • 7-Benzothiazolesulfonic acid, 2-(p-aminophenyl)-6-methyl- | C14H12N2O3S2 | CID - PubChem. (URL: )
  • 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines - PubMed. (URL: )
  • 130-17-6 | CAS D
  • Compound 2-(4-aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid - Chemdiv. (URL: )
  • US3801587A - Process for the preparation of 2-(4-aminophenyl)
  • 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity - NIH. (URL: )
  • Influence of 2-(4-aminophenyl)benzothiazoles on growth of human ovarian carcinoma cells in vitro and in vivo - PMC - NIH. (URL: )
  • 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid. (URL: )
  • De-Hydro Thiopara Toluidine Sulphonic Acid - Nine Chemicals. (URL: )
  • 2-(4-Aminophenyl)-6-methylbenzothiazole-7-sulphonic acid - CAS-Number 130-17-6. (URL: )

Sources

An In-Depth Technical Guide to the Mechanism of Action of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. Among these, the 2-(4-aminophenyl)benzothiazole class has garnered significant attention for its potent and selective antitumor properties. This technical guide provides a comprehensive overview of the mechanism of action of a specific derivative, 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid. The document delineates the well-established molecular pathway of the parent 2-(4-aminophenyl)benzothiazole class, which involves the Aryl Hydrocarbon Receptor (AhR) and subsequent metabolic activation by Cytochrome P450 1A1 (CYP1A1). It then transitions to the distinct mechanistic profile of the sulfonated derivative, focusing on its role in the inhibition of angiogenesis and modulation of the cell cycle. This guide synthesizes current scientific understanding, presents detailed experimental protocols to investigate these mechanisms, and provides visual representations of the key signaling pathways and workflows to facilitate a deeper understanding for researchers in oncology and drug development.

Introduction: The Therapeutic Potential of Benzothiazoles

Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.[1] This structural motif has proven to be a versatile pharmacophore, leading to the development of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The 2-(4-aminophenyl)benzothiazole series, in particular, has emerged as a class of potent and selective antineoplastic agents, demonstrating significant growth-inhibitory effects against a range of human cancer cell lines, including breast, ovarian, colon, and renal carcinomas.[3]

This guide focuses on 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid, a derivative characterized by the addition of a sulfonic acid group. This modification significantly alters the physicochemical properties of the parent molecule, notably increasing its water solubility.[4] While the mechanism of action for the broader 2-(4-aminophenyl)benzothiazole class is relatively well-understood, the specific molecular pathways engaged by this sulfonated analogue appear to be distinct, highlighting the critical role of chemical structure in determining biological activity.

The Canonical Mechanism of Action of 2-(4-Aminophenyl)benzothiazoles: The AhR/CYP1A1 Pathway

The primary mechanism of antitumor activity for many 2-(4-aminophenyl)benzothiazole derivatives is a multi-step process initiated by the Aryl Hydrocarbon Receptor (AhR).[5]

Aryl Hydrocarbon Receptor (AhR) Agonism

2-(4-aminophenyl)benzothiazoles act as potent agonists of the AhR, a ligand-activated transcription factor that plays a crucial role in cellular responses to environmental xenobiotics and in various physiological processes, including cell proliferation and differentiation.[6][7] In its inactive state, the AhR resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the receptor translocates to the nucleus, dissociates from its chaperones, and heterodimerizes with the AhR Nuclear Translocator (ARNT).

CYP1A1 Induction and Metabolic Bioactivation

The AhR-ARNT heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation. A key target gene is CYP1A1, which encodes the Cytochrome P450 1A1 enzyme.[8] This induction of CYP1A1 is a critical step in the bioactivation of 2-(4-aminophenyl)benzothiazoles. CYP1A1 metabolizes these compounds into reactive electrophilic intermediates, such as nitrenium ions.[5]

DNA Adduct Formation and Apoptosis

These reactive metabolites can then form covalent adducts with cellular macromolecules, most notably DNA. The formation of these DNA adducts leads to DNA damage, which, if not repaired, can trigger cell cycle arrest and ultimately induce apoptosis, or programmed cell death, in sensitive cancer cells.

AhR_CYP1A1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum Benzothiazole Benzothiazole AhR_complex AhR-Hsp90 Complex Benzothiazole->AhR_complex Binding Reactive_Metabolite Reactive Metabolite Benzothiazole:e->Reactive_Metabolite:w Metabolism AhR_active Active AhR AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_active->ARNT Nuclear Translocation AhR_ARNT AhR-ARNT Complex ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding CYP1A1_mRNA CYP1A1 mRNA XRE->CYP1A1_mRNA Transcription CYP1A1_protein CYP1A1 Protein CYP1A1_mRNA->CYP1A1_protein Translation DNA_Adducts DNA Adducts Apoptosis Apoptosis DNA_Adducts->Apoptosis CYP1A1_protein->Reactive_Metabolite Catalysis Reactive_Metabolite->DNA_Adducts Covalent Binding

Figure 1: The canonical AhR/CYP1A1-mediated mechanism of action for 2-(4-aminophenyl)benzothiazoles.

Mechanism of Action of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid

Current research suggests that 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid may exert its antitumor effects through mechanisms that are distinct from the canonical AhR/CYP1A1 pathway. The presence of the highly polar sulfonic acid group may limit its passive diffusion across the cell membrane to interact with the cytosolic AhR. Instead, evidence points towards an anti-angiogenic and cell cycle modulatory role.

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Studies on glioma models have shown that 2-(4-aminophenyl)benzothiazole can inhibit tumor growth by suppressing angiogenesis.[1][2] This effect is associated with a marked reduction in the expression of Vascular Endothelial Growth Factor (VEGF) and its receptor, Flt-1 (VEGFR-1).[1] By downregulating this key signaling pathway, the compound can effectively starve tumors of the blood supply necessary for their expansion.

Modulation of the Cell Cycle

In addition to its anti-angiogenic properties, 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid has been shown to alter the expression of several proteins that are critical for cell cycle regulation.[1] Specifically, treatment with this compound leads to:

  • Decreased expression of pRb: The retinoblastoma protein (pRb) is a tumor suppressor that controls the G1/S checkpoint of the cell cycle. Its decreased expression can lead to cell cycle arrest.

  • Enhanced expression of Cyclin D1 and p53: Cyclin D1 is a key regulator of G1 phase progression, while p53 is a critical tumor suppressor that can induce cell cycle arrest or apoptosis in response to cellular stress. The upregulation of these proteins suggests a complex interplay in the cellular response to the compound, ultimately leading to an inhibition of proliferation.[1]

Antiangiogenic_CellCycle_Pathway cluster_angiogenesis Angiogenesis Inhibition cluster_cell_cycle Cell Cycle Modulation Sulfonated_Benzothiazole 2-(4-Aminophenyl)-6-methyl- 1,3-benzothiazole-7-sulfonic acid VEGF_Flt1 VEGF & Flt-1 (VEGFR-1) Expression Sulfonated_Benzothiazole->VEGF_Flt1 Decreases pRb pRb Expression Sulfonated_Benzothiazole->pRb Decreases CyclinD1_p53 Cyclin D1 & p53 Expression Sulfonated_Benzothiazole->CyclinD1_p53 Increases Angiogenesis Angiogenesis VEGF_Flt1->Angiogenesis Promotes Tumor_Growth Tumor Growth Inhibition Angiogenesis->Tumor_Growth Supports Cell_Proliferation Cell Proliferation pRb->Cell_Proliferation Inhibits CyclinD1_p53->Cell_Proliferation Regulates Cell_Proliferation->Tumor_Growth Drives

Figure 2: Proposed anti-angiogenic and cell cycle modulatory mechanism of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid.

Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the proposed mechanisms of action, a series of well-defined experimental protocols are essential. The following section provides detailed, step-by-step methodologies for key assays.

Cell Viability and Proliferation Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., U251 or C6 glioma cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with a serial dilution of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for Cell Cycle and Angiogenesis Proteins

Western blotting is used to detect and quantify the levels of specific proteins involved in the cell cycle and angiogenesis pathways.

Protocol:

  • Protein Extraction: Treat cells with the compound at its IC50 concentration for 24 or 48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[4]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against VEGF, Flt-1, pRb, Cyclin D1, p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities relative to the loading control.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of the compound to inhibit the formation of capillary-like structures by endothelial cells.

Protocol:

  • Matrix Coating: Coat the wells of a 96-well plate with Matrigel® or a similar basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the gel at a density of 1.5-3 x 10^4 cells per well.

  • Compound Treatment: Treat the cells with various concentrations of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid.

  • Incubation: Incubate the plate at 37°C for 4-18 hours to allow for tube formation.

  • Imaging: Visualize and photograph the tube-like structures using a light microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models MTT MTT Assay (Cell Viability) IC50_Determination IC50_Determination MTT->IC50_Determination Data Output WesternBlot Western Blot (Protein Expression) Protein_Quantification Protein_Quantification WesternBlot->Protein_Quantification Data Output TubeFormation Tube Formation Assay (Angiogenesis) Angiogenesis_Quantification Angiogenesis_Quantification TubeFormation->Angiogenesis_Quantification Data Output Xenograft Glioma Xenograft Model Tumor_Analysis Tumor Volume Measurement & Immunohistochemistry Xenograft->Tumor_Analysis Antitumor_Efficacy Antitumor_Efficacy Tumor_Analysis->Antitumor_Efficacy Data Output Compound Test Compound Compound->MTT Compound->WesternBlot Compound->TubeFormation Compound->Xenograft

Sources

The Multifaceted Therapeutic Potential of Benzothiazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzothiazole scaffold, a bicyclic heterocyclic system, represents a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of benzothiazole derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and neuroprotective properties. This guide emphasizes the causality behind experimental design and the self-validating nature of the described protocols, providing a robust framework for the evaluation and development of novel benzothiazole-based therapeutics.

The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzothiazole nucleus, formed by the fusion of a benzene ring and a thiazole ring, is a versatile pharmacophore. Its unique structural and electronic properties, including its ability to participate in hydrogen bonding, hydrophobic, and π-stacking interactions, allow for extensive chemical modifications at various positions. This chemical tractability has enabled the generation of vast libraries of derivatives with fine-tuned biological activities, making it a "privileged structure" in the pursuit of novel therapeutic agents.[1][2]

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Benzothiazole derivatives have emerged as potent anticancer agents, exhibiting activity against a wide range of cancer cell lines through diverse mechanisms of action.[1][2] Their multifaceted approach to combating cancer involves inducing apoptosis, inhibiting cell proliferation, and modulating key signaling pathways.

Mechanistic Insights into Anticancer Action

A significant mechanism of action for many anticancer benzothiazoles is the inhibition of critical enzymes and signaling pathways that drive tumor growth and survival.

  • Enzyme Inhibition: Certain derivatives are potent inhibitors of enzymes like carbonic anhydrases, which are overexpressed in hypoxic tumors and contribute to their survival.[1]

  • Signaling Pathway Modulation: Benzothiazoles have been shown to modulate crucial signaling pathways, including:

    • NF-κB Pathway: By inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, these compounds can suppress inflammation-driven cancer progression and induce apoptosis.[3][4]

    • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Benzothiazole derivatives can interfere with this pathway, leading to cell cycle arrest and apoptosis.

Quantitative Assessment of Anticancer Potency

The anticancer efficacy of benzothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Compound ClassCancer Cell LineIC50 (µM)Reference
2-Substituted Benzothiazole (Compound A - nitro substituent)HepG2 (Liver)56.98 (24h), 38.54 (48h)[3]
2-Substituted Benzothiazole (Compound B - fluorine substituent)HepG2 (Liver)59.17 (24h), 29.63 (48h)[3]
Phenylacetamide Benzothiazole (4l)Pancreatic & Paraganglioma Cancer CellsLow micromolar[5]
Semicarbazone Benzothiazole (Indole-based)HT29 (Colon)0.015[2]
Chlorophenyl Oxothiazolidine BenzothiazoleHeLa (Cervical)9.76[2]
Carbohydrazide BenzothiazolePC-3 (Prostate)19.9 µg/mL[2]
Carbohydrazide BenzothiazoleLNCaP (Prostate)11.2 µg/mL[2]
Experimental Workflow: Evaluating Anticancer Activity

A robust and reliable method for determining the cytotoxic effects of novel compounds is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivative and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizing the NF-κB Signaling Pathway

The inhibition of the NF-κB pathway is a key anticancer mechanism of some benzothiazole derivatives. The following diagram illustrates the canonical NF-κB signaling cascade.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene Binds to DNA Benzothiazole Benzothiazole Derivative Benzothiazole->IKK Inhibits

Caption: Inhibition of the IKK complex by benzothiazole derivatives prevents NF-κB translocation.

Antimicrobial Activity: A Broad Spectrum of Action

Benzothiazole derivatives exhibit significant activity against a wide range of pathogenic microbes, including bacteria and fungi. Their antimicrobial efficacy often stems from the inhibition of essential microbial enzymes.

Mechanism of Antimicrobial Action: Targeting Dihydropteroate Synthase (DHPS)

A key target for the antibacterial action of some benzothiazole derivatives is dihydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis in bacteria. By inhibiting DHPS, these compounds disrupt the production of tetrahydrofolate, a vital cofactor for DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death.

Quantitative Evaluation of Antimicrobial Potency

The antimicrobial activity of benzothiazole derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Isatin-Benzothiazole Hybrid (41c)E. coli3.1[6]
Isatin-Benzothiazole Hybrid (41c)P. aeruginosa6.2[6]
Isatin-Benzothiazole Hybrid (41c)B. cereus12.5[6]
Isatin-Benzothiazole Hybrid (41c)S. aureus12.5[6]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.

Protocol 2: Broth Microdilution Assay

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the benzothiazole derivative in a 96-well microplate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the microplate at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticonvulsant Activity: Modulating Neuronal Excitability

Several benzothiazole derivatives have demonstrated significant anticonvulsant properties in preclinical models, suggesting their potential for the treatment of epilepsy. The rationale for using models like the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests lies in their predictive validity for different types of human seizures. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is predictive of absence seizures.[7]

Quantitative Assessment of Anticonvulsant Efficacy

The anticonvulsant activity is often expressed as the median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the tested animals.

CompoundMES Test ED50 (mg/kg)scPTZ Test ED50 (mg/kg)Reference
Compound 5i50.876.0[1][8]
Compound 5j54.852.8[1][8]
Experimental Workflow: In Vivo Anticonvulsant Screening

The MES and scPTZ tests are standard in vivo assays for the preliminary screening of potential anticonvulsant drugs.

Protocol 3: Maximal Electroshock (MES) Test

  • Animal Preparation: Use adult male mice or rats.

  • Drug Administration: Administer the test compound or vehicle control intraperitoneally or orally.

  • Electroshock Application: At the time of peak drug effect, deliver a brief electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal electrodes.

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • Data Analysis: Determine the percentage of animals protected from the tonic hindlimb extension and calculate the ED50.

Protocol 4: Subcutaneous Pentylenetetrazole (scPTZ) Test

  • Animal Preparation: Use adult male mice or rats.

  • Drug Administration: Administer the test compound or vehicle control.

  • Chemoconvulsant Injection: At the time of peak drug effect, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

  • Observation: Observe the animals for the onset of clonic seizures for a defined period (e.g., 30 minutes).

  • Data Analysis: Determine the percentage of animals protected from clonic seizures and calculate the ED50.

Anti-inflammatory and Neuroprotective Activities

The therapeutic potential of benzothiazole derivatives extends to inflammatory conditions and neurodegenerative diseases.

Anti-inflammatory Effects via COX-2 and iNOS Inhibition

Chronic inflammation is a key driver of many diseases. Benzothiazole derivatives can exert anti-inflammatory effects by inhibiting the expression and activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3] This inhibition is often mediated through the suppression of the NF-κB signaling pathway.

Neuroprotection through Enzyme Inhibition

In the context of neurodegenerative diseases like Alzheimer's, benzothiazole derivatives have shown promise as multi-target-directed ligands. They can inhibit key enzymes involved in the pathophysiology of the disease, including:

  • Acetylcholinesterase (AChE): Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.[9][10][11]

  • Monoamine Oxidase B (MAO-B): Inhibition of MAO-B can reduce oxidative stress and the formation of neurotoxic byproducts.[9][11]

Quantitative Data on Enzyme Inhibition
CompoundTarget EnzymeIC50Reference
Compound 3sAChE6.7 µM[9]
Compound 3sMAO-B1.6 µM[9]
Compound A13AChE15.26 µM[10]
Compound A4MAO-A20.34 µM[10]
Compound 4fAChE23.4 nM[11]
Compound 4fMAO-B40.3 nM[11]
Visualizing the PI3K/Akt Signaling Pathway in Neuroprotection

The PI3K/Akt pathway is a critical signaling cascade involved in promoting cell survival and is a target for neuroprotective benzothiazole derivatives.

PI3K_Akt_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Survival Cell Survival & Growth mTOR->Survival Benzothiazole Benzothiazole Derivative Benzothiazole->Akt Modulates

Caption: Benzothiazole derivatives can modulate the PI3K/Akt pathway to promote neuronal survival.

Conclusion and Future Directions

Benzothiazole derivatives represent a highly promising and versatile class of compounds with a wide array of biological activities. Their potential as anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and neuroprotective agents is well-documented in preclinical studies. The continued exploration of this chemical scaffold, guided by a deep understanding of structure-activity relationships and mechanistic insights, holds significant promise for the development of novel and effective therapeutics for a multitude of human diseases. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to facilitate their translation into clinical applications.

References

  • Üremiş, M. M., Üremiş, N., Ceylan, M., & Turkoz, Y. (2025). Anticancer and Anti-inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. [Source details to be added].
  • Amoroso, R., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Pharmaceuticals, 15(8), 937.
  • [Source for multitargeted-directed ligands for Alzheimer's disease]
  • [Source for new pyrazoline and benzothiazole derivatives as new acetylcholinesterase and MAO inhibitors]
  • Karaca, Ş., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(38), 24867-24880.
  • [Source for PI3K/Akt/mTOR signaling p
  • [Source for benzothiazole deriv
  • White, H. S. (2003). Preclinical development of antiepileptic drugs: past, present, and future directions. Epilepsia, 44(s7), 2-8.
  • [Source for in vivo evaluation of novel 2-aminobenzothiazole deriv
  • [Source for NF-κB signaling in inflamm
  • [Source for benzothiazole deriv
  • [Source for clinical predictive value of in vitro cancer models]
  • [Source for clinical predictive value of in vitro cell line, human xenograft, and mouse allograft preclinical cancer models]
  • [Source for synthesis and biological evaluation of novel benzothiazole derivatives as potential anticonvulsant agents]
  • [Source for dual inhibitors of acetylcholinesterase and monoamine oxidase-B for the tre
  • Mishra, A., et al. (2020). Synthesis, antimicrobial evaluation and molecular docking studies of novel isatin-benzothiazole hybrids. Bioorganic Chemistry, 94, 103413.
  • [Source for timed pentylenetetrazol infusion test]
  • [Source for anticancer and anti-inflammatory effects of benzothiazole derivatives targeting NF-κB/COX-2/iNOS in a hep
  • [Source for anticancer activity of benzothiazole deriv
  • [Source for timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice]
  • [Source for targeting the PI3K-AKT-mTOR signaling network in cancer]
  • [Source for synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease]
  • [Source for synthesis, characterization, and anticancer activity of benzothiazole aniline derivatives and their platinum (II) complexes as new chemotherapy agents]
  • [Source for NF-κB Signaling]
  • [Source for novel benzothiazole derivatives as multitargeted-directed ligands for the tre
  • Liu, D. C., et al. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Molecules, 21(3), 164.
  • [Source for predictive value of preclinical models for CAR-T cell therapy clinical trials]
  • [Source for synthesis and antidiabetic evaluation of benzothiazole deriv
  • [Source for design and development of COX-II inhibitors]
  • [Source for anticonvulsant effect of drugs by MES and PTZ method]
  • [Source for synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease]
  • [Source for design and development of COX-II inhibitors]
  • [Source for in silico and in vivo evaluation of novel 2-aminobenzothiazole deriv
  • [Source for NF-κB - Wikipedia]
  • [Source for quantitative pharmacological parameters ED50, TD50, and PI values in mice]
  • [Source for clinical cancer models a study of the predictive value of the in vitro cell line, hurnan xeno]
  • [Source for schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling p
  • [Source for choosing the correct AED:
  • [Source for the hallmarks of predictive oncology]
  • [Source for design and development of COX-II inhibitors]
  • [Source for review of benzothiazole-coumarin deriv
  • [Source for PI3k/AKT/mTOR P
  • [Source for design and evaluation of benzothiazole urea deriv
  • [Source for NF-κB Pathway | Cell Survival P
  • [Source for NF-κB signaling p
  • [Source for synthesis and evaluation of some benzothiazole deriv

Sources

An In-Depth Technical Guide to 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-(4-aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid, a versatile chemical compound with significant applications in research and industry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, synthesis, physicochemical properties, and key applications, supported by detailed protocols and mechanistic diagrams.

Chemical Identity and Nomenclature

2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid is a complex organic molecule that is identified by a variety of names and codes across different disciplines and commercial sources. A clear understanding of its nomenclature is crucial for accurate literature searches and unambiguous communication in a research and development setting.

The systematic IUPAC name for this compound is 2-(4-aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid [1][2]. However, it is frequently referred to by several common and historical synonyms. One of the most prevalent is Dehydrothio-p-toluidine sulfonic acid [3], which reflects its synthesis from dehydrothiotoluidine. In the context of dye chemistry, it is sometimes referred to as H-acid [4], a term also used for other dye intermediates. Furthermore, it is a key component in the synthesis of certain dyes, such as Direct Yellow 59 , and may be referenced in that context[4].

A comprehensive list of identifiers is provided in the table below for cross-referencing purposes.

Identifier Type Value
IUPAC Name 2-(4-aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid[1][2]
CAS Number 130-17-6[1][2][5]
Molecular Formula C₁₄H₁₂N₂O₃S₂[1][2][5]
Molecular Weight 320.39 g/mol [3]
Common Synonyms Dehydrothio-p-toluidine sulfonic acid[3], H-acid[4]
EINECS Number 204-979-7[5]
UNII 3ZPZ8EA7RK[2]
DSSTox Substance ID DTXSID0024501[1]

Physicochemical and Spectroscopic Properties

The utility of 2-(4-aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid in various applications is dictated by its distinct physical, chemical, and spectroscopic characteristics. It typically presents as a brownish-yellow powder[3][6].

Property Value
Appearance Brownish-yellow powder[3][6]
Melting Point >300 °C (decomposes)[1][6]
Solubility Insoluble in water[4][6], soluble in alkaline solutions and some organic solvents like acetonitrile and DMSO.
pKa -0.28 ± 0.40 (Predicted)[6]

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): Chemical shifts are observed at approximately δ 7.2–8.1 ppm (aromatic protons) and δ 2.4 ppm (methyl singlet)[1].

  • Mass Spectrometry: ESI-MS confirms a [M-H]⁻ peak at m/z 335[1].

Synthesis of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid

The synthesis of this compound can be achieved through several routes, with the most common involving the reaction of p-toluidine with sulfur, followed by sulfonation. A patented method highlights a high-temperature and high-pressure approach to produce the intermediate, 2-(4-aminophenyl)-6-methyl-benzothiazole (dehydrothio-p-toluidine)[7]. Subsequent sulfonation yields the final product.

Synthesis Workflow

The general synthesis can be conceptualized as a two-stage process: the formation of the benzothiazole core followed by the introduction of the sulfonic acid group.

Synthesis_Workflow cluster_stage1 Stage 1: Benzothiazole Formation cluster_stage2 Stage 2: Sulfonation p-toluidine p-toluidine reaction1 High Temperature & High Pressure p-toluidine->reaction1 sulfur sulfur sulfur->reaction1 dehydrothiotoluidine 2-(4-Aminophenyl)-6-methylbenzothiazole reaction1->dehydrothiotoluidine reaction2 Sulfonation dehydrothiotoluidine->reaction2 sulfonating_agent Sulfonating Agent (e.g., Oleum, H₂SO₄) sulfonating_agent->reaction2 final_product 2-(4-Aminophenyl)-6-methyl-1,3- benzothiazole-7-sulfonic acid reaction2->final_product

Caption: General synthesis workflow for 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid.

Detailed Synthesis Protocol (Exemplary)

This protocol is a synthesized representation based on common chemical principles and information from patent literature[7][8]. Caution: This reaction involves high temperatures, high pressures, and corrosive materials. It should only be performed by trained professionals in a suitable laboratory setting with appropriate safety measures.

Step 1: Synthesis of 2-(4-Aminophenyl)-6-methylbenzothiazole

  • Reactant Preparation: In a high-pressure reactor, combine p-toluidine and sulfur. The molar ratio of p-toluidine to sulfur can be optimized, with ratios between 5 to 15 moles of p-toluidine to 4 gram-atoms of sulfur being reported[3].

  • Reaction Conditions: Heat the mixture to a temperature in the range of 300°C to 450°C under a pressure of at least 28 atmospheres[3]. The reaction time is typically short, on the order of minutes.

  • Work-up and Purification: After the reaction is complete, cool the reactor and vent any excess pressure. The crude product can be purified by distillation to remove unreacted p-toluidine and byproducts, yielding 2-(4-aminophenyl)-6-methylbenzothiazole.

Step 2: Sulfonation

  • Reactant Preparation: Dissolve the 2-(4-aminophenyl)-6-methylbenzothiazole intermediate in a suitable solvent.

  • Sulfonation Reaction: Add a sulfonating agent, such as oleum or concentrated sulfuric acid, to the solution while maintaining a controlled temperature, typically between 0°C and 10°C[8]. The choice of sulfonating agent and reaction temperature can influence the yield and purity of the final product[1].

  • Work-up and Isolation: After the reaction is complete, the mixture is carefully quenched, often by adding it to ice water. The precipitated solid is then collected by filtration, washed, and dried to yield 2-(4-aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid.

Applications in Research and Development

This benzothiazole derivative has found utility in several scientific and industrial domains due to its unique chemical structure and properties.

Dye Intermediate

Historically and currently, a primary application of this compound is as an intermediate in the synthesis of azo dyes[4]. The primary amine group on the phenyl ring can be diazotized and then coupled with various aromatic compounds to produce a wide range of colored dyes for textiles, paper, and leather[4].

Azo_Dye_Synthesis start 2-(4-Aminophenyl)-6-methyl-1,3- benzothiazole-7-sulfonic acid diazotization Diazotization (NaNO₂, HCl) start->diazotization diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt coupling_reaction Azo Coupling diazonium_salt->coupling_reaction coupling_agent Coupling Agent (e.g., Naphthol derivative) coupling_agent->coupling_reaction azo_dye Azo Dye coupling_reaction->azo_dye

Caption: General reaction scheme for the synthesis of azo dyes.

Fluorescent Probe in Cellular Imaging

The extended conjugated system of the benzothiazole core imparts fluorescent properties to the molecule, making it a valuable tool in biological imaging. It has been used as a fluorochrome for staining and visualizing various cellular and subcellular structures[4].

Protocol for Staining Bacterial Spores:

This protocol is adapted from studies demonstrating the use of benzothiazole derivatives for bacterial spore analysis[9][10].

  • Spore Preparation: Prepare a suspension of bacterial spores in an appropriate buffer (e.g., phosphate-buffered saline).

  • Staining Solution: Prepare a working solution of 2-(4-aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid in a suitable solvent, such as DMSO, and then dilute to the final concentration in buffer.

  • Staining Procedure: Add the staining solution to the spore suspension and incubate for a specified period (e.g., 15-30 minutes) at room temperature, protected from light.

  • Washing: Centrifuge the stained spores to pellet them and remove the supernatant. Wash the pellet with fresh buffer to remove excess stain. Repeat this step two to three times.

  • Microscopy: Resuspend the washed spores in buffer and mount them on a microscope slide. Observe the stained spores using a fluorescence microscope with appropriate excitation and emission filters (excitation is in the violet/blue range, with emission around 550 nm)[4].

Potential Therapeutic Applications

Antimicrobial Activity:

Derivatives of 2-(4-aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid have demonstrated antimicrobial properties against a range of pathogens[3][11]. The mechanism is thought to involve the inhibition of essential microbial enzymes[3].

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL[1]
Escherichia coli75 µg/mL[1]

Anticancer Properties:

The benzothiazole scaffold is of significant interest in oncology research. Studies have shown that 2-(4-aminophenyl)benzothiazoles can exhibit potent and selective antitumor activity, particularly against breast and ovarian cancer cell lines[1]. The proposed mechanism of action involves the metabolic activation of the compound by cytochrome P450 enzymes, specifically CYP1A1, within cancer cells. This biotransformation can lead to the formation of reactive metabolites that induce cellular damage and apoptosis[3][12].

Anticancer_Mechanism compound 2-(4-Aminophenyl)benzothiazole Derivative cyp1a1 CYP1A1 Enzyme (in cancer cells) compound->cyp1a1 Metabolic Activation metabolites Reactive Metabolites cyp1a1->metabolites dna_damage DNA Adducts & Damage metabolites->dna_damage apoptosis Apoptosis (Cell Death) dna_damage->apoptosis

Caption: Proposed mechanism of anticancer activity for 2-(4-aminophenyl)benzothiazole derivatives.

Safety and Handling

2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid should be handled with care in a laboratory setting. It is typically a powder and may be harmful if inhaled, ingested, or absorbed through the skin[4]. It can cause irritation to the eyes, skin, and respiratory system.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator is recommended.

  • Skin and Body Protection: A lab coat and appropriate footwear should be worn.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid creating dust.

  • Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents[3].

  • Protect from light and moisture.

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

  • In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

  • If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Disposal:

Dispose of this chemical in accordance with local, state, and federal regulations. It should be treated as hazardous waste.

Conclusion

2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid is a multifaceted compound with a rich history and a promising future in various scientific fields. Its utility as a dye intermediate is well-established, while its applications as a fluorescent probe and a scaffold for therapeutic agents continue to be areas of active research. A thorough understanding of its chemical properties, synthesis, and safe handling is paramount for its effective and responsible use in the laboratory and beyond.

References

  • Google Patents. (2015). CN105017797A - Water-soluble benzothiazole dye synthesis method.
  • MDPI. (2023). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved from [Link]

  • PubChem. (n.d.). 7-Benzothiazolesulfonic acid, 2-(p-aminophenyl)-6-methyl-. Retrieved from [Link]

  • PubMed. (1998). Mechanisms of acquired resistance to 2-(4-aminophenyl)benzothiazole (CJM 126, NSC 34445). Retrieved from [Link]

  • Google Patents. (1974). US3801587A - Process for the preparation of 2-(4-aminophenyl)-6-methyl-benzothiazole.
  • Frontiers. (2023). Combination of fluorescent reagents with 2-(4-aminophenyl) benzothiazole and safranin O was useful for analysis of spore structure, indicating the diversity of Bacillales species spores. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Combination of fluorescent reagents with 2-(4-aminophenyl) benzothiazole and safranin O was useful for analysis of spore structure, indicating the diversity of Bacillales species spores. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Protocol to analyse the structural composition by fluorescence microscopy and different conventional and fluorescence staining methods. Retrieved from [Link]

  • ResearchGate. (2011). 2-(4-Aminophenyl) Benzothiazole: A Potent and Selective Pharmacophore with Novel Mechanistic Action Towards Various Tumour Cell Lines. Retrieved from [Link]

  • American Society for Microbiology. (2007). Endospore Stain Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Diverse protocols for correlative super-resolution fluorescence imaging and electron microscopy of chemically fixed samples. Retrieved from [Link]

Sources

Title: A Technical Guide to the Physicochemical Characterization of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid: Melting Point and Stability Profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid is a heterocyclic compound of significant interest in medicinal chemistry, biological research, and as a dye intermediate.[1] Its development for pharmaceutical applications necessitates a thorough understanding of its fundamental physicochemical properties, particularly its melting point and chemical stability. This guide provides a comprehensive analysis of the currently available data, highlighting inconsistencies and presenting a clear path forward for definitive characterization. Reported thermal data indicates the compound likely undergoes decomposition at its melting point, a critical consideration for handling and formulation. Furthermore, while generally stable, its structure suggests potential liabilities that must be explored through rigorous forced degradation studies. This document outlines authoritative, field-proven protocols for determining the thermal and chemical stability of this compound, designed to generate reliable and regulatory-compliant data for drug development professionals.

Introduction to 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[2][3] The unique combination of a benzothiazole core, an aminophenyl group, and a sulfonic acid moiety in 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid creates a molecule with a distinct electronic and chemical profile.[2] This "push-pull" system, resulting from electron-donating and electron-withdrawing groups, is not only responsible for its potential as a fluorophore but also governs its reactivity and stability.[2] Its applications range from being a precursor in dye synthesis to being investigated for its therapeutic potential.[1][2] A precise understanding of its stability is therefore paramount for ensuring product quality, safety, and efficacy in any application.

Core Physicochemical Properties

A foundational step in the characterization of any active pharmaceutical ingredient (API) is the documentation of its fundamental physicochemical properties.

Molecular Structure and Identifiers

The compound is systematically named 2-(4-aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid.[2] Its identity is confirmed by a unique set of identifiers, summarized below.

PropertyValueSource
CAS Registry Number 130-17-6[2][4]
Molecular Formula C₁₄H₁₂N₂O₃S₂[2][4]
Molecular Weight 320.39 g/mol [2][5]
Common Synonyms Dehydrothio-p-toluidine sulfonic acid[2]
Physical Appearance and Solubility

The compound is consistently described as a brownish-yellow or light yellow powder.[1][2][5] There is conflicting information regarding its solubility. Some sources report it as insoluble in water or having very low solubility (<1 mg/mL).[1][5] Conversely, the presence of the highly polar sulfonic acid group, a strong acid, would be expected to confer significant aqueous solubility, particularly at neutral or basic pH where it exists as the sulfonate salt.[6] This discrepancy is critical; it is likely that the free acid form has low solubility, while its salt form is much more soluble. This highlights the necessity of pH-dependent solubility studies for proper formulation development.

Thermal Analysis: Melting Point and Decomposition

The melting point is a critical parameter for API characterization, influencing purification, formulation, and stability. For this compound, the reported data suggests a complex thermal event rather than a simple phase transition.

Critical Review of Reported Thermal Data

A review of publicly available data reveals significant variation in the reported melting point, strongly suggesting that the value is dependent on the analytical method and likely involves thermal decomposition.

Reported ValueEquivalent (°C)NotesSource
188°C to 190°C188 - 190 °CRange suggests a relatively sharp transition.[2]
> 572 °F> 300 °CIndicates a high thermal threshold.[1][5]
300°C (decomposes)300 °CExplicitly states decomposition occurs.[6]
Protocol: Definitive Thermal Characterization

To resolve the ambiguity, a multi-technique approach is essential. This protocol is designed to provide a comprehensive and self-validating thermal profile.

Causality: Using a visual capillary apparatus alone can be misleading if decomposition (which can involve color change and gas evolution) is mistaken for melting. Differential Scanning Calorimetry (DSC) provides quantitative energetic data (enthalpy of fusion/decomposition), while Thermogravimetric Analysis (TGA) directly measures mass loss associated with decomposition. Using them in concert provides an unambiguous profile.

Methodology:

  • Sample Preparation:

    • Ensure the sample is finely powdered and dried under vacuum at 40-50°C for at least 4 hours to remove residual solvents, which can interfere with thermal events.

  • Differential Scanning Calorimetry (DSC):

    • Instrument: Calibrated DSC instrument (e.g., TA Instruments Q2000).

    • Pan: Use a non-hermetic aluminum pan to allow any evolved gases to escape. A pierced hermetic lid is an alternative.

    • Sample Weight: Accurately weigh 2-5 mg of the sample.

    • Atmosphere: Nitrogen, purge rate of 50 mL/min.

    • Heating Program:

      • Equilibrate at 30°C.

      • Ramp at 10°C/min to 350°C. A slower ramp rate (e.g., 2-5°C/min) can be used to better resolve the melting endotherm from any subsequent decomposition exotherm.

    • Data Analysis: Observe for an endothermic peak (melting) and any immediately following exothermic peaks (decomposition). Integrate the peaks to determine the onset temperature and enthalpy.

  • Thermogravimetric Analysis (TGA):

    • Instrument: Calibrated TGA instrument (e.g., Mettler Toledo TGA/DSC 3+).

    • Pan: Platinum or ceramic pan.

    • Sample Weight: Accurately weigh 5-10 mg of the sample.

    • Atmosphere: Nitrogen, purge rate of 50 mL/min.

    • Heating Program:

      • Equilibrate at 30°C.

      • Ramp at 10°C/min to 400°C or higher, until complete mass loss is observed.

    • Data Analysis: Correlate the onset of mass loss in the TGA thermogram with the thermal events observed in the DSC thermogram. A significant mass loss concurrent with the DSC event confirms decomposition.

Visualization: Thermal Analysis Workflow

The following diagram illustrates the logical flow for a comprehensive thermal analysis.

G cluster_prep Sample Preparation cluster_analysis Concurrent Analysis cluster_interp Data Interpretation cluster_result Final Report prep Dry Sample (Vacuum Oven) dsc DSC Analysis (Heat Flow vs. Temp) prep->dsc Analyze aliquots tga TGA Analysis (Mass vs. Temp) prep->tga Analyze aliquots interp Correlate DSC events with TGA mass loss dsc->interp tga->interp report Report as Melting Point with Decomposition interp->report Confirmation

Caption: Workflow for definitive thermal characterization.

Chemical Stability and Forced Degradation

Understanding a molecule's intrinsic stability is a cornerstone of drug development, informing formulation, storage conditions, and shelf-life.

Intrinsic Stability Profile

Theoretical studies suggest the molecule possesses considerable electronic stability due to electron delocalization across the heterocyclic system, influenced by the sulfonic acid and heteroatom lone pairs.[1] However, practical data indicates a key liability: the compound is sensitive to strong oxidizing agents.[2] The presence of an electron-rich aminophenyl ring also suggests a potential for electrophilic substitution reactions.[2] To move beyond these general statements, a systematic investigation using forced degradation (stress testing) is required.

The Rationale for Forced Degradation Studies

Forced degradation studies are mandated by regulatory agencies (e.g., under ICH Q1A/Q1B guidelines) to identify likely degradation products and establish degradation pathways.[8] This information is crucial for developing stability-indicating analytical methods, which are required to separate and quantify the active ingredient from any impurities or degradants.

Protocol: A Framework for Forced Degradation Studies

This protocol provides a robust framework for investigating the stability of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid under a variety of stress conditions.

Causality: The choice of stressors (acid, base, oxidant, heat, light) is based on common degradation pathways encountered during a drug's lifecycle.[8][9] The conditions (e.g., 0.1 M acid/base) are standard starting points, designed to induce measurable degradation (typically 5-20%) without completely destroying the molecule, which would obscure the formation of primary degradants.[9]

Methodology:

  • Stock Solution Preparation:

    • Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent system (e.g., 50:50 acetonitrile:water). The use of a co-solvent may be necessary depending on solubility.[9]

  • Stress Conditions (run in parallel with a control sample protected from stress):

    • Acid Hydrolysis: Mix the stock solution 1:1 with 0.2 M HCl to achieve a final acid concentration of 0.1 M. Store at 60°C for 24-48 hours.[9]

    • Base Hydrolysis: Mix the stock solution 1:1 with 0.2 M NaOH to achieve a final base concentration of 0.1 M. Store at 60°C for 24-48 hours.[9]

    • Oxidative Degradation: Mix the stock solution 1:1 with 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.[9]

    • Thermal Degradation (Solution): Store the stock solution at 60°C for 7 days, protected from light.

    • Thermal Degradation (Solid State): Store the solid powder in a thin layer in a vial at 70°C for 7 days.

    • Photostability: Expose the stock solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot of each stressed solution.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all samples (including the control) by a stability-indicating HPLC-UV/MS method. The mass spectrometer is crucial for the initial identification of degradant masses.

Visualization: Forced Degradation Study Logic

G cluster_setup Preparation cluster_stress Stress Conditions (ICH Guidelines) cluster_analysis Analysis cluster_output Outputs stock API Stock Solution (~1 mg/mL) acid Acidic (HCl, Heat) stock->acid base Basic (NaOH, Heat) stock->base ox Oxidative (H₂O₂, RT) stock->ox therm Thermal (Heat) stock->therm photo Photolytic (Light, UV) stock->photo solid Solid API solid->therm solid->photo analyze Stability-Indicating HPLC-UV/MS acid->analyze Quench & Dilute base->analyze Quench & Dilute ox->analyze Quench & Dilute therm->analyze Quench & Dilute photo->analyze Quench & Dilute pathway Degradation Pathway analyze->pathway method Validated Method analyze->method

Caption: Logical flow of a forced degradation study.

Conclusion and Recommendations

The available data for 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid indicates that its thermal profile is characterized by decomposition at approximately 300°C , not a simple melting transition. This is a critical parameter for all handling, processing, and formulation activities. While the molecule is reported to be stable under standard conditions, its known sensitivity to oxidation and the potential reactivity of its functional groups necessitate a comprehensive stability assessment.

It is strongly recommended that researchers and drug developers:

  • Adopt the multi-technique thermal analysis protocol (DSC and TGA) outlined in this guide to definitively characterize the melting/decomposition behavior.

  • Execute the comprehensive forced degradation study protocol to identify potential degradants, elucidate degradation pathways, and support the development of a robust, stability-indicating analytical method.

Following these self-validating and scientifically rigorous protocols will generate the high-quality, reliable data required to advance the development of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid for its intended applications.

References

  • MDPI. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. [Link]

  • PubChem. 7-Benzothiazolesulfonic acid, 2-(p-aminophenyl)-6-methyl-. [Link]

  • ResearchGate. Thermal behaviour and adsorption properties of some benzothiazole derivatives. [Link]

  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • MDPI. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. [Link]

  • Pharmaceutical Sciences. a review on forced degradation and stability indicating studies. [Link]

  • National Center for Biotechnology Information. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. [Link]

Sources

Methodological & Application

Synthesis of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic Acid: A Comprehensive Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the laboratory-scale synthesis of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid, a versatile heterocyclic compound with applications ranging from dye manufacturing to biochemical research. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and robust characterization methods.

Introduction: Significance and Synthetic Strategy

2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid, also known as dehydrothio-p-toluidine sulfonic acid, is a key intermediate in the synthesis of various dyes and has been explored for its fluorescent properties in biological imaging.[1][2] Its structure, featuring a benzothiazole core, a free amine group, and a sulfonic acid moiety, imparts unique chemical and photophysical characteristics.

The synthesis is strategically approached in a two-step process. The first step involves the construction of the benzothiazole core to form the precursor, 2-(4-aminophenyl)-6-methylbenzothiazole, commonly referred to as dehydrothio-p-toluidine.[3] This is typically achieved through the high-temperature reaction of p-toluidine with elemental sulfur.[4][5] The subsequent step is the regioselective sulfonation of this precursor at the 7-position of the benzothiazole ring system to yield the final product.[1][6] Careful control of reaction conditions is paramount in both stages to ensure high yield and purity.

Physicochemical Properties and Safety Data

A thorough understanding of the properties of the key compounds involved is crucial for successful and safe execution of the synthesis.

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)SolubilityKey Hazards
p-ToluidineC₇H₉N107.15Light yellow to reddish-brown solid43-45Slightly soluble in water, soluble in ethanol, etherToxic, Carcinogen
SulfurS32.07Yellow powder115.2Insoluble in water, soluble in CS₂Flammable solid
2-(4-Aminophenyl)-6-methylbenzothiazoleC₁₄H₁₂N₂S240.33Light tan or orange powder[7]191-196[7]Insoluble in water[7]Skin, eye, and respiratory irritant[7]
Oleum (Fuming Sulfuric Acid)H₂SO₄ + SO₃VariableColorless to yellowish, oily, fuming liquidVariableReacts violently with waterExtremely corrosive, causes severe burns
Final Product C₁₄H₁₂N₂O₃S₂ 320.38 Brownish-yellow powder [2][8]>300 [8][9]Insoluble in water, soluble in DMSO, acetonitrile [2][10]May emit toxic fumes upon decomposition [9]

Safety Precaution: This synthesis involves hazardous materials. All procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. An emergency eyewash and shower station should be readily accessible.

Detailed Synthesis Protocol

Step 1: Synthesis of 2-(4-Aminophenyl)-6-methylbenzothiazole (Dehydrothio-p-toluidine)

This step involves the direct reaction of p-toluidine with sulfur at elevated temperatures. The reaction proceeds via a complex mechanism likely involving the formation of thio-p-toluidine intermediates, followed by cyclization.[3][4]

Materials:

  • p-Toluidine: 107.15 g (1.0 mol)

  • Sulfur powder: 64.14 g (2.0 g-atom)

  • High-temperature resistant reaction vessel (e.g., a stainless-steel autoclave or a thick-walled glass reactor with appropriate pressure relief)

  • Heating mantle with temperature controller

  • Mechanical stirrer

Procedure:

  • Charging the Reactor: In a suitable reaction vessel, combine p-toluidine and sulfur powder.

  • Heating and Reaction: Begin stirring the mixture and slowly heat it. The reaction is typically initiated at temperatures ranging from 180°C to 225°C.[3] For a more controlled reaction with potentially higher yields, specialized equipment allowing for temperatures between 300°C and 450°C under pressure (at least 28 atmospheres) can be utilized, though this requires a specialized setup.[5] For a standard laboratory setting, maintaining a temperature of approximately 200-220°C for 18-24 hours is a common approach.[3][4] Hydrogen sulfide gas is evolved during the reaction, which must be safely vented or scrubbed.

  • Work-up and Purification: a. After the reaction is complete, allow the mixture to cool to approximately 100°C. b. The crude product is a solid mass. It can be purified by vacuum distillation, where excess p-toluidine is first removed, followed by the distillation of the product.[4] c. Alternatively, the crude product can be purified by recrystallization. Dissolve the solid in hot ethanol or a similar suitable solvent, treat with activated charcoal to remove colored impurities, filter while hot, and allow the filtrate to cool to induce crystallization. d. Collect the precipitated light tan to orange powder by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Step 2: Sulfonation of 2-(4-Aminophenyl)-6-methylbenzothiazole

This step introduces the sulfonic acid group at the 7-position of the benzothiazole ring. The use of oleum (fuming sulfuric acid) provides the necessary SO₃ for electrophilic aromatic substitution. The temperature must be carefully controlled to prevent over-sulfonation and degradation.[1][6]

Materials:

  • 2-(4-Aminophenyl)-6-methylbenzothiazole: 24.03 g (0.1 mol)

  • Oleum (20% SO₃): ~60 mL

  • Ice bath

  • Stirring plate and magnetic stir bar

  • Beaker or flask for quenching

  • Crushed ice

Procedure:

  • Cooling the Sulfonating Agent: In a flask equipped with a magnetic stir bar, place the oleum and cool it to 0-5°C using an ice bath.[1][6]

  • Addition of Precursor: While maintaining the low temperature and stirring vigorously, slowly and portion-wise add the 2-(4-aminophenyl)-6-methylbenzothiazole powder to the cold oleum. The addition should be slow enough to keep the internal temperature below 10°C.

  • Sulfonation Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5°C for 2-3 hours.[1][6] The progress of the reaction can be monitored by taking a small aliquot, quenching it in water, and analyzing by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: a. Prepare a beaker with a large amount of crushed ice (e.g., 500 g). b. Very slowly and carefully, pour the reaction mixture onto the crushed ice with constant stirring. This quenching step is highly exothermic and must be performed with extreme caution. c. The product will precipitate out of the acidic aqueous solution as a brownish-yellow solid.[2][8] d. Allow the ice to melt completely, then collect the solid product by filtration. e. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper. This removes any residual sulfuric acid. f. Dry the purified 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid in a vacuum oven at a moderate temperature (e.g., 60-70°C).

Characterization and Quality Control

To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): Purity assessment can be performed using a C18 column with a gradient of acetonitrile and water containing 0.1% formic acid.[1]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode should show a prominent peak for the [M-H]⁻ ion at m/z 335.[1]

  • ¹H NMR Spectroscopy (in DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the range of δ 7.2–8.1 ppm and a singlet for the methyl protons around δ 2.4 ppm.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the sulfonic acid group, including a broad O-H stretch around 3400 cm⁻¹ and strong S=O stretching vibrations between 1050 and 1180 cm⁻¹.[1]

Experimental Workflow and Reaction Scheme Diagrams

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Sulfonation p_toluidine p-Toluidine reactor High-Temp Reactor (200-220°C, 18-24h) p_toluidine->reactor sulfur Sulfur sulfur->reactor purification1 Purification (Recrystallization) reactor->purification1 precursor 2-(4-Aminophenyl)-6- methylbenzothiazole purification1->precursor oleum Oleum (20% SO3) sulfonation_reactor Sulfonation (0-5°C, 2-3h) precursor->sulfonation_reactor oleum->sulfonation_reactor quenching Quenching (Ice Water) sulfonation_reactor->quenching isolation Isolation & Drying quenching->isolation final_product Final Product isolation->final_product

Figure 1: Experimental workflow for the two-step synthesis.

Reaction_Scheme start1 p-Toluidine + Sulfur intermediate1 [Intermediate Thioamides] start1->intermediate1 Δ -H₂S product1 2-(4-Aminophenyl)-6-methylbenzothiazole intermediate1->product1 Cyclization product2 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid product1->product2 Oleum (SO₃) 0-5°C struct1      NH₂      /  Me-Ph struct2      NH₂      /  Me-Ph-S-Het struct3        NH₂        /  HO₃S-Het-S-Ph-Me

Figure 2: Simplified reaction scheme.

Conclusion

This guide outlines a reliable and well-documented procedure for the synthesis of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid. By adhering to the detailed steps and safety precautions, researchers can confidently produce this valuable compound for various applications in chemistry and materials science. The provided characterization methods will ensure the quality and purity of the final product, which is essential for reproducible downstream applications.

References

  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]

  • Loewe, W., Cossmann, K.-H., & Meyer, E. (1974). Process for the preparation of 2-(4-aminophenyl)-6-methyl-benzothiazole. U.S. Patent No. 3,801,587. Washington, DC: U.S. Patent and Trademark Office.
  • PubChem. (n.d.). 2-(4-Aminophenyl)-6-methylbenzothiazole. Retrieved from [Link]

  • Singh, P., & Kumar, A. (2010). Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research, 3(1), 13-23. Retrieved from [Link]

  • CN116283825A - A kind of preparation technology of dehydrothiop-toluidine. (2023). Google Patents.
  • PrepChem.com. (n.d.). Synthesis of dehydrothio-p-toluidine-7-sulfonic acid. Retrieved from [Link]

  • MDPI. (2021). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved from [Link]

  • US3862116A - Dehydrothio-p-toluidinesulfonic acid azo-hexahydro-4,6-dioxopyrimidineurea or cyanamide direct dyes for paper. (1975). Google Patents.
  • PubChem. (n.d.). 7-Benzothiazolesulfonic acid, 2-(p-aminophenyl)-6-methyl-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Datapdf. (n.d.). Analysis of Dehydrothio-p-toluidine Sulfonic Acid. Retrieved from [Link]

  • CN105017797A - Water-soluble benzothiazole dye synthesis method. (2015). Google Patents.
  • PubMed. (1996). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Retrieved from [Link]

  • ResearchGate. (2010). (PDF) Synthesis and Cyclization of Benzothiazole: Review. Retrieved from [Link]

  • MDPI. (2021). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Retrieved from [Link]

  • Googleapis.com. (1984). United States Patent (19). Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

  • RSC Publishing. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

Sources

Application Note & Protocols: Evaluating the Antimicrobial Efficacy of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the assessment of the antimicrobial properties of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid. This guide delves into the rationale behind the compound's potential antimicrobial action and furnishes detailed, field-proven protocols for its evaluation.

Introduction to 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid

2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid, a derivative of the benzothiazole heterocyclic ring system, is a compound of significant interest in medicinal chemistry.[1] Benzothiazoles are recognized for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anti-tumor properties.[1][2] The specific compound, characterized as a brownish-yellow powder with the molecular formula C14H12N2O3S2, has been noted for its potential antibacterial activity.[3][4] Its structural features, including the aminophenyl and sulfonic acid groups, make it a candidate for further investigation as a novel antimicrobial agent.[5]

Physical and Chemical Properties:

PropertyValue
Molecular FormulaC14H12N2O3S2
Molecular Weight320.38 g/mol
AppearanceBrownish-yellow powder[3][4]
SolubilityInsoluble in water[5]

Postulated Mechanism of Antimicrobial Action

The antimicrobial activity of benzothiazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms.[6] While the precise mechanism for 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid is a subject for empirical determination, the broader class of benzothiazoles has been shown to inhibit key enzymes.[7] One of the primary targets for sulfonamide-containing compounds is the dihydropteroate synthase (DHPS) enzyme.[8] This enzyme is crucial in the bacterial folic acid synthesis pathway. By competitively inhibiting DHPS, these compounds disrupt the production of tetrahydrofolate, a vital cofactor for DNA, RNA, and protein synthesis, ultimately leading to bacteriostasis.[8] Other potential targets for benzothiazole derivatives include DNA gyrase and dihydroorotase.[6][7]

The following diagram illustrates the potential inhibitory action on the folic acid synthesis pathway.

Caption: Postulated mechanism of action via competitive inhibition of DHPS.

Experimental Protocols for Antimicrobial Activity Assessment

To empirically determine the antimicrobial efficacy of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid, two standard and complementary assays are recommended: the Agar Disk Diffusion Assay for initial screening and the Broth Microdilution Method to quantify the Minimum Inhibitory Concentration (MIC).

Protocol 1: Agar Disk Diffusion (Kirby-Bauer) Assay

This method provides a qualitative assessment of antimicrobial activity and is an excellent initial screening tool.[9] It relies on the diffusion of the test compound from a paper disk into an agar medium inoculated with a test microorganism.[10][11]

Rationale for Experimental Choices:

  • Medium: Mueller-Hinton Agar (MHA) is the standard medium for routine antimicrobial susceptibility testing due to its reproducibility and low concentration of inhibitors.[11]

  • Inoculum Standardization: The turbidity of the bacterial suspension is standardized to a 0.5 McFarland standard to ensure a consistent bacterial lawn, which is critical for reproducible results.[12]

  • Controls: Positive (a known antibiotic) and negative (solvent) controls are essential to validate the assay's performance and to ensure that the observed activity is due to the test compound.

Step-by-Step Methodology:

  • Preparation of Test Compound:

    • Prepare a stock solution of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

    • Sterilize the solution by filtration through a 0.22 µm syringe filter.

    • Prepare sterile paper disks (6 mm in diameter) and impregnate them with a known amount of the stock solution (e.g., 10 µL to yield 100 µ g/disk ). Allow the solvent to evaporate completely in a sterile environment.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Transfer the colonies to a tube containing sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation of Agar Plates:

    • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.[13]

    • Streak the swab evenly over the entire surface of a Mueller-Hinton Agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[13]

  • Application of Disks:

    • Using sterile forceps, place the impregnated test compound disks, along with a positive control disk (e.g., ciprofloxacin) and a negative control disk (solvent only), onto the inoculated agar surface.

    • Ensure disks are placed at least 24 mm apart and gently press them down to ensure complete contact with the agar.[11]

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters (mm) using a caliper or ruler.

    • The size of the zone is proportional to the susceptibility of the microorganism to the compound.

disk_diffusion_workflow A Prepare Inoculum (0.5 McFarland) B Inoculate MHA Plate A->B C Apply Compound-Impregnated Disks B->C D Incubate at 37°C for 16-20h C->D E Measure Zone of Inhibition (mm) D->E

Caption: Workflow for the Agar Disk Diffusion Assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.[14] It is considered a gold standard for susceptibility testing.[15]

Rationale for Experimental Choices:

  • Microtiter Plates: The 96-well format allows for the efficient testing of multiple concentrations and replicates.[14]

  • Serial Dilutions: A two-fold serial dilution provides a logarithmic concentration gradient to precisely determine the MIC.

  • Controls:

    • Growth Control (Positive): Contains broth and inoculum but no test compound, to ensure the bacteria can grow in the test conditions.

    • Sterility Control (Negative): Contains only broth to check for contamination.[16]

Step-by-Step Methodology:

  • Preparation of Microtiter Plate:

    • Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into wells of a 96-well microtiter plate.

    • Add an additional 100 µL of the test compound stock solution (at twice the highest desired starting concentration) to the first well of each row to be tested.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well.

  • Inoculum Preparation and Inoculation:

    • Prepare a standardized inoculum as described in the disk diffusion protocol.

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

    • Add 100 µL of the diluted bacterial suspension to each well (except the sterility control). The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours.[15]

  • Interpretation of Results:

    • The MIC is the lowest concentration of the test compound at which there is no visible turbidity or pellet of bacterial growth.[15][17] This can be assessed visually or with a microplate reader.

mic_workflow A Prepare Serial Dilutions of Compound in 96-Well Plate C Inoculate Wells with Bacterial Suspension A->C B Prepare and Standardize Bacterial Inoculum B->C D Incubate at 37°C for 16-20h C->D E Determine MIC (Lowest Concentration with No Visible Growth) D->E

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid (CAS: 130-17-6). We will explore the underlying chemical principles governing its solubility and provide validated, step-by-step protocols to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid poorly soluble in water despite having a sulfonic acid group?

A1: This is a common and excellent question. While the sulfonic acid group (-SO₃H) is a powerful water-solubilizing moiety due to its polarity and ability to hydrogen bond, its effectiveness can be counteracted by other structural features of the molecule.[1][2] The large, planar, and rigid benzothiazole aromatic system contributes to strong intermolecular π-stacking interactions in the solid state. These forces create a highly stable crystal lattice. For the compound to dissolve, water molecules must provide enough energy to overcome this crystal lattice energy. In many cases, the energy released by solvating the sulfonic acid group is insufficient to break apart the highly ordered solid, leading to lower-than-expected solubility.[3][4] Furthermore, the molecule's zwitterionic nature at certain pH values can also lead to reduced solubility, a concept we explore in detail in the troubleshooting guides below.

Q2: I've seen conflicting solubility data for this compound, ranging from "insoluble" to "highly soluble." Which is correct?

A2: The reported solubility of this compound varies significantly due to several factors. Public databases report values such as "<0.1 g/100 mL" and "less than 1 mg/mL," indicating low intrinsic solubility.[4][5] Conversely, the general properties of sulfonic acids suggest they should be water-soluble.[6][7][8] This discrepancy arises from:

  • pH of the Solution: As an amphoteric molecule with both a strongly acidic sulfonic acid group and a weakly basic aminophenyl group, its net charge and, therefore, its solubility are highly dependent on pH.[9]

  • Purity and Crystalline Form (Polymorphism): Different synthesis and purification methods can result in different crystal forms (polymorphs), each with a unique crystal lattice energy and corresponding solubility.

  • Salt Form: The compound might be supplied as a free acid or as a salt (e.g., sodium salt), which will dramatically affect its solubility profile.

The "correct" solubility is the one you measure under your specific, controlled experimental conditions (e.g., pH, temperature, buffer system).

Q3: What is the primary safety information I should be aware of when handling this compound?

A3: 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid is typically a brownish-yellow powder.[3][4] It may be harmful if inhaled, swallowed, or absorbed through the skin, causing potential irritation to the eyes, skin, and respiratory system.[3] When heated to decomposition, it can emit toxic fumes of sulfur oxides (SOx) and nitrogen oxides (NOx).[4] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) from your specific supplier for comprehensive safety information.

Troubleshooting Guide: Experimental Issues & Solutions

Problem 1: My compound precipitates when I add it to my neutral aqueous buffer (e.g., PBS pH 7.4).
  • Question: Why is the compound insoluble at neutral pH, and how can I fix this by modifying the pH?

  • Answer & Scientific Rationale: This compound is zwitterionic. The sulfonic acid group is a very strong acid (pKa < 0) and is deprotonated (as -SO₃⁻) at virtually all aqueous pH values.[6] The aromatic amine group is weakly basic (estimated pKa ~3-4). At very low pH (e.g., pH < 2), the amine group is protonated (-NH₃⁺), and the molecule carries a net positive charge. At neutral or basic pH (e.g., pH > 5), the amine group is neutral (-NH₂), and the molecule carries a net negative charge due to the sulfonate group.

    Near its isoelectric point (pI), where the net charge is zero, the molecule exists as a zwitterion with both a positive and negative charge. This internal salt formation can increase intermolecular attraction and reduce interaction with water, leading to minimum solubility. By adjusting the pH away from the pI, you ensure the molecule carries a net charge (either positive or negative), which enhances its interaction with polar water molecules and increases solubility.[9][10]

cluster_pH pH-Dependent Ionization & Solubility Low_pH Low pH (e.g., pH 2) -NH3+, -SO3- Net Charge: Cationic Solubility: High pI Isoelectric Point (pI) (e.g., pH ~3-4) -NH3+, -SO3- Net Charge: Zwitterionic (0) Solubility: Minimum High_pH High pH (e.g., pH 7.4) -NH2, -SO3- Net Charge: Anionic Solubility: High

Caption: Ionization states and relative solubility of the compound at different pH values.

  • Preparation: Prepare a series of 10 mL buffer solutions across a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 9). Use a consistent buffer system where possible (e.g., phosphate or citrate-phosphate), but be aware that buffer salts can sometimes decrease solubility.

  • Addition of Compound: To each buffer solution in a separate vial, add an excess amount of the compound (e.g., 5 mg). Ensure the amount added is more than what is expected to dissolve.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours. This allows the solution to reach equilibrium. A shaker or rotator is ideal.

  • Separation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully remove a known volume of the supernatant. Dilute the supernatant with an appropriate solvent (e.g., methanol or a basic aqueous solution where solubility is high) to a concentration within the linear range of a UV-Vis spectrophotometer. Measure the absorbance at the compound's λ_max and calculate the concentration using a standard curve.

  • Analysis: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer. This profile will reveal the pH of minimum and maximum solubility. For most applications, adjusting the pH to >7 will yield a highly soluble anionic species.

Problem 2: pH adjustment is not enough for my required concentration, or my experiment is sensitive to extreme pH.
  • Question: What methods can I use to further increase solubility beyond simple pH control?

  • Answer & Scientific Rationale: When pH adjustment is insufficient, you can employ formulation strategies that either modify the solvent environment or the compound itself. Two common and effective approaches are the use of co-solvents and salt formation.[11][12]

    • Co-solvents: These are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[13][14] This less polar environment is better at solvating the large, hydrophobic benzothiazole portion of the molecule, thereby disrupting the intermolecular forces that favor the solid state and increasing solubility.[15][16]

    • Salt Formation: Converting the acidic compound into a salt by reacting it with a base (e.g., NaOH, KOH) creates a more ionic species. The resulting salt (e.g., the sodium sulfonate salt) often has a different crystal structure that is more easily disrupted by water, leading to a significant increase in both the extent and rate of dissolution.[11]

  • Screening: Select a panel of pharmaceutically acceptable co-solvents such as Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).

  • Preparation of Solvent Systems: Prepare a series of aqueous solutions containing increasing percentages of a single co-solvent (e.g., 0%, 5%, 10%, 20%, 40% v/v PG in water).

  • Solubility Determination: Using the equilibration method described in the pH-profile protocol (Steps 2-5), determine the saturation solubility of the compound in each co-solvent mixture.

  • Optimization: Plot solubility vs. co-solvent percentage. Select the co-solvent and concentration that provides the desired solubility while remaining compatible with your experimental system. Be mindful that high concentrations of organic solvents can be toxic in biological assays.

Co-solvent System (Hypothetical Data)Solubility Increase (Fold)Considerations
10% Ethanol in Water~5-10 foldPotential for protein precipitation in some assays.
20% Propylene Glycol in Water~20-50 foldGenerally well-tolerated in many biological systems.
20% PEG 400 in Water~30-70 foldViscous; may require gentle warming to aid dissolution.
  • Molar Calculation: Weigh the 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid (MW: 320.4 g/mol ). Calculate the number of moles.

  • Dissolution/Suspension: Suspend the compound in a minimal amount of a suitable solvent like ethanol or an ethanol/water mixture.

  • Titration: Prepare a 1 M solution of sodium hydroxide (NaOH). Add exactly one molar equivalent of the NaOH solution dropwise to the suspension while stirring vigorously.

  • Isolation: The resulting sodium salt may be soluble in the reaction mixture or may precipitate. The solvent can be removed under reduced pressure (e.g., using a rotary evaporator) to yield the solid sodium salt.

  • Validation: The newly formed salt should be readily soluble in neutral water. Confirm the structure and purity using appropriate analytical techniques if necessary. This stock solution can then be diluted into your experimental buffer.

Problem 3: My experiment is a cell-based assay and cannot tolerate organic solvents or significant pH changes.
  • Question: Is there a biocompatible method to increase solubility for sensitive biological applications?

  • Answer & Scientific Rationale: Yes, molecular encapsulation using cyclodextrins is an excellent strategy for such scenarios. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17] The hydrophobic benzothiazole core of your compound can be encapsulated within the cyclodextrin's cavity, forming a non-covalent "inclusion complex."[18] This complex presents the hydrophilic exterior of the cyclodextrin to the aqueous environment, effectively shielding the poorly soluble part of your molecule and dramatically increasing its apparent water solubility without using organic co-solvents.[][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.[17]

cluster_CD Molecular Encapsulation Workflow cluster_viz Inclusion Complex Formation A 1. Prepare aqueous HP-β-CD solution B 2. Add excess compound to solution A->B C 3. Equilibrate (e.g., sonicate/stir) B->C D 4. Filter/Centrifuge to remove undissolved solid C->D E 5. Use resulting clear solution (drug-CD complex) D->E Drug Drug CD Cyclodextrin Complex Soluble Complex Drug->Complex CD->Complex

Caption: Workflow and schematic for preparing a soluble drug-cyclodextrin inclusion complex.

  • Prepare Cyclodextrin Stock: Prepare a stock solution of HP-β-CD in your desired cell culture medium or buffer (e.g., a 40% w/v solution). HP-β-CD is highly soluble.

  • Complex Formation: Add your solid compound directly to the HP-β-CD solution. Vortex vigorously and/or sonicate the mixture for 15-30 minutes. Gentle heating (40-50°C) can also facilitate complex formation.

  • Clarification: Centrifuge the solution at high speed (e.g., 14,000 x g for 10 minutes) or filter it through a 0.22 µm syringe filter to remove any remaining undissolved compound. The resulting clear solution contains the soluble drug-cyclodextrin complex.

  • Application: Use this clarified stock solution for your cell-based assays. Remember to run a "vehicle control" using the same concentration of HP-β-CD solution without the drug to account for any effects of the cyclodextrin itself on the cells.

References

  • Sulfonic acid - Wikipedia. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

  • Gavan, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. PubMed Central. Retrieved January 25, 2026, from [Link]

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2023). Future Journal of Pharmaceutical Sciences. Retrieved January 25, 2026, from [Link]

  • Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. (2023). National Institutes of Health (NIH). Retrieved January 25, 2026, from [Link]

  • Salawi, A. (2022). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. Drug Delivery. PubMed. Retrieved January 25, 2026, from [Link]

  • Understanding 7 Key Properties of Sulfonic Acid. (n.d.). Capital Resin Corporation. Retrieved January 25, 2026, from [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2022). Royal Society of Chemistry Publishing. Retrieved January 25, 2026, from [Link]

  • pH VALUES OF ACID.SALT MIXTURES OF SOME AROMATIC SULFONIC ACIDS AT VARIOUS TEMPERATURES AND A. (n.d.). National Institute of Standards and Technology. Retrieved January 25, 2026, from [Link]

  • Cosolvent - Wikipedia. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. (2024). MDPI. Retrieved January 25, 2026, from [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2022). Molecules. Retrieved January 25, 2026, from [Link]

  • Drug Dissolution Enhancement by Salt Formation. (2017). Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved January 25, 2026, from [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound? (2015). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (2008). SciSpace. Retrieved January 25, 2026, from [Link]

  • Self-emulsifying Drug Delivery Systems (SEDDS): A Technology for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). American Pharmaceutical Review. Retrieved January 25, 2026, from [Link]

  • Sulfonic acid | Uses, Structure & Synthesis. (n.d.). Britannica. Retrieved January 25, 2026, from [Link]

  • Effect of sulfonic group on solubility parameters and solubility behavior of poly(2,6-dimethyl-1,4-phenylene oxide). (2006). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Principles of Salt Formation. (2016). ResearchGate. Retrieved January 25, 2026, from [Link]

  • SO3H. (n.d.). BYJU'S. Retrieved January 25, 2026, from [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Self-Emulsifying Drug Delivery Systems for Improving Oral Bioavailability of Poorly Soluble Drugs. (2019). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. (2021). ACS Publications. Retrieved January 25, 2026, from [Link]

  • US5371232A - Preparation of 2-(4-aminophenyl)benzothiazole compounds. (n.d.). Google Patents.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 25, 2026, from [Link]

  • Sulfonic Acid: Properties and Its Role in Modern Chemistry. (2024). Patsnap Eureka. Retrieved January 25, 2026, from [Link]

  • 17.6 pH Effects on Solubility. (2022). YouTube. Retrieved January 25, 2026, from [Link]

  • Cyclodextrin Derivatives – Versatile Carriers in Modern Science. (2023). YouTube. Retrieved January 25, 2026, from [Link]

  • Revealing the Unique Role of Water in the Formation of Benzothiazoles: an Experimental and Computational Study. (2024). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd. Retrieved January 25, 2026, from [Link]

  • Salt Selection in Drug Development. (2006). Pharmaceutical Technology. Retrieved January 25, 2026, from [Link]

  • 2-(4-Aminophenyl)-6-methylbenzothiazole | C14H12N2S | CID 7087 - PubChem. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2021). Molecules. Retrieved January 25, 2026, from [Link]

  • The synthesis and physico-chemical properties of 2-(4-aminophenyl)benzothiazole sulfamate salt derivatives. (1996). PubMed. Retrieved January 25, 2026, from [Link]

Sources

troubleshooting low yield in 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. We will address common challenges, provide in-depth troubleshooting, and explain the chemical principles behind each step to empower you to optimize your experimental outcomes.

The synthesis of this vital compound is typically a two-stage process. First is the formation of the benzothiazole core, creating the intermediate 2-(4-aminophenyl)-6-methylbenzothiazole, commonly known as dehydrothio-p-toluidine. The second stage is the regioselective sulfonation to yield the final product. Low yield can arise from issues in either of these critical stages.

Overall Synthesis Workflow

The following diagram illustrates the two primary stages of the synthesis, from starting materials to the final product.

Synthesis_Workflow cluster_0 Stage 1: Benzothiazole Formation cluster_1 Stage 2: Sulfonation p_toluidine p-Toluidine & Sulfur dhtp Intermediate: 2-(4-aminophenyl)-6-methylbenzothiazole (Dehydrothio-p-toluidine) p_toluidine->dhtp Heat / Pressure (e.g., >280°C) final_product Final Product: 2-(4-Aminophenyl)-6-methyl- 1,3-benzothiazole-7-sulfonic acid dhtp->final_product Electrophilic Aromatic Substitution sulfonating_agent Sulfonating Agent (e.g., Oleum, H₂SO₄) sulfonating_agent->final_product

Caption: High-level overview of the two-stage synthesis process.

Part 1: Troubleshooting the Synthesis of Dehydrothio-p-toluidine (Intermediate)

The formation of the dehydrothio-p-toluidine intermediate is achieved by heating p-toluidine with elemental sulfur.[1] While seemingly straightforward, this reaction is sensitive to temperature, pressure, and reactant stoichiometry, all of which can drastically impact yield and purity.

Frequently Asked Questions (FAQs) - Stage 1

Q1: My yield of dehydrothio-p-toluidine is below 50%. What are the most likely causes?

A1: Low yield in this stage is a common complaint and typically points to three areas: reaction conditions, reactant purity, or inefficient purification.

  • Suboptimal Reaction Conditions: This is the most frequent culprit. The reaction requires high temperatures, often in excess of 280°C, and elevated pressure to proceed efficiently.[1] Traditional methods involving heating at atmospheric pressure for extended periods (18-20 hours) often result in yields no greater than 55% in practice.[1] Insufficient heating or premature termination of the reaction will lead to a high recovery of unreacted p-toluidine.

  • Impure Starting Materials: The purity of your p-toluidine is critical. Contaminants can lead to a host of side reactions, producing a complex mixture that is difficult to purify and lowers the overall yield of the desired product.

  • Purification Losses: The crude product is a solid mass from which excess p-toluidine is first removed by vacuum distillation.[1][2] The dehydrothio-p-toluidine is then purified, often by a second vacuum distillation or recrystallization from solvents like ethanol.[2] Significant material can be lost during these high-temperature distillations or multiple recrystallization steps.

Q2: I'm observing a dark, tarry crude product with many impurities on my TLC plate. What's going wrong?

A2: The formation of a dark, complex mixture suggests significant side reactions are occurring. This is often due to poor temperature control. While high temperatures are necessary, runaway temperatures can cause polymerization and decomposition of both the starting material and the product. Ensure your heating apparatus provides uniform and controlled heating. From an application scientist's perspective, using a sand bath or a well-calibrated high-temperature mantle is preferable to direct heating.

Q3: Can I improve the yield without using high-pressure equipment?

A3: While high-pressure methods have been shown to improve yields and reduce reaction times,[1] optimization is still possible at atmospheric pressure. The key is careful, prolonged heating at the optimal temperature range (220-230°C) to drive the reaction to completion.[2] However, be aware that traditional atmospheric pressure methods are inherently lower-yielding.[1]

Troubleshooting Guide: Dehydrothio-p-toluidine Synthesis

This table provides a structured approach to troubleshooting common issues in the first stage of the synthesis.

Problem Potential Cause Recommended Solution & Explanation
Low Conversion (High recovery of p-toluidine) 1. Insufficient Temperature/Time: The reaction has not reached the required activation energy or has not been allowed to proceed to completion.1. Verify Temperature & Extend Time: Ensure your reaction reaches and maintains the target temperature (e.g., >280°C for pressure synthesis, 220-230°C for atmospheric).[1][2] Monitor the reaction using TLC until the p-toluidine spot has significantly diminished.
2. Incorrect Stoichiometry: An incorrect ratio of p-toluidine to sulfur can limit the reaction.2. Check Molar Ratios: The optimal molar ratio of p-toluidine to sulfur can range from 2:4 to as high as 15:4 (mols p-toluidine to g-atoms sulfur).[1] Ensure your calculations are correct. An excess of p-toluidine is common.
Formation of Tarry Byproducts 1. Overheating: Excessive temperatures lead to decomposition and polymerization.1. Implement Precise Temperature Control: Use a temperature controller and a suitable heating medium (e.g., sand bath) to prevent temperature spikes.
2. Oxygen Contamination: Air can oxidize the amine at high temperatures, leading to colored impurities.2. Maintain an Inert Atmosphere: While not always practical in scaled-up processes, conducting the reaction under a nitrogen or argon atmosphere can minimize oxidative side reactions.
Difficult Purification 1. Complex Crude Mixture: Multiple side products are co-distilling or co-crystallizing with the product.1. Optimize Reaction Conditions First: A cleaner reaction is easier to purify. Address temperature control and stoichiometry issues before attempting purification.
2. Inefficient Recrystallization: The chosen solvent may not be optimal, or the cooling process may be too rapid, trapping impurities.2. Screen Solvents & Control Cooling: Ethanol is a common choice for recrystallization.[2] If purity remains an issue, consider a multi-solvent system. Allow the solution to cool slowly to form well-defined crystals, which are typically purer.

Part 2: Troubleshooting the Sulfonation of Dehydrothio-p-toluidine

The second stage, sulfonation, is an electrophilic aromatic substitution. The goal is to introduce a sulfonic acid (-SO₃H) group at the 7-position of the benzothiazole ring. This reaction is highly sensitive to the choice of sulfonating agent, temperature, and moisture.

Frequently Asked Questions (FAQs) - Stage 2

Q1: Why is my sulfonation yield low, with a lot of starting material left over?

A1: An incomplete sulfonation reaction is a classic issue that usually points to problems with the sulfonating agent or reaction conditions.

  • Inactive Sulfonating Agent: Strong sulfonating agents like fuming sulfuric acid (oleum) or chlorosulfonic acid are extremely hygroscopic.[3] Any moisture contamination will decompose the agent (e.g., SO₃ + H₂O → H₂SO₄), reducing its effective concentration and stalling the reaction.[4] Always use a fresh, unopened bottle of the sulfonating agent and ensure all glassware is scrupulously dried.[3]

  • Insufficient Temperature: While high temperatures can be detrimental (see Q2), the reaction still requires a certain activation energy. If the reaction is run at too low a temperature, the rate may be impractically slow. Patent literature suggests temperatures between 0°C and 10°C can be effective, but this depends on the agent used.[5]

  • Inadequate Mixing: The reaction mixture can become thick. Poor stirring can lead to localized "hot spots" or areas where the sulfonating agent is not in contact with the substrate, resulting in an incomplete reaction.[3]

Q2: My final product is a mixture of isomers. How can I improve the regioselectivity for the 7-sulfonic acid?

A2: The formation of isomeric byproducts is governed by the principles of electrophilic aromatic substitution and can be controlled, primarily by temperature.[3] The existing groups on the dehydrothio-p-toluidine molecule direct the incoming electrophile. The benzothiazole nitrogen and the amino group are activating, but the sulfonic acid group is sterically bulky. Sulfonation is often reversible, and product distribution can be under either kinetic or thermodynamic control.

  • Kinetic vs. Thermodynamic Control: Lower reaction temperatures generally favor the kinetically controlled product, which in many quinoline and benzothiazole systems, is the isomer formed at the less sterically hindered position.[3] Higher temperatures can allow for rearrangement to the more stable, thermodynamically favored isomer. For this specific synthesis, careful temperature control is paramount. Lower temperatures (e.g., 0-5°C) are often employed to maximize the yield of the desired 7-sulfonic acid isomer.[3][5]

Q3: I'm getting di-sulfonated or poly-sulfonated products, which is complicating my purification. How do I prevent this?

A3: Over-sulfonation is a direct result of reaction conditions that are too harsh.

  • Excess Sulfonating Agent: Using a large excess of the sulfonating agent will drive the reaction towards multiple substitutions.[6] Use a stoichiometric amount or only a slight excess.

  • High Temperature: Higher temperatures provide the energy needed to overcome the deactivating effect of the first sulfonic acid group, leading to a second sulfonation.

  • Method of Addition: Adding the substrate to the sulfonating agent can create localized excesses. The preferred method is to cool the substrate (dissolved in a suitable solvent like concentrated H₂SO₄) and add the sulfonating agent (e.g., oleum) dropwise to maintain temperature and concentration control.[3]

Troubleshooting Logic: Sulfonation Stage

This decision tree provides a logical workflow for diagnosing issues in the sulfonation step.

Troubleshooting_Sulfonation cluster_analysis Initial Analysis cluster_solutions Potential Solutions start Low Yield or Impure Product in Sulfonation Stage check_sm Analysis shows high % of unreacted starting material? start->check_sm check_isomers Analysis shows multiple isomers? start->check_isomers check_poly Analysis shows heavy/poly-sulfonated species? start->check_poly sol_agent Problem: Inactive Agent / Moisture Solution: Use fresh, anhydrous sulfonating agent. Dry all glassware. check_sm->sol_agent Yes sol_temp_low Problem: Low Reaction Rate Solution: Incrementally increase reaction temperature. Monitor via TLC. check_sm->sol_temp_low Yes sol_temp_control Problem: Poor Regioselectivity Solution: Lower reaction temperature (e.g., 0-5°C) to favor kinetic product. check_isomers->sol_temp_control Yes sol_stoich Problem: Over-reaction Solution: Use stoichiometric amount of sulfonating agent. Add dropwise. check_poly->sol_stoich Yes

Caption: Troubleshooting decision tree for the sulfonation stage.

Experimental Protocols
Protocol 1: General Procedure for the Sulfonation of Dehydrothio-p-toluidine

This protocol is a representative example based on common sulfonation procedures and should be adapted and optimized for your specific laboratory conditions.

  • Preparation: Ensure all glassware is oven-dried overnight and cooled in a desiccator.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, charge the dehydrothio-p-toluidine intermediate.

  • Dissolution & Cooling: Add concentrated sulfuric acid (98%) as the solvent and stir until the intermediate is fully dissolved. Cool the mixture to 0-5°C using an ice-salt bath.

  • Addition of Sulfonating Agent: Add fuming sulfuric acid (oleum, e.g., 20% free SO₃) dropwise via the dropping funnel.[3][5] It is critical to maintain the internal temperature below 10°C throughout the addition.

  • Reaction: Stir the mixture at the controlled temperature (e.g., 5°C) for the specified reaction time (e.g., 2 hours).[5] Monitor the reaction's progress by taking aliquots, quenching them in water, and analyzing via TLC or HPLC.

  • Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate out of the now-dilute acid solution.

  • Isolation: Isolate the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acid, followed by a suitable organic solvent (e.g., cold ethanol) if necessary to remove organic impurities.

  • Drying: Dry the final product in a vacuum oven at an appropriate temperature.

Data Summary: Reaction Condition Comparison

The following table, adapted from patent literature, highlights how varying conditions can affect the final yield.[5] This demonstrates the importance of optimizing parameters for your specific setup.

ParameterEmbodiment 1Embodiment 2Embodiment 3
Annulation Temp (Stage 1)175°C170°C165°C
Sulfonation Agent (Stage 2)H₂SO₄OleumSO₃
Sulfonation Temp (Stage 2)10°C5°C0°C
Reaction Time (Stage 2)1.8 h2 h2.2 h
Final Yield 48% 52% 50%
Data derived from Patent CN105017797A.[5]

This data suggests that using oleum at a controlled temperature of 5°C provides a slightly higher yield compared to other agents and conditions.[5]

References
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Gao, X., Liu, J., Zuo, X., Feng, X., & Gao, Y. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(20), 4848. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved from [Link]

  • Bradshaw, T. D., et al. (1995). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Journal of Medicinal Chemistry, 38(8), 1409-1417. Retrieved from [Link]

  • Google Patents. (n.d.). CN103073522A - Synthesis method of 2,2' -biazoyl-di (3-ethyl-benzothiazole-6-sulfonic acid) diammonium salt.
  • Google Patents. (n.d.). US3801587A - Process for the preparation of 2-(4-aminophenyl)-6-methyl-benzothiazole.
  • Google Patents. (n.d.). US4717514A - Process for preparing p-toluidine-2-sulphonic acid.
  • Chemithon. (n.d.). Sulfonation and Sulfation Processes. Retrieved from [Link]

  • Ashenhurst, J. (2022). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • Gupta, A., et al. (2010). Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research, 3(1), 13-23. Retrieved from [Link]

  • LANUV. (n.d.). Benzothiazole-2-sulfonic acid. Retrieved from [Link]

  • National Institutes of Health. (2021). The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells. Scientific Reports, 11(1), 1-13. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of dehydrothio-p-toluidine-7-sulfonic acid. Retrieved from [Link]

  • Taylor & Francis. (2018). Preparation of functionalized magnetic nanoparticles bearing sulfonic acid as an effective reusable solid acid catalyst for the synthesis of benzothiazoles. Journal of the Chinese Chemical Society, 65(1), 107-114. Retrieved from [Link]

  • PubMed Central. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1364585. Retrieved from [Link]

  • ASIA Chemical. (2025). Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. Retrieved from [Link]

  • Google Patents. (n.d.). US3862116A - Dehydrothio-p-toluidinesulfonic acid azo-hexahydro-4,6-dioxopyrimidineurea or cyanamide direct dyes for paper.
  • PubMed. (1999). Antitumor benzothiazoles. 7. Synthesis of 2-(4-acylaminophenyl)benzothiazoles and investigations into the role of acetylation in the antitumor activities of the parent amines. Journal of Medicinal Chemistry, 42(1), 1-11. Retrieved from [Link]

  • Google Patents. (n.d.). US1947732A - Process for the manufacture of Thioflavine T.
  • Google Patents. (n.d.). US3496224A - Purification of sulfonic acids.
  • ResearchGate. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(20), 4848. Retrieved from [Link]

  • YouTube. (2021). Aromatic Sulfonation. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Jacobsen Rearrangement. Retrieved from [Link]

  • IJCRT.org. (2023). A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES. Retrieved from [Link]

  • Google Patents. (n.d.). CS212135B1 - Method of purification and isolation of dehydrothio-p-toluidine.

Sources

Technical Support Center: Optimizing Fluorescence Signal of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid (CAS 130-17-6). This resource, developed by our team of application scientists, provides in-depth troubleshooting and practical advice to help you maximize the performance of this versatile fluorophore in your research assays.

Introduction to the Fluorophore

2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid is a functionalized benzothiazole derivative. Its molecular architecture, featuring an electron-donating aminophenyl group and an electron-withdrawing sulfonic acid group, creates a "push-pull" system responsible for its fluorescent properties[1]. The sulfonic acid moiety enhances its water solubility, making it suitable for a variety of aqueous biological applications[2]. This fluorophore has been utilized in applications ranging from cellular imaging to the staining of complex biological structures like bacterial spores[3][4][5].

Core Spectral Properties

While the precise spectral characteristics can be influenced by the local microenvironment, the foundational properties are similar to the dye Primuline[2].

ParameterRecommended ValueNotes
Excitation Maximum (λex) ~410 nm (Violet/Blue)Environmental factors may cause shifts. An initial excitation scan is recommended.
Emission Maximum (λem) ~550 nm (Green/Yellow)Highly sensitive to solvent polarity and pH. An emission scan is crucial for optimization.
Appearance Light yellow to brownish-yellow powder[1]
Key Structural Features Benzothiazole core, aminophenyl group, sulfonic acid groupThe amino and sulfonic acid groups are key to its solubility and environmental sensitivity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying scientific rationale.

Problem 1: Weak or No Fluorescence Signal

"I've added the benzothiazole probe to my sample, but the fluorescence intensity is much lower than expected or completely absent."

This is a common issue that can stem from several factors, from incorrect instrument settings to probe inactivation. Let's break down the potential causes and solutions.

Root Cause Analysis & Corrective Actions

A. Incorrect Instrument Settings:

  • The Cause: The unique spectral properties of this fluorophore mean that standard filter sets (like those for DAPI or FITC) may not be optimal. Using suboptimal excitation or emission wavelengths will result in inefficient fluorophore excitation and/or poor signal detection.

  • The Solution:

    • Verify Wavelengths: Ensure your microscope or plate reader is set to excite near 410 nm and detect emission around 550 nm[2].

    • Perform a Spectral Scan: If your instrument allows, perform an excitation and emission scan on a reference sample of the probe in your assay buffer. This will identify the true spectral peaks in your specific experimental context, which can then be used to optimize filter selection or monochromator settings.

B. Suboptimal pH of Assay Buffer:

  • The Cause: The fluorescence of many benzothiazole derivatives is highly sensitive to pH[6][7]. The protonation state of the amino group and the sulfonic acid group on the molecule can significantly alter its electronic structure and, consequently, its ability to fluoresce. For some benzothiazoles, fluorescence is greatly enhanced at a basic pH (>8.0)[6].

  • The Solution:

    • Measure Buffer pH: Confirm the pH of your final assay buffer after all components have been added.

    • Perform a pH Titration: Test a range of buffer pH values (e.g., from 6.0 to 9.0) to determine the optimal pH for fluorescence in your system. A buffer with a pH around 7.5 to 8.5 is often a good starting point for benzothiazole-based probes.

C. Aggregation-Caused Quenching (ACQ):

  • The Cause: Like many organic dyes, this compound can suffer from aggregation-caused quenching (ACQ)[8][9]. At high concentrations, the planar aromatic molecules stack together, forming non-fluorescent aggregates[10]. This is a common issue that can severely limit signal intensity.

  • The Solution:

    • Optimize Concentration: Perform a concentration-response curve. Start with a low concentration (e.g., 0.1 µM) and titrate upwards (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM). A drop in signal intensity at higher concentrations is a classic sign of ACQ.

    • Improve Solubilization: Ensure the probe is fully dissolved in a suitable stock solvent (like DMSO) before diluting it into your aqueous assay buffer. Vortex thoroughly. The presence of a small percentage of organic solvent or a non-ionic surfactant (e.g., Tween-20, Triton X-100) in the final buffer can sometimes help prevent aggregation[11].

D. Photobleaching (Signal Fades During Observation):

  • The Cause: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light[12]. If your signal is initially present but quickly fades, photobleaching is the likely culprit.

  • The Solution:

    • Minimize Light Exposure: Reduce the intensity of the excitation light and minimize the exposure time. Use neutral density filters if available.

    • Use Antifade Reagents: For fixed-cell imaging, incorporate an antifade reagent like n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO) into your mounting medium[13][14]. For live-cell imaging, specialized commercial reagents are available that are less cytotoxic[12].

    • Image Systematically: When performing multi-channel imaging, capture the signal from longer wavelength dyes (which use lower energy light) before imaging shorter wavelength dyes like this one to minimize phototoxicity and bleaching[15].

Start Weak or No Signal Q1 Is the signal initially present, then fades quickly? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Sol_Photobleach Likely Photobleaching - Reduce light intensity/exposure - Use antifade reagents A1_Yes->Sol_Photobleach Q2 Are instrument settings (λex/λem) correct? A1_No->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the probe concentration optimized? A2_Yes->Q3 Sol_Settings Incorrect Settings - Set λex ~410 nm, λem ~550 nm - Perform spectral scan A2_No->Sol_Settings A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is the buffer pH optimal? A3_Yes->Q4 Sol_ACQ Potential ACQ / Wrong Conc. - Perform concentration titration - Ensure full solubilization A3_No->Sol_ACQ A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Contact Technical Support A4_Yes->End Sol_pH Suboptimal pH - Measure final buffer pH - Perform pH titration (try pH 7.5-8.5) A4_No->Sol_pH

Caption: Troubleshooting workflow for weak or no fluorescence signal.

Problem 2: High Background Fluorescence

"My signal-to-noise ratio is poor due to high background fluorescence across the entire sample."

High background can obscure your true signal and make data interpretation difficult. The cause is typically either autofluorescence from your sample or non-specific binding/excess of the probe.

Root Cause Analysis & Corrective Actions

A. Autofluorescence:

  • The Cause: Many biological samples, including cells and tissues, contain endogenous molecules (e.g., NADH, flavins, collagen) that fluoresce naturally, particularly when excited with blue or UV light. This intrinsic fluorescence can contribute to high background.

  • The Solution:

    • Include an "Unstained" Control: Always prepare a control sample that has undergone all the same processing steps but without the addition of the benzothiazole probe. Image this sample using the exact same settings to determine the level of intrinsic autofluorescence.

    • Use Spectral Unmixing: If your imaging system has this capability, you can measure the emission spectrum of your autofluorescence and computationally subtract it from your experimental images.

    • Choose the Right Media: For cell culture, switch to a phenol red-free medium for imaging, as phenol red is fluorescent.

B. Excess or Non-Specifically Bound Probe:

  • The Cause: Insufficient washing or using too high a concentration of the probe can lead to a high background of unbound molecules. The sulfonic acid group, while aiding solubility, can also participate in non-specific electrostatic interactions.

  • The Solution:

    • Optimize Probe Concentration: As with weak signal, a high concentration can be detrimental. Use the lowest concentration that gives a robust specific signal.

    • Increase Wash Steps: Add one or two additional wash steps after probe incubation to more thoroughly remove any unbound molecules. Ensure the wash buffer is appropriate for your sample and does not cause dissociation of specifically bound probe.

    • Include a Blocking Step: For applications like immunofluorescence or tissue staining, pre-incubating the sample with a blocking buffer (e.g., BSA or serum) can reduce non-specific binding sites.

Start High Background Signal Q1 Does an unstained control show high fluorescence? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Sol_Autofluorescence Source is Autofluorescence - Use phenol red-free media - Employ spectral unmixing A1_Yes->Sol_Autofluorescence Q2 Have washing steps and probe concentration been optimized? A1_No->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No End Signal Optimized A2_Yes->End Sol_Probe Source is Excess/Unbound Probe - Reduce probe concentration - Increase number of wash steps - Add a blocking step A2_No->Sol_Probe

Caption: Decision tree for diagnosing and solving high background fluorescence.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store a stock solution of this compound? A: We recommend preparing a concentrated stock solution (e.g., 1-10 mM) in a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO). The compound is soluble in various organic solvents[1]. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. The sulfonic acid group enhances water solubility, but preparing a high-concentration stock in an aqueous buffer is not recommended due to potential stability issues and microbial growth.

Q2: Can the fluorescence of this probe be affected by the solvent? A: Yes, absolutely. The fluorescence of benzothiazole derivatives can be highly sensitive to the polarity of the solvent[16]. This phenomenon, known as solvatochromism, can cause shifts in the emission wavelength and changes in quantum yield. It is critical to characterize the probe's fluorescence in the specific buffer or solvent system of your assay rather than relying solely on generic specifications.

Q3: Is this compound suitable for live-cell imaging? A: Benzothiazole derivatives have been successfully used for cellular imaging[4]. However, like any exogenous agent, it's crucial to assess its cytotoxicity in your specific cell type and experimental conditions. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at a range of probe concentrations and incubation times to ensure that you are working under non-toxic conditions.

Q4: What is the mechanism behind the fluorescence of this molecule? A: The fluorescence likely arises from an intramolecular charge transfer (ICT) mechanism. Upon excitation with light, an electron is promoted from the electron-rich aminophenyl "donor" part of the molecule to the electron-deficient benzothiazole "acceptor" part. The subsequent relaxation of this excited state back to the ground state results in the emission of a photon (fluorescence)[16]. The efficiency and color of this emission are highly dependent on the molecular environment.

General Assay Protocol Workflow

This protocol provides a generalized workflow. You must optimize concentrations, incubation times, and buffer conditions for your specific application.

cluster_prep Preparation cluster_exp Experiment cluster_acq Acquisition Prep_Probe Prepare Working Solution (Dilute stock in assay buffer) Incubate Incubate Sample with Probe (Optimize time and temperature) Prep_Probe->Incubate Prep_Sample Prepare Biological Sample (Cells, tissue, etc.) Prep_Sample->Incubate Wash Wash to Remove Unbound Probe (e.g., 3x with wash buffer) Incubate->Wash Mount Mount Sample for Imaging (Use antifade if applicable) Wash->Mount Image Acquire Data (λex ~410 nm, λem ~550 nm) Mount->Image

Caption: A generalized step-by-step workflow for a fluorescence assay.

References
  • Combination of fluorescent reagents with 2-(4-aminophenyl) benzothiazole and safranin O was useful for analysis of spore structure, indicating the diversity of Bacillales species spores.
  • 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid. EvitaChem.
  • Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution.
  • Development of benzothiazole “click-on” fluorogenic dyes.
  • Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging.
  • Fluorescent probes based on benzothiazole-spiropyran derivatives for pH monitoring in vitro and in vivo. PubMed.
  • 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid. Smolecule.
  • 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid | 130-17-6. Benchchem.
  • General mechanisms of aggregation‐caused quenching (ACQ) and...
  • Mounting Media and Antifade reagents. BIDC UCSF.
  • ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging. Thermo Fisher Scientific.
  • Solvent effects on optical and electronic properties of carbazole benzothiazole based bipolar compound: TD-DFT/PCM approach. Research Square.
  • From aggregation-caused quenching luminogens to solid fluorescent materials.
  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.
  • Combination of fluorescent reagents with 2-(4-aminophenyl) benzothiazole and safranin O was useful for analysis of spore structure, indicating the diversity of Bacillales species spores. Frontiers.
  • What are some antifading agents used to prevent photobleaching?
  • Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers. PubMed Central.
  • Preferred anti-fading agent for confocal fluorescence microscopy?
  • A benzothiazole-based new fluorogenic chemosensor for the detection of CN− and its real-time application in environmental water samples and living cells. PubMed Central.

Sources

Technical Support Center: Troubleshooting Non-Specific Binding of 2-(4-Aminophenyl)benzothiazole Derivatives in Tissue Staining

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing 2-(4-aminophenyl)benzothiazole (APB) and its derivatives for tissue staining. This document provides in-depth troubleshooting strategies and foundational knowledge to help you overcome the common challenge of non-specific binding, ensuring the generation of high-fidelity, publication-quality data. As your virtual application scientist, my goal is to explain not just the "how" but the "why" behind these experimental choices.

Introduction: The Promise and Pitfall of APB Derivatives

2-(4-Aminophenyl)benzothiazole (APB) and its analogs are a class of fluorescent molecules prized for their ability to specifically bind to and visualize β-amyloid plaques, making them invaluable tools in Alzheimer's disease research.[1][2] These compounds, derived from Thioflavin T, are designed to be lipophilic to cross the blood-brain barrier for in vivo imaging applications.[2] However, the very chemical properties that facilitate their function can also be a significant source of experimental artifacts, primarily through non-specific binding to off-target tissue components. This guide is structured to help you diagnose and resolve these issues systematically.

Part 1: Foundational Knowledge - Understanding the Mechanisms of Non-Specific Binding

A logical approach to troubleshooting begins with understanding the root cause of the problem. Non-specific binding of APB derivatives is not random; it is governed by predictable chemical interactions.

FAQ: What are the primary drivers of non-specific binding for APB derivatives?

Non-specific interactions for these molecules are primarily driven by two chemical principles: hydrophobicity and electrostatics.

  • Hydrophobic Interactions : The core benzothiazole structure is inherently hydrophobic (water-repelling).[3] In an aqueous staining environment, these molecules will preferentially associate with any nonpolar structures in the tissue to achieve a more energetically favorable state. This can lead to off-target binding with lipids, myelin sheaths, and other hydrophobic protein aggregates.[4][5]

  • Electrostatic Interactions : The aminophenyl group can become protonated, imparting a positive charge on the molecule, especially in acidic environments.[6] This charge can lead to non-specific electrostatic attraction to negatively charged biological molecules, such as DNA and certain glycosaminoglycans in the extracellular matrix.[7]

  • Off-Target Biological Interactions : Beyond general chemical forces, some APB derivatives have been shown to bind to other biological molecules, such as acetylcholinesterase, which can contribute to signals unrelated to the primary target.[8]

cluster_0 Chemical Properties of APB Derivatives cluster_1 Mechanisms of Non-Specific Binding cluster_2 Off-Target Tissue Components APB 2-(4-Aminophenyl)benzothiazole Core Structure Prop1 Hydrophobic Benzothiazole Ring APB->Prop1 Prop2 Protonatable Amino Group APB->Prop2 NSB1 Hydrophobic Interactions Prop1->NSB1 drives binding to NSB2 Electrostatic Interactions Prop2->NSB2 drives binding to Target1 Lipids / Myelin NSB1->Target1 Target2 Extracellular Matrix (e.g., Collagen) NSB1->Target2 Target3 Negatively Charged Molecules (e.g., DNA) NSB2->Target3

Caption: Mechanisms of APB derivative non-specific binding.

Part 2: Proactive Troubleshooting - Protocol Optimization

The most effective way to combat non-specific binding is to build a robust staining protocol from the ground up.

FAQ: How does tissue fixation impact background staining?

Fixation is the most critical step for preserving tissue morphology and antigenicity, but it can also induce artifacts.[9]

  • Aldehyde Fixatives (Formalin, PFA) : These are the most common fixatives and work by cross-linking proteins. However, over-fixation can create a dense mesh of proteins that traps the APB derivative, leading to high background.[10] Aldehyde fixation also induces autofluorescence, which can be mistaken for signal.[11] Insufficient fixation is equally problematic, leading to poor tissue morphology and potential loss of the target antigen.[9]

  • Non-Aldehyde Fixatives : Fixatives like HOPE fixative may offer higher protein yields for extraction but can cause cell shrinkage and may not preserve morphology as well as aldehyde-based fixatives for immunohistochemistry.[12][13]

Recommendation : Standardize your fixation time based on tissue size. For immersion fixation, a common starting point is 24 hours in 10% Neutral Buffered Formalin (NBF), but this should be optimized. Prolonged fixation should be avoided.[14]

FAQ: What is the first step if I encounter high background?

Before modifying your blocking strategy, always perform a dye titration. Using an excessively high concentration of the APB derivative is a frequent cause of non-specific staining.[15]

Protocol: APB Derivative Titration
  • Prepare Serial Dilutions : Prepare a range of concentrations for your APB derivative in your staining buffer (e.g., 10 µM, 5 µM, 2.5 µM, 1 µM, 0.5 µM, 0.1 µM).

  • Stain Sections : Use adjacent tissue sections, ensuring all other protocol steps (fixation, blocking, washing) are identical.

  • Image : Capture images using identical microscope settings (laser power, exposure time, gain) for all sections.

  • Analyze : Identify the lowest concentration that provides a strong specific signal over a low background. This is your optimal working concentration.

FAQ: Can buffer composition (pH, ionic strength) make a difference?

Yes, significantly. The pH of your buffers influences the charge of both the APB derivative and tissue proteins.[16]

  • pH : Uncharged benzothiazole dyes can show pH-dependent fluorescence intensity when bound to DNA, suggesting that protonation state is key.[6] Staining at a neutral or slightly basic pH (7.2-7.8) can help minimize the positive charge on the APB derivative's amino group, thereby reducing non-specific electrostatic interactions.

  • Ionic Strength : Increasing the salt concentration (e.g., using 150-300 mM NaCl in your wash buffers) can help disrupt low-affinity, non-specific ionic interactions without affecting the high-affinity binding to your target.

Part 3: The Troubleshooting Guide - A Question & Answer Approach

This section addresses specific problems you may encounter during your experiments.

Scenario 1: Diffuse, high background across the entire tissue section.
Q: My entire tissue section is glowing, making it impossible to see specific structures. What is the most likely cause?

This is a classic sign of insufficient blocking or an overly concentrated primary staining agent.[17] Blocking works by pre-incubating the tissue with a solution of proteins or polymers that occupy all potential non-specific binding sites.[18]

Q: My standard BSA block isn't working. What are my options?

While Bovine Serum Albumin (BSA) is a common blocker, it may not be sufficient for challenging systems. Consider the following tiered approach.

Blocking AgentMechanism of ActionRecommended ConcentrationWhen to Use
Normal Serum Contains a cocktail of proteins that block a wide range of non-specific sites.[4]5-10% in PBS/TBSFirst-line alternative to BSA. Use serum from the species the secondary antibody was raised in (if applicable) to prevent cross-reactivity.
Non-fat Dry Milk Contains casein and other proteins that are effective at blocking.1-5% in TBSEffective and inexpensive, but not recommended for biotin-based detection systems as milk contains biotin.
Fish Gelatin A mixture of proteins that can reduce certain types of background.0.1-1% in PBS/TBSGood for reducing non-specific binding in some tissues, but performance can be variable.
Commercial Blockers Proprietary formulations often containing purified proteins, polymers, and detergents.[19]Per manufacturerWhen standard blockers fail. These are optimized for fluorescence and can significantly reduce background.
Protocol: Enhanced Blocking and Washing Strategy
  • Rehydration & Permeabilization : Rehydrate your paraffin-embedded sections or fix your cryosections as standard. If required for your target, permeabilize with a mild detergent (e.g., 0.1-0.25% Triton X-100 in PBS for 10-15 minutes).

  • Blocking Incubation :

    • Prepare your blocking buffer. A robust starting point is PBS containing 5% Normal Goat Serum and 0.1% Tween 20 .

    • Incubate sections for at least 1 hour at room temperature in a humidified chamber. For particularly difficult tissues, extend this to 2 hours or perform the incubation overnight at 4°C.

  • Staining : Dilute your APB derivative to its optimal concentration (determined by titration) in a buffer containing a lower concentration of the blocking agent (e.g., 1% Normal Goat Serum in PBST). This prevents the dye from aggregating and precipitating on the tissue.

  • Stringent Washes : After incubation with the APB derivative, perform a series of stringent washes.

    • Wash 1: 5 minutes in PBST (0.05% Tween-20).

    • Wash 2: 5 minutes in PBST.

    • Wash 3: 5 minutes in PBS (without detergent) to remove residual detergent before mounting.

Caption: Troubleshooting workflow for diffuse background staining.

Scenario 2: Punctate, granular, or "speckled" background fluorescence.
Q: I see bright, autofluorescent spots, especially in aged tissue. This is interfering with my signal.

You are likely observing lipofuscin , an aggregate of oxidized proteins and lipids that accumulates in cells with age.[20] It is highly autofluorescent across a broad spectrum of wavelengths. Other sources of autofluorescence include collagen, elastin, and red blood cells.[20][21]

Q: How can I eliminate autofluorescence without affecting my specific signal?

The best approach is to quench the autofluorescence before staining.

Quenching MethodTargetProtocol SummaryPros & Cons
Sodium Borohydride Aldehyde-induced autofluorescence[11]Incubate sections in 1 mg/mL Sodium Borohydride in PBS for 3x10 min.Pros : Effective for aldehyde-induced background. Cons : Can have mixed results; may damage some epitopes.
Sudan Black B Lipofuscin[22]Incubate in 0.1% Sudan Black B in 70% ethanol for 10-20 min, then differentiate in 70% ethanol.Pros : Very effective for lipofuscin. Cons : Is a dark pigment, not suitable for brightfield; can quench specific signal if not used carefully.
Commercial Reagents (e.g., TrueBlack®) Broad-spectrum (Lipofuscin, Collagen, etc.)[23]Typically a 30-second to 5-minute incubation in the reagent solution.[23]Pros : Highly effective, optimized for fluorescence, and fast. Cons : Higher cost than basic reagents.
Ammonium Chloride / Glycine Free aldehydesIncubate in 50 mM NH4Cl or Glycine in PBS for 15 min after fixation.Pros : Simple and gentle. Cons : Only quenches free aldehydes from fixation, does not address endogenous autofluorescence.
Protocol: Quenching Lipofuscin Autofluorescence with a Commercial Reagent

(This protocol is based on general principles; always follow the specific manufacturer's instructions)

  • Deparaffinize and Rehydrate : Bring tissue sections to PBS as per your standard protocol.

  • Antigen Retrieval (if necessary) : Perform heat-induced or enzymatic antigen retrieval if required for your target.

  • Apply Quenching Reagent :

    • Prepare the working solution (e.g., dilute a 20X stock to 1X in PBS).[23]

    • Cover the tissue section with the solution and incubate for 30 seconds to 5 minutes at room temperature.

  • Rinse : Wash thoroughly in PBS (3 x 5 minutes).

  • Proceed to Blocking : Continue with your standard blocking and staining protocol. Crucially , some quenching reagents require that subsequent steps be performed without detergent.[23] Always check the product datasheet.

Scenario 3: Validating that the remaining signal is truly specific.
Q: I've reduced my background, but how can I be certain that the signal I see is real?

Proper experimental controls are non-negotiable for validating your results. They provide the necessary context to interpret your staining pattern correctly.

G cluster_0 Experimental Staining cluster_1 Control Experiments Exp Tissue + APB Derivative (Full Protocol) Result_Exp Result: Specific Signal + Residual Background Exp->Result_Exp Result_C1 Result: Measures Autofluorescence Only Result_Exp->Result_C1 Subtract this to isolate APB-dependent signal Result_C2 Result: Measures Non-Specific Binding Only Result_Exp->Result_C2 Compare to this to define 'specific' signal pattern C1 Negative Control (Tissue, No APB Derivative) C1->Result_C1 C2 Negative Tissue Control (Tissue known to lack target + APB Derivative) C2->Result_C2

Caption: Logical workflow of essential controls for staining validation.

  • Negative Control (No Probe) : This is the most critical control. Process a slide through the entire protocol but omit the APB derivative. Any signal observed on this slide is due to endogenous tissue autofluorescence.[17]

  • Negative Tissue Control : If possible, stain a tissue type that is known to be negative for your target (e.g., young, healthy brain tissue when staining for amyloid plaques). The signal here represents the level of non-specific binding of your probe to a complex biological environment.

  • Competition Assay (Advanced) : If an unlabeled version of your compound or another compound known to bind to the same site is available, pre-incubating the tissue with a high concentration (e.g., 100x) of this "cold" competitor should block the binding of your fluorescent APB derivative, leading to a significant reduction in specific signal.

By implementing these structured, hypothesis-driven troubleshooting steps, you can systematically eliminate sources of non-specific binding and produce clear, reliable, and publishable data with your 2-(4-aminophenyl)benzothiazole derivatives.

References
  • Buchan, A. M., & Baimbridge, K. G. (n.d.). Non-specific Binding of Antibodies in Immunohistochemistry: Fallacies and Facts.
  • ResearchGate. (n.d.). Uncovering the Interaction of 2‐(4‐Aminophenyl) benzothiazole with Human Serum Albumin: A Combined Spectroscopic and Docking Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). 2-(4'-Aminophenyl)benzothiazole Labeled with 99mTc-Cyclopentadienyl for Imaging β-Amyloid Plaques. PubMed. Retrieved from [Link]

  • Klunk, W. E., et al. (n.d.). The Binding of 2-(4′-Methylaminophenyl)Benzothiazole to Postmortem Brain Homogenates Is Dominated by the Amyloid Component. PubMed Central. Retrieved from [Link]

  • MDPI. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Representation of structural features important for interaction.... Retrieved from [Link]

  • MDPI. (n.d.). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. PubMed. Retrieved from [Link]

  • ResearchGate. (2019). How to get rid of a strong non-specific background in fluorescent IHC?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). pH-dependent fluorescence of uncharged benzothiazole-based dyes binding to DNA. Retrieved from [Link]

  • Taylor, B. N., et al. (2014). A Guide to Modern Quantitative Fluorescent Western Blotting with Troubleshooting Strategies. Journal of Visualized Experiments.
  • ResearchGate. (n.d.). Combination of fluorescent reagents with 2-(4-aminophenyl) benzothiazole and safranin O was useful for analysis of spore structure, indicating the diversity of Bacillales species spores. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Potential Off-Target Interaction of the Amyloid PET Imaging Tracer PiB with Acetylcholinesterase. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of blocking conditions for fluorescent Western blot. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity. Retrieved from [Link]

  • MDPI. (n.d.). In Silico Drug Design of Benzothiadiazine Derivatives Interacting with Phospholipid Cell Membranes. Retrieved from [Link]

  • ResearchGate. (n.d.). The Impact of Tissue Fixatives on Morphology and Antibody-based Protein Profiling in Tissues and Cells. Retrieved from [Link]

  • LI-COR Biosciences. (2024). Choosing the Right Blocking Buffer | Fluorescence: Blocking the Membrane. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Unusual binding-site-specific photophysical properties of a benzothiazole-based optical probe in amyloid beta fibrils. Retrieved from [Link]

  • MDPI. (n.d.). A Tridentate Cu(II) Complex with a 2-(4′-Aminophenyl)Benzothiazole Derivative: Crystal Structure and Biological Evaluation for Anticancer Activity. Retrieved from [Link]

  • Leica Biosystems. (n.d.). Effects of Fixation and Tissue Processing on Immunocytochemistry. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Reducing Tissue Autofluorescence. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. Retrieved from [Link]

  • Molecular Design of Magnetic Resonance Imaging Agents Binding to Amyloid Deposits. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Fluorescent probes based on benzothiazole-spiropyran derivatives for pH monitoring in vitro and in vivo. PubMed. Retrieved from [Link]

  • 2BScientific. (n.d.). Blocking Buffer for Fluorescent Western Blotting. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Impact of Tissue Fixatives on Morphology and Antibody-based Protein Profiling in Tissues and Cells. PubMed Central. Retrieved from [Link]

  • FluoroFinder. (2023). Tips to Minimize Autofluorescence. Retrieved from [Link]

  • Bio-Techne. (n.d.). IHC Blocking Non-Specific Binding of Antibodies & Other Reagents. Retrieved from [Link]

  • MDPI. (2024). Effect of Fixatives and Fixation Period on Morphology and Immunohistochemistry of Feline Ovarian Tissue. Retrieved from [Link]

  • eLife. (2026). The IBEX knowledge-base a community resource enabling adoption and development of immunofluorescence imaging methods. Retrieved from [Link]

  • HistoSure. (n.d.). FAQ – Why do I have high background or non-specific staining?. Retrieved from [Link]

  • MDPI. (n.d.). Photophysicochemical Properties and In Vitro Phototherapeutic Effects of Iodoquinoline- and Benzothiazole-Derived Unsymmetrical Squaraine Cyanine Dyes. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). IHC Troubleshooting Guide | Common Issues & Fixes. Retrieved from [Link]

  • Journal of Materials and Environmental Science. (n.d.). Effects of pH and ionic strength on methylene blue removal from synthetic aqueous solutions by sorption onto orange peel and desorption. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid (CAS No. 130-17-6). This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important chemical intermediate. Known also as dehydrothio-p-toluidine sulfonic acid, this compound is a vital dye intermediate and fluorescent reagent whose purity is paramount for downstream applications.[1][2]

This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and adapt methodologies to your specific experimental context.

Section 1: Understanding the Compound and Its Impurities

Successful purification begins with a thorough understanding of what you are trying to remove. The synthesis of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid typically involves the high-temperature reaction of p-toluidine and sulfur to form the dehydrothio-p-toluidine intermediate, followed by sulfonation.[3][4] This multi-step process can introduce a variety of impurities.

Physical Properties of the Target Compound:

  • Appearance: Brownish-yellow powder.[5][6]

  • Molecular Weight: ~320.39 g/mol .[2]

  • Solubility: Poorly soluble in water (<0.1 g/100 mL), but soluble in solvents like DMSO and acetonitrile.[1][2]

  • Melting Point: Very high, typically recorded as >300 °C (>572 °F), indicating high thermal stability and low volatility.[1][5]

Table 1: Common Impurities and Their Origins

Impurity ClassSpecific ExamplesTypical OriginImpact on Purification Strategy
Unreacted Precursors p-Toluidine, SulfurIncomplete initial reaction.[1][4]p-Toluidine can often be removed by distillation from the crude intermediate before sulfonation.[7]
Reaction Byproducts Isomeric Sulfonic Acids, Di-sulfonated SpeciesNon-specific sulfonation reaction.Recrystallization is key to selectively isolating the desired monosulfonic acid isomer.[8]
Degradation Products Oxidized or polymerized speciesExposure to harsh reaction conditions (high heat, strong acids).Often highly colored or insoluble; can be removed by charcoal treatment and filtration.
Inorganic Salts Sodium sulfate, ammonium sulfateNeutralization steps, pH adjustments during workup.Removed by washing the crystalline product or taking advantage of their insolubility in organic solvents.
Residual Solvents Ethanol, Isopropanol, Acetic AcidPrevious purification or reaction steps.Removed by thorough drying under vacuum.

Section 2: Core Purification Methodologies

Based on the compound's physical properties—high melting point, crystalline nature, and pH-dependent solubility—recrystallization is the most effective and widely cited purification technique.[8] Other methods like precipitation can also be employed, particularly for desalting.

Recrystallization: The Gold Standard

Recrystallization is a powerful technique that relies on the difference in solubility of the desired compound and its impurities in a specific solvent system at different temperatures.

The Causality Behind the Chosen Solvent System: Acidic Aqueous Ethanol

The most effective solvent system reported is acidic aqueous ethanol (pH 3–4) .[8] This choice is deliberate and based on the molecule's functional groups:

  • Sulfonic Acid Group (-SO₃H): This group is highly polar and acidic. Its salt form (sulfonate, -SO₃⁻) is generally much more soluble in water than its free acid form.

  • Amino Group (-NH₂): This group is basic. In acidic conditions (pH 3-4), it will be protonated to form an ammonium salt (-NH₃⁺).

  • The Benzothiazole Core: A large, relatively nonpolar aromatic structure.

By adjusting the pH to 3-4, we ensure the sulfonic acid group is in its less soluble free acid form while the overall polarity of the solvent (a mix of water and ethanol) is optimized to dissolve the compound at high temperatures but allow it to crystallize upon cooling. The ethanol component helps to solubilize the nonpolar aromatic core. Yields can dramatically improve from a crude 60% to as high as 85% after two successive recrystallizations.[8]

Workflow for Purification

G cluster_0 Purification & Analysis Workflow Crude Crude Product (Brownish-Yellow Solid) Dissolve Dissolve in Hot Aqueous Ethanol Crude->Dissolve Adjust_pH Adjust pH to 3-4 (e.g., with HCl) Dissolve->Adjust_pH Charcoal Optional: Add Activated Charcoal (Decolorize) Adjust_pH->Charcoal Hot_Filter Hot Gravity Filtration Charcoal->Hot_Filter Crystallize Cool Slowly to Induce Crystallization Hot_Filter->Crystallize Isolate Isolate Crystals (Vacuum Filtration) Crystallize->Isolate Wash Wash with Cold Ethanol/Water Isolate->Wash Dry Dry Under Vacuum Wash->Dry Analyze Purity Analysis (HPLC, MP, NMR) Dry->Analyze

Caption: General workflow for purification and analysis.

Precipitation and Salting Out

This technique is particularly useful for removing highly water-soluble inorganic salt impurities. It involves dissolving the crude material in a suitable solvent (like water, if solubility allows, or DMSO) and then adding a co-solvent in which the desired compound is insoluble (an "anti-solvent" like isopropanol) or an inorganic salt (like NaCl) to force the organic compound out of the aqueous solution.[9]

  • Principle of Salting Out: Adding a high concentration of an inorganic salt (e.g., NaCl) to an aqueous solution reduces the solubility of less polar organic compounds. The salt ions hydrate, effectively reducing the amount of "free" water available to solvate the organic molecules, causing them to precipitate.

Section 3: Purity Assessment: Validating Your Results

Purification is incomplete without validation. Several analytical techniques should be used to confirm the purity of the final product.[10]

Table 2: Recommended Analytical Techniques for Purity Confirmation

TechniquePurposeKey Parameters & Expected Results
High-Performance Liquid Chromatography (HPLC) Quantify purity and detect impurities.[11]Column: C18 Reverse-Phase. Mobile Phase: Acetonitrile / 0.1% Formic Acid in Water gradient.[8] Result: A single major peak (>95% area) indicates high purity.[2]
Mass Spectrometry (MS) Confirm molecular identity.Method: Electrospray Ionization (ESI) in negative mode. Result: Expect to see the [M-H]⁻ ion at m/z 335.[8]
Nuclear Magnetic Resonance (¹H NMR) Confirm chemical structure and absence of proton-bearing impurities.Solvent: DMSO-d₆. Result: The spectrum should match the known structure, with characteristic aromatic proton signals (δ 7.2–8.1 ppm) and a methyl singlet (δ 2.4 ppm).[8]
Melting Point (MP) Determination Assess purity of crystalline solids.Result: A sharp melting point at a high temperature (>300 °C) is indicative of high purity. Impurities typically broaden the melting range and lower the melting point.[11]

Section 4: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My crude product is very dark and tarry, and it won't dissolve properly during recrystallization. What should I do?

A: This indicates the presence of significant polymeric or degradation byproducts.

  • Causality: Overheating during the synthesis or sulfonation can lead to polymerization.

  • Solution:

    • Pre-treatment: Before recrystallization, try suspending the crude solid in a solvent that dissolves the tar but not your product (e.g., dichloromethane or ethyl acetate) and filter.

    • Charcoal Treatment: During the recrystallization, after dissolving the compound in the hot acidic ethanol, add a small amount (1-2% by weight) of activated charcoal. Boil the solution for 5-10 minutes and then perform a hot gravity filtration through celite or filter paper to remove the charcoal and the adsorbed impurities.

Q2: No crystals are forming even after my solution has cooled to room temperature. What went wrong?

A: Crystal formation (nucleation) can sometimes be slow to initiate.

  • Causality: The solution may be supersaturated, or there may be too much solvent.

  • Troubleshooting Steps:

    • Scratch: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can serve as nucleation sites.

    • Seed: Add a tiny crystal of pure product from a previous batch, if available.

    • Reduce Volume: Gently evaporate some of the solvent on a rotary evaporator and allow the solution to cool again.

    • Cool Further: Place the flask in an ice bath or refrigerator to further decrease solubility, but do this slowly to avoid crashing out impurities.

G Start Problem: No Crystals Form Upon Cooling Q1 Is the solution clear or oily? Start->Q1 A1_Clear Solution is Supersaturated Q1->A1_Clear Clear A1_Oily Product is 'oiling out' Q1->A1_Oily Oily Sol_Scratch Scratch inner flask surface A1_Clear->Sol_Scratch Sol_Oily_1 Re-heat to dissolve oil A1_Oily->Sol_Oily_1 Sol_Seed Add a seed crystal Sol_Scratch->Sol_Seed Sol_Concentrate Reduce solvent volume Sol_Seed->Sol_Concentrate Sol_Cool Cool further (ice bath) Sol_Concentrate->Sol_Cool Sol_Oily_2 Add more of the more solubilizing solvent (ethanol) Sol_Oily_1->Sol_Oily_2 Sol_Oily_3 Cool down very slowly Sol_Oily_2->Sol_Oily_3

Caption: Troubleshooting decision tree for crystallization failure.

Q3: My final product yield is very low after recrystallization. How can I improve it?

A: Low yield can result from several factors.

  • Causality: Using too much solvent, cooling the solution too quickly, or premature crystallization during hot filtration.

  • Optimization:

    • Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the solid. Work in small-scale trials to determine the optimal ratio.

    • Slow Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. This maximizes the formation of pure crystals.

    • Prevent Premature Crystallization: Ensure your funnel and receiving flask are pre-heated before performing the hot gravity filtration. This prevents the product from crystallizing in the funnel.

    • Second Crop: Concentrate the mother liquor (the filtrate after collecting the first batch of crystals) to about half its volume and cool again to obtain a second, though likely less pure, crop of crystals.

Q4: The HPLC of my purified product shows a small, persistent impurity peak. What could it be?

A: This is often an isomer that has very similar solubility properties to your target compound.

  • Causality: The sulfonation step can sometimes produce small amounts of other positional isomers of the sulfonic acid group on the benzothiazole ring.

  • Solution: Repeated recrystallization is the best approach. As noted, two recrystallizations can significantly boost purity.[8] If this fails, preparative HPLC may be required for very high purity applications, although this is more resource-intensive.

Section 5: Detailed Experimental Protocols

Protocol 1: Recrystallization from Acidic Aqueous Ethanol

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid. For every 1 gram of crude material, start by adding 20-30 mL of a 1:1 mixture of ethanol and deionized water.

  • Heating: Add a magnetic stir bar and place the flask on a stirring hotplate. Heat the mixture to a gentle boil with continuous stirring. The solid should partially or fully dissolve.

  • Acidification: While hot, cautiously add 1M hydrochloric acid (HCl) dropwise until the pH of the solution is between 3 and 4. Check the pH using pH indicator strips. The goal is to fully dissolve the solid into a clear, hot solution. If solid remains, add more of the 1:1 ethanol/water solvent in small portions until dissolution is complete.

  • (Optional) Decolorization: If the solution is darkly colored, remove it from the heat, wait for boiling to cease, and add a small amount of activated charcoal. Return to the heat and boil for 5-10 minutes.

  • Hot Gravity Filtration: Pre-heat a glass funnel and a new receiving flask. Place a fluted filter paper in the hot funnel and pour the hot solution through it to remove any insoluble impurities (and charcoal, if used). Work quickly to prevent crystallization in the funnel.

  • Crystallization: Cover the receiving flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you may place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of cold 1:1 ethanol/water, followed by a wash with cold ethanol to help with drying.

  • Drying: Dry the purified crystals in a vacuum oven at 60-80 °C until a constant weight is achieved.

References

  • Benchchem. 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid | 130-17-6.
  • Loewe, W., Cossmann, K.H., & Meyer, E. (1974). Process for the preparation of 2-(4-aminophenyl)-6-methyl-benzothiazole. U.S. Patent 3,801,587.
  • PubChem. 7-Benzothiazolesulfonic acid, 2-(p-aminophenyl)-6-methyl-. National Center for Biotechnology Information.
  • Smolecule. 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid.
  • LANUV. Benzothiazole-2-sulfonic acid.
  • Method of purification and isolation of dehydrothio-p-toluidine. Czechoslovakian Patent CS212135B1.
  • Henk, H. J., & Meyer, E. (1994). Preparation of 2-(4-aminophenyl)benzothiazole compounds. U.S. Patent 5,371,232.
  • Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of Benzothiazoles From Complex Aqueous Samples by Liquid Chromatography-Mass Spectrometry Following Solid-Phase Extraction. Journal of Chromatography A, 1058(1-2), 81-8.
  • EvitaChem. 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid.
  • Organic Syntheses. o-TOLUIDINESULFONIC ACID.
  • Dong, M. W. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. LCGC North America.
  • ChemBK. Dehydrothio-p-Toluidine Sulfonic Acid.
  • Mironova, Y., et al. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 27(1), 123.
  • Caltag Medsystems. 2-(4-Aminophenyl)-6-methylbenzothiazole-7-sulphonic acid.
  • Cooney, A., & Clentsmith, G. (2018). How can benzoic acid be tested for purity?. Quora.
  • Dehydrothio-p-toluidinesulfonic acid azo-hexahydro-4,6-dioxopyrimidineurea or cyanamide direct dyes for paper. U.S. Patent 3,862,116.

Sources

Technical Support Center: Enhancing the Stability of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid Solutions

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for enhancing the stability of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid solutions. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during experimental work.

Introduction: Understanding the Molecule

2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid is a complex organic molecule featuring a benzothiazole core, a reactive aromatic amine, and a strongly acidic sulfonic acid group. This unique combination of functional groups makes it a valuable compound in various research applications, including as a dye intermediate and a fluorescent probe in biological research.[1][2] However, this structural complexity also predisposes the molecule to several degradation pathways, impacting the reproducibility and accuracy of experimental results. The primary stability concerns stem from the susceptibility of the aromatic amine to oxidation and the molecule's potential for photodegradation.

This guide will provide a comprehensive overview of the factors influencing the stability of this compound in solution and present practical strategies to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: My solution of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid is changing color from a pale yellow to a brownish hue. What is causing this?

A1: The color change is a strong indicator of oxidative degradation. The aromatic amine group (-NH₂) in the molecule is susceptible to oxidation, which can lead to the formation of colored byproducts.[3] This process can be accelerated by exposure to atmospheric oxygen, light, and the presence of metal ions.[4]

Q2: I'm observing a precipitate forming in my aqueous solution, especially at low pH. Why is this happening?

A2: The solubility of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid is highly pH-dependent. The sulfonic acid group is ionized at higher pH, which increases its aqueous solubility. At a pH below 2, the sulfonic acid group is protonated, leading to a decrease in solubility and potential precipitation of the neutral form of the compound.

Q3: Can I store prepared solutions for an extended period? What are the ideal storage conditions?

A3: For optimal stability, it is strongly recommended to prepare solutions fresh before use. If short-term storage is necessary, solutions should be stored at low temperatures (2-8°C or frozen at -20°C for longer durations), protected from light by using amber vials or wrapping the container in aluminum foil, and in a tightly sealed container to minimize exposure to air.[5] For extended storage, consider purging the solution and the headspace of the container with an inert gas like nitrogen or argon.[6]

Q4: I am seeing unexpected peaks in my HPLC analysis of a stored solution. What could these be?

A4: Unexpected peaks are likely degradation products. The primary degradation pathways to consider are oxidation of the aminophenyl group and photodegradation of the benzothiazole ring system. These reactions can result in a variety of byproducts with different retention times from the parent compound. A forced degradation study can help to identify these potential degradants.[7]

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to identifying and resolving common stability issues.

Observed Problem Potential Cause(s) Recommended Solutions & Explanations
Rapid Color Change (Yellow to Brown/Red) Oxidative Degradation: The aromatic amine is readily oxidized by atmospheric oxygen. This process can be catalyzed by light and trace metal ions.[3]1. Use of Antioxidants: Add an antioxidant like ascorbic acid (0.01-0.1% w/v) to the solution. Ascorbic acid is a reducing agent that can preferentially be oxidized, thereby protecting the aromatic amine.[1] 2. Inert Atmosphere: Prepare and store the solution under an inert gas (nitrogen or argon) to displace oxygen.[6] 3. Chelating Agents: If metal ion contamination is suspected, add a small amount of a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.
Precipitation or Cloudiness pH-Dependent Solubility: The compound has limited solubility at low pH (below 2) due to the protonation of the sulfonic acid group. Solvent Incompatibility: Use of a solvent system in which the compound has poor solubility.1. Adjust pH: Ensure the pH of your aqueous solution is above 4 to maintain the ionized (and more soluble) form of the sulfonic acid group. 2. Solvent Selection: If using organic solvents, ensure the compound is fully soluble. It is soluble in acetonitrile and DMSO.[2] For mixed aqueous-organic solvents, verify solubility at the desired ratio.
Loss of Assay Potency Over Time Gradual Degradation: This can be a combination of slow oxidation and/or photodegradation.1. Implement Strict Storage Protocols: Store solutions protected from light (amber vials), at reduced temperatures (2-8°C or -20°C), and with minimal headspace.[8] 2. Prepare Fresh Solutions: For critical experiments, always use freshly prepared solutions to ensure accurate concentration.
Appearance of New Peaks in HPLC Formation of Degradation Products: Exposure to light, oxygen, or extreme pH can lead to the formation of various degradants.[9]1. Conduct a Forced Degradation Study: Systematically expose the compound to stress conditions (acid, base, oxidation, light, heat) to generate and identify potential degradation products. This will help in developing a stability-indicating HPLC method.[10] 2. Optimize HPLC Method: Ensure your HPLC method can separate the parent peak from all potential degradation products. A reverse-phase C18 column with a mobile phase of acetonitrile and water containing an acid modifier like formic or phosphoric acid is a good starting point.[11]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol describes the preparation of a more stable aqueous stock solution of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid.

Materials:

  • 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid powder

  • High-purity water (e.g., Milli-Q or HPLC grade)

  • Ascorbic acid

  • 0.1 M Sodium hydroxide solution

  • 0.1 M Hydrochloric acid solution

  • pH meter

  • Amber volumetric flasks

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Weigh the desired amount of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid powder.

  • In a separate container, prepare the required volume of high-purity water.

  • Add ascorbic acid to the water to a final concentration of 0.05% (w/v) and dissolve completely. This will act as an antioxidant.[1]

  • Sparge the water with an inert gas for 15-20 minutes to remove dissolved oxygen.[12]

  • Transfer the weighed powder to an amber volumetric flask.

  • Add approximately 70-80% of the deoxygenated water with ascorbic acid to the flask and gently swirl to dissolve the powder.

  • Adjust the pH of the solution to between 5 and 7 using the 0.1 M NaOH or 0.1 M HCl solution. This ensures the sulfonic acid group is ionized for better solubility.

  • Once the powder is fully dissolved, add the deoxygenated water to the final volume.

  • Cap the flask and gently invert to mix.

  • If storing, purge the headspace of the container with inert gas before sealing. Store at 2-8°C for short-term use (up to one week) or at -20°C for longer periods.

Protocol 2: Forced Degradation Study for Method Validation

This protocol outlines a forced degradation study to identify potential degradation products and validate a stability-indicating analytical method, in accordance with ICH guidelines.[7][13]

Stress Conditions:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution containing 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Photodegradation: Expose a solution of the compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.

Procedure:

  • Prepare separate solutions of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid for each stress condition, as well as an unstressed control solution.

  • After the specified exposure time, neutralize the acidic and basic solutions.

  • Analyze all samples by a suitable analytical method, such as HPLC with UV or MS detection.

  • Compare the chromatograms of the stressed samples to the control sample to identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the active ingredient.[10]

Visualization of Key Processes

Degradation Pathways

The primary degradation pathways for 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid are oxidation and photodegradation.

cluster_degradation Degradation Pathways cluster_oxidation Oxidative Stress cluster_photo Photolytic Stress (UV/Vis Light) Parent_Compound 2-(4-Aminophenyl)-6-methyl- 1,3-benzothiazole-7-sulfonic acid Oxidized_Products Formation of Colored Byproducts (e.g., quinone-imines) Parent_Compound->Oxidized_Products O₂, Metal Ions Photo_Products Potential Ring Cleavage or Rearrangement Products Parent_Compound->Photo_Products

Figure 1: Primary degradation pathways.
Stabilization Workflow

A systematic approach to preparing and handling solutions can significantly enhance their stability.

cluster_workflow Stabilization Workflow start Start: Weigh Compound dissolve Dissolve in Deoxygenated Solvent with Antioxidant start->dissolve ph_adjust Adjust pH to 5-7 dissolve->ph_adjust storage Store in Amber Vial at 2-8°C or -20°C ph_adjust->storage inert_gas Purge with Inert Gas storage->inert_gas Optional for long-term storage end Use in Experiment storage->end inert_gas->end

Figure 2: Recommended workflow for solution preparation and storage.

References

  • Crisostomo, F. P. P., Martin, R., & Carrillo, R. (2014). Ascorbic Acid as an Initiator for the Direct C H Arylation of (Hetero)arenes with Anilines Nitrosated In Situ. Angewandte Chemie International Edition, 53(11), 2966–2970. [Link]

  • Paciolla, M. D., & Roberts, B. A. (2022). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. Foods, 11(2), 215. [Link]

  • dsm-firmenich Health, Nutrition & Care. (2024). How ascorbic acid helps mitigate nitrosamine risk in drug products. [Link]

  • Ghattas, W., & Fares, F. (2013). Copper/Ascorbic Acid Dyad as a Catalytic System for Selective Aerobic Oxidation of Amines. European Journal of Organic Chemistry, 2013(25), 5546–5550. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-(4-Aminophenyl)-6-methylbenzothiazole sulfonic acid on Newcrom R1 HPLC column. [Link]

  • University of Wollongong. (2024). Guideline for the Management of Time Sensitive Chemicals. [Link]

  • Moorthy, N. S. H., et al. (2006). 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines. Mini reviews in medicinal chemistry, 6(6), 633–637. [Link]

  • Linde Gas. (n.d.). Inerting, purging, sparging, pressure transfer in pharma/biotech. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Boyland, E., & Sims, P. (1957). The Mechanism of the Oxidation of Some Aromatic Amines by Peroxyacetic Acid. Journal of the American Chemical Society, 79(18), 5035–5038. [Link]

  • Gwin, J. A., et al. (2022). Aryl sulfonic acid catalysts: Effect of pendant group structure on activity in hydrolysis of polyethylene terephthalate. Journal of Applied Polymer Science, 139(16), 52028. [Link]

  • Linde. (n.d.). Inerting in the chemical industry. [Link]

  • Mironova, Y., et al. (2020). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 25(24), 5859. [Link]

  • Matnishyan, H. A. (2014). Oxidative polycondensation of aromatic amines. Russian Journal of General Chemistry, 84(12), 2439–2450. [Link]

  • Duarte, F., Gronert, S., & Kamerlin, S. C. L. (2014). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 79(5), 1995–2005. [Link]

  • University of Notre Dame. (2022). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 703–715. [Link]

  • Vevelstad, S. J., et al. (2014). Oxidative degradation of amines using a closed batch system. Energy Procedia, 51, 137–144. [Link]

  • University of Tennessee, Knoxville. (n.d.). Time-Sensitive Chemicals. [Link]

  • Linde. (n.d.). Inerting and Purging - Chemicals. [Link]

  • González-Mazo, E., et al. (1998). Biodegradation of Linear Alkylbenzene Sulfonates and Their Degradation Intermediates in Seawater. Environmental Science & Technology, 32(11), 1636–1641. [Link]

  • Kralova, K., et al. (2003). Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride. Pesticide Science, 59(10), 1084–1090. [Link]

  • Zejma, J., et al. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO [3,4-C] PYRIDINE. Acta Poloniae Pharmaceutica, 61(5), 335–342. [Link]

  • University of Tennessee, Knoxville. (n.d.). Time-sensitive Chemicals. [Link]

  • Veolia. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Linde LienHwa. (n.d.). Solutions-Inerting, Purging, Sparging. [Link]

  • Janzen, E. G., & Shetty, R. V. (2002). Method for the purification of aryl sulfonic acids and salts. U.S.
  • Roberts, J. D., & Caserio, M. C. (2021). 23.11: Oxidation of Amines. In Basic Principles of Organic Chemistry. Chemistry LibreTexts. [Link]

  • Kumar, A., et al. (2025). Mechanistic Insights into AsIII S-Adenosylmethionine Methyltransferase with Selenoimidazolium-Based Methylating Agents. Journal of the American Chemical Society. [Link]

  • Linde. (n.d.). Inerting in the chemical industry. [Link]

  • González-Mazo, E., et al. (1998). Biodegradation of Linear Alkylbenzene Sulfonates and Their Degradation Intermediates in Seawater. Environmental Science & Technology, 32(11), 1636–1641. [Link]

  • Douhal, A., et al. (1995). New features in the photophysics and photochemistry of 2-(2'-hydroxyphenyl)benzothiazoles introduced by amine substitution. The Journal of Physical Chemistry, 99(13), 4647–4654. [Link]

  • Ashtekar, A. D., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. International Journal of Pharmaceutical Investigation, 13(2), 313–320. [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • De Meulenaer, B., et al. (2020). Photodegradation Products and their Analysis in Food. Herald Scholarly Open Access, 4(1), 1-13. [Link]

  • Gharge, V., et al. (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. Bio-integration, 5, 12. [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • Onor, M., et al. (2015). Simultaneous determination of five common antioxidant and passivator additives in insulating mineral oils by a validated SPE-HPLC-DAD method. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. [Link]

  • Matnishyan, H. A. (2014). Oxidative polycondensation of aromatic amines. Russian Journal of General Chemistry, 84(12), 2439–2450. [Link]

Sources

Technical Support Center: Radiolabeling 2-(4-Aminophenyl)benzothiazole with 99mTc

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the radiolabeling of 2-(4-Aminophenyl)benzothiazole and its derivatives with Technetium-99m (99mTc). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for common challenges encountered during the radiolabeling process. As Senior Application Scientists, we have compiled this guide based on peer-reviewed literature and our experience in radiopharmaceutical chemistry to ensure scientific integrity and practical utility.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the 99mTc labeling of 2-(4-Aminophenyl)benzothiazole derivatives.

Q1: What is the most common and efficient method for radiolabeling 2-(4-Aminophenyl)benzothiazole with 99mTc?

The most prevalent and effective method involves the use of the organometallic aqua-ion fac-[99mTc(CO)3(H2O)3]+ as the radiolabeling precursor.[1][2] This approach allows for the stable coordination of the benzothiazole ligand, often modified with a suitable chelator, to the fac-[99mTc(CO)3]+ core. The resulting complexes are typically neutral and lipophilic, which is advantageous for applications such as brain imaging.[3]

Q2: What are the critical parameters that influence the radiolabeling efficiency?

Several factors can significantly impact the success of the radiolabeling reaction. These include:

  • Concentration of the reducing agent: Stannous salts (e.g., stannous chloride) are commonly used to reduce the pertechnetate (99mTcO4-) obtained from the generator.[4] An optimal concentration is crucial; too little can result in incomplete reduction and free pertechnetate, while too much can lead to the formation of colloidal impurities.[4]

  • pH of the reaction mixture: The pH affects the stability of the 99mTc complex and the ligand itself. A pH of around 5 is often found to be optimal for high radiolabeling efficiency.[5]

  • Incubation time and temperature: Adequate incubation time and temperature are necessary to ensure the reaction goes to completion.[5][6] These parameters should be optimized for the specific ligand and labeling conditions.

  • Purity of the ligand: The presence of impurities in the 2-(4-Aminophenyl)benzothiazole derivative can compete with the desired labeling reaction, leading to lower radiochemical yields.[7]

Q3: What level of radiochemical purity (RCP) should I expect, and how is it measured?

For a successful radiolabeling, the radiochemical purity should ideally be greater than 90%.[5] The determination of RCP is a critical quality control step to ensure that the radioactivity is primarily associated with the desired compound.[8] The most common methods for measuring RCP are:

  • Instant Thin Layer Chromatography (ITLC): ITLC using silica gel (ITLC-SG) strips is a rapid method to separate the labeled compound from impurities like free pertechnetate (99mTcO4-) and reduced/hydrolyzed technetium (99mTcO2).[9][10]

  • High-Performance Liquid Chromatography (HPLC): Radio-HPLC provides a more detailed analysis of the radiochemical species present in the reaction mixture and is often used to confirm the identity of the labeled compound by comparing its retention time with that of a non-radioactive standard.[2]

Q4: Why is the stability of the final 99mTc-labeled benzothiazole complex important?

The in vitro and in vivo stability of the radiolabeled complex is crucial for its successful application as a radiopharmaceutical.[11] An unstable complex can release the 99mTc radionuclide, leading to a poor biodistribution profile, high background radioactivity, and potentially misleading imaging results.[11] Stability is typically assessed by incubating the radiolabeled compound in saline and human serum for several hours and analyzing its integrity over time using TLC or HPLC.[5]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the radiolabeling of 2-(4-Aminophenyl)benzothiazole with 99mTc.

Problem 1: Low Radiochemical Yield (<90%)

A low radiochemical yield is a common issue that can be attributed to several factors.

Potential Cause Recommended Solution
Suboptimal Reducing Agent Concentration The concentration of the stannous agent is critical.[4] If the yield is low, with a significant amount of free 99mTcO4-, consider slightly increasing the stannous chloride concentration. Conversely, if colloidal impurities are observed, the concentration may be too high.[4] It is advisable to titrate the stannous chloride concentration to find the optimal amount for your specific ligand and reaction conditions.
Incorrect pH of the Reaction Mixture The pH of the labeling reaction can significantly influence the outcome.[5] Verify the pH of your reaction buffer and adjust it to the optimal range for your specific labeling chemistry, which is often slightly acidic to neutral.
Inadequate Incubation Time or Temperature The reaction may not have reached completion.[6] Try increasing the incubation time or temperature according to established protocols for similar compounds. Monitor the reaction progress over time using TLC to determine the optimal reaction time.
Poor Ligand Quality Impurities in the 2-(4-Aminophenyl)benzothiazole precursor can interfere with the labeling process.[7] Ensure the purity of your ligand using standard analytical techniques (e.g., NMR, Mass Spectrometry). If necessary, purify the ligand before use.
Inefficient Labeling Method Some labeling methods are inherently more efficient than others. For instance, a double ligand transfer (DLT) reaction has been reported to give a much higher yield (>95%) for a 2-(4-Aminophenyl)benzothiazole derivative compared to a ligand exchange reaction (35%).[2] If you are consistently getting low yields, consider exploring alternative labeling strategies.
Problem 2: Presence of Multiple Radioactive Species on TLC/HPLC

Observing multiple radioactive peaks or spots indicates the presence of radiochemical impurities.

Potential Cause Troubleshooting Steps
Free Pertechnetate (99mTcO4-) This is often due to insufficient reduction of the technetium. Increase the amount of reducing agent (e.g., stannous chloride) or ensure its freshness.[4]
Reduced/Hydrolyzed Technetium (99mTcO2) This can result from an excess of the reducing agent or the presence of oxygen in the reaction vial.[4] Optimize the amount of reducing agent and ensure the reaction is performed under an inert atmosphere (e.g., nitrogen).
Formation of Isomers or Degradation Products The labeling reaction may produce different isomeric forms of the complex, or the labeled compound may be unstable under the reaction conditions. Analyze the reaction mixture using radio-HPLC to identify the different species.[2] Optimization of reaction conditions (pH, temperature) may favor the formation of a single desired product.
Radiolysis High amounts of radioactivity in a small volume can lead to the degradation of the labeled compound. If possible, perform the labeling with a lower starting activity or increase the reaction volume.
Problem 3: Poor In Vitro or In Vivo Stability

The radiolabeled complex degrades over time, leading to the release of 99mTc.

Potential Cause Mitigation Strategies
Weak Coordination of the Ligand The chelation of 99mTc by the benzothiazole derivative may not be strong enough, leading to dissociation of the radionuclide.[11] Consider modifying the ligand to include a stronger chelating moiety. The coordination chemistry of sulfur, nitrogen, and oxygen atoms with 99mTc is a key factor to consider in ligand design.[12]
Oxidation of the 99mTc Core The reduced technetium in the complex can be susceptible to oxidation, leading to the formation of 99mTcO4-.[11] The addition of antioxidants or stabilizers to the formulation can help to improve the in vitro stability.
Transchelation with Endogenous Molecules In vivo, the 99mTc may be scavenged by other biological molecules with strong chelating properties.[11] Designing a more robust coordination sphere around the technetium core can help to prevent this.

Experimental Workflows and Diagrams

To provide a clearer understanding of the processes involved, we have outlined a typical experimental workflow and created diagrams using the DOT language.

General Radiolabeling Protocol

This protocol is a generalized procedure and may require optimization for specific 2-(4-Aminophenyl)benzothiazole derivatives.

  • Preparation of the fac-[99mTc(CO)3(H2O)3]+ Precursor: This is typically done using a commercially available kit.

  • Radiolabeling Reaction:

    • In a sterile, nitrogen-purged vial, add a solution of the 2-(4-Aminophenyl)benzothiazole derivative.

    • Add the required amount of the fac-[99mTc(CO)3(H2O)3]+ solution.

    • Adjust the pH of the mixture if necessary.

    • Incubate the reaction mixture at an optimized temperature (e.g., 70-100°C) for a specific duration (e.g., 20-30 minutes).

  • Purification (if necessary):

    • If the radiochemical purity is below the acceptable limit, purify the reaction mixture using solid-phase extraction (e.g., a C18 Sep-Pak cartridge) or semi-preparative HPLC.

  • Quality Control:

    • Determine the radiochemical purity of the final product using ITLC and/or radio-HPLC.

Visualizations

Radiolabeling_Workflow cluster_0 Preparation cluster_1 Radiolabeling cluster_2 Purification & QC TcO4- Na[99mTcO4] (from generator) Precursor_Kit [99mTc(CO)3(H2O)3]+ Kit TcO4-->Precursor_Kit Add Precursor fac-[99mTc(CO)3(H2O)3]+ Precursor_Kit->Precursor Heat Reaction Reaction Vial (pH adjustment, Heat) Precursor->Reaction Add Ligand 2-(4-Aminophenyl)benzothiazole Derivative Ligand->Reaction Add Purification Purification (e.g., SPE, HPLC) Reaction->Purification QC Quality Control (TLC, HPLC) Purification->QC Final_Product [99mTc]-Benzothiazole QC->Final_Product >90% RCP

Caption: Workflow for 99mTc labeling of 2-(4-Aminophenyl)benzothiazole derivatives.

Quality_Control_Logic Start Final Labeled Product Decision Radiochemical Purity > 90%? Start->Decision Pass Release for In Vitro/ In Vivo Studies Decision->Pass Yes Fail Troubleshoot/ Re-purify Decision->Fail No Analyze Analyze Impurities (Free 99mTcO4-, 99mTcO2) Fail->Analyze Analyze->Start Re-process

Caption: Decision logic for quality control of 99mTc-labeled benzothiazole.

References

  • Mitsi, E., et al. (2017). 2-(4'-Aminophenyl)benzothiazole Labeled with 99mTc-Cyclopentadienyl for Imaging β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 8(10), 1045–1050. [Link][2][3]

  • Molavipordanjani, S., et al. (2019). Novel 99m Tc-2-arylimidazo[2,1-b]benzothiazole derivatives as SPECT imaging agents for amyloid-β plaques. European Journal of Medicinal Chemistry, 179, 716-727. [Link][1]

  • Papadopoulos, M., et al. (2010). Evaluation of Re and (99m)Tc complexes of 2-(4'-aminophenyl)benzothiazole as potential breast cancer radiopharmaceuticals. Journal of Medicinal Chemistry, 53(14), 5276-5285. [Link][13][14]

  • Gülcan, Z., et al. (2023). [99mTc]Technetium-Labeled Niosomes: Radiolabeling, Quality Control, and In Vitro Evaluation. Pharmaceuticals, 16(2), 254. [Link][4]

  • Maioli, C., et al. (2015). Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures. La Radiologia Medica, 120(1), 48-55. [Link][6][10]

  • Al-Saden, A. A., et al. (2023). Studying Various Parameters Affecting Labeling Efficiency Of Radiopharmaceuticals In Nuclear Medicine. Journal of Pharmaceutical Negative Results, 14(2), 3512-3518. [Link][8]

  • Islam, M. S., et al. (2023). Routine Radiochemical Quality Control of 99mTc eluate and 99mTc-Labeled Radiopharmaceuticals. Bangladesh Journal of Nuclear Medicine, 26(2), 193-199. [Link][15]

  • Al-Saden, A. A. (2019). Influence of Different Parameters on the Labeling Efficiency of 99mTc-Radiopharmaceuticals: Kuwait Nuclear Medicine Departments Experiences. ResearchGate. [Link][5]

  • Liu, G., et al. (2006). Methods for MAG3 conjugation and 99mTc radiolabeling of biomolecules. Nature Protocols, 1(3), 1477-1480. [Link][16]

  • Flook, A. M., et al. (2011). Labeling, Stability and Biodistribution Studies of 99mTc-cyclized Tyr3-octreotate Derivatives. Nuclear Medicine and Biology, 38(4), 509-519. [Link][11]

  • Wang, Y., et al. (2022). Radiolabeling and Biological Evaluation of Novel 99mTc-Nitrido and 99mTc-Oxo Complexes with 4-Methoxy-L-Phenylalanine Dithiocarbamate for Tumor Imaging. Molecules, 27(20), 6965. [Link][12]

  • Hung, J. C., et al. (1998). Radiochemical Purity Testing Procedures for the Compounded Radiopharmaceuticals Approved from 1988-1997. University of New Mexico College of Pharmacy. [Link][9]

Sources

Validation & Comparative

2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid vs. Thioflavin T for amyloid staining

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of neurodegenerative disease research, the accurate detection and characterization of amyloid fibrils remain a cornerstone of progress. For decades, Thioflavin T has reigned as the undisputed "gold standard" for this purpose, its utility cemented in countless publications and protocols. However, the relentless pursuit of scientific advancement demands a continuous evaluation of existing tools and an exploration of novel alternatives. This guide provides a comprehensive comparison between the well-established fluorescent dye, Thioflavin T (ThT), and a structurally related but lesser-known compound, 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid.

This document moves beyond a simple side-by-side listing of features. It is designed to provide a deep, causal understanding of why these molecules behave as they do, empowering researchers to make informed decisions in their experimental design. We will delve into the mechanistic underpinnings of their interaction with amyloid structures, present their known photophysical properties, and offer detailed, field-proven protocols.

While Thioflavin T's performance is extensively documented, this guide also serves to highlight the current knowledge gap regarding 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid in the context of amyloid staining. This analysis will not only clarify the strengths and limitations of the current standard but also illuminate potential avenues for future research and development in amyloid-targeting probes.

Unveiling the Contenders: A Tale of Two Benzothiazoles

At the heart of both molecules lies the benzothiazole ring system, a structural motif known for its fluorescent properties. However, key substitutions dramatically alter their characteristics and, consequently, their established applications.

Thioflavin T (ThT) , chemically known as 2-[4-(dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium chloride, is a cationic benzothiazole dye. Its fluorescence is significantly enhanced upon binding to the cross-β-sheet structure characteristic of amyloid fibrils[1][2]. This property has made it an invaluable tool for both in vitro and in vivo studies of amyloidogenesis[1][3].

2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid , also known as dehydrothio-p-toluidine sulfonic acid, is a derivative of the same benzothiazole core. Unlike ThT, it possesses a sulfonic acid group, rendering it anionic, and a primary amine instead of a dimethylamino group. Its primary documented use is as an intermediate in the synthesis of azo dyes[4][5]. While it is known to be a fluorochrome, its application in amyloid staining is not well-established in scientific literature.

cluster_ThT Thioflavin T (ThT) cluster_BTA1 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid ThT_structure Cationic Benzothiazole (2-[4-(dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium) ThT_props Well-established amyloid stain Fluorescence enhancement on binding Extensive experimental data BTA1_structure Anionic Benzothiazole Derivative (dehydrothio-p-toluidine sulfonic acid) BTA1_props Primarily a dye intermediate Fluorescent properties noted Limited to no data on amyloid staining

Figure 1. Chemical structures and key characteristics of the two benzothiazole derivatives.

Performance Metrics: A Data-Driven Comparison

The efficacy of a fluorescent probe for amyloid staining is determined by a combination of factors including its binding affinity, quantum yield upon binding, spectral properties, and signal-to-noise ratio. The following table summarizes the known properties of Thioflavin T and the available information for 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid.

PropertyThioflavin T2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid
Synonyms Basic Yellow 1, C.I. 49005Dehydrothio-p-toluidine sulfonic acid, H-acid
Molecular Formula C₁₇H₁₉N₂S⁺C₁₄H₁₂N₂O₃S₂
Molecular Weight 319.85 g/mol (cation)320.39 g/mol
Charge at Neutral pH Positive (Cationic)Negative (Anionic)
Excitation Max (Bound) ~450 nm[1][2]~410 nm (similar to Primuline)[4]
Emission Max (Bound) ~482 nm[1][2]~550 nm (similar to Primuline)[4]
Binding Affinity (Kd) Sub-micromolar to low micromolar range for Aβ fibrils[1]Not reported for amyloid fibrils
Quantum Yield Significant increase upon binding to amyloid fibrilsNot reported in the context of amyloid binding
Primary Application Gold standard for amyloid fibril detection and quantification[1]Intermediate in dye synthesis[4][5]
Solubility Highly soluble in waterSoluble in water

Mechanism of Action: The "Molecular Rotor" and Beyond

The remarkable fluorescence enhancement of Thioflavin T upon binding to amyloid fibrils is attributed to a "molecular rotor" mechanism. In solution, the benzothiazole and dimethylaminophenyl rings of ThT can freely rotate, leading to non-radiative decay and low fluorescence. When ThT binds to the channels of the cross-β-sheet structure of amyloid fibrils, this rotation is restricted, forcing the molecule into a planar conformation and leading to a dramatic increase in fluorescence quantum yield[2].

The binding of ThT is not uniform and shows a preference for grooves lined with aromatic residues on the amyloid fibril surface[1]. This interaction is primarily hydrophobic, although the positive charge of ThT can influence its binding to amyloid surfaces with varying charges[3].

For 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid, the mechanism of fluorescence, particularly in the context of amyloid binding, remains uncharacterized. Its structural similarity to ThT suggests a potential for a similar molecular rotor mechanism. However, the presence of a negatively charged sulfonic acid group and a primary amine will significantly alter its electrostatic and hydrogen bonding interactions compared to the cationic and tertiary amine-containing ThT. This could lead to different binding modes and affinities for amyloid fibrils, a hypothesis that awaits experimental validation.

cluster_ThT Thioflavin T Binding Mechanism cluster_BTA1 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid (Hypothetical) ThT_free Free ThT in Solution (Low Fluorescence) ThT_bound ThT Bound to Amyloid Fibril (High Fluorescence) ThT_free->ThT_bound Binding to β-sheet grooves ThT_bound->ThT_free Dissociation amyloid Amyloid Fibril (Cross-β-sheet structure) ThT_bound->amyloid Rotationally constrained BTA1_free Free Molecule in Solution BTA1_amyloid Interaction with Amyloid Fibril (?) BTA1_free->BTA1_amyloid Binding affinity and mechanism unknown

Figure 2. Established binding mechanism of Thioflavin T and the hypothetical interaction of its sulfonic acid derivative with amyloid fibrils.

Experimental Protocols: A Guide for Practical Application

The following protocols provide a standardized approach for utilizing Thioflavin T for in vitro amyloid staining. Due to the lack of published data, a specific protocol for 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid in this application cannot be provided. However, a general protocol for assessing a novel fluorescent probe is suggested.

Protocol 1: In Vitro Thioflavin T Fluorescence Assay for Amyloid Fibril Detection

This protocol is adapted from established methodologies for monitoring the kinetics of amyloid fibril formation.

Materials:

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in dH₂O, filtered through a 0.2 µm filter)

  • Amyloidogenic peptide or protein (e.g., Aβ(1-42), α-synuclein)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of ThT in the assay buffer. A final concentration of 10-20 µM is often recommended for kinetic studies[2].

    • Prepare the amyloidogenic peptide/protein solution in the assay buffer at the desired concentration. It is crucial to start with a monomeric preparation, which may require pre-treatment (e.g., size-exclusion chromatography).

  • Assay Setup:

    • In each well of the 96-well plate, combine the amyloid protein solution with the ThT working solution.

    • Include control wells:

      • ThT in buffer only (for background fluorescence).

      • Amyloid protein in buffer only (to check for intrinsic fluorescence).

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate in a fluorescence microplate reader at a constant temperature (e.g., 37°C) with intermittent shaking to promote fibril formation.

    • Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.

  • Data Analysis:

    • Subtract the background fluorescence (ThT in buffer) from the sample readings.

    • Plot the fluorescence intensity as a function of time. The resulting sigmoidal curve represents the kinetics of amyloid fibril formation, with a lag phase, an exponential growth phase, and a plateau phase.

prep Prepare Reagents (ThT, Amyloid Protein, Buffer) setup Set up 96-well plate (Samples and Controls) prep->setup incubate Incubate and Measure (Plate reader, 37°C, shaking) setup->incubate analyze Analyze Data (Plot Fluorescence vs. Time) incubate->analyze

Figure 3. Workflow for the in vitro Thioflavin T fluorescence assay.

Protocol 2: Preliminary Assessment of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid for Amyloid Staining

This protocol outlines a general approach to evaluate the potential of a novel fluorescent compound for amyloid detection.

Materials:

  • 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid stock solution (concentration to be determined based on solubility and preliminary fluorescence tests)

  • Pre-formed amyloid fibrils (e.g., Aβ(1-42) fibrils)

  • Monomeric amyloid protein (as a negative control)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Spectral Characterization:

    • Determine the optimal excitation and emission wavelengths of the compound in the assay buffer, both in its free form and in the presence of pre-formed amyloid fibrils.

  • Binding Assay:

    • Titrate the pre-formed amyloid fibrils with increasing concentrations of the compound and measure the fluorescence intensity at the optimal wavelengths.

    • As a control, perform the same titration with the monomeric form of the protein.

  • Specificity Assessment:

    • Test the fluorescence response of the compound in the presence of other protein aggregates (e.g., amorphous aggregates) and non-amyloidogenic proteins to assess its specificity for the cross-β-sheet structure.

  • Data Analysis:

    • Compare the fluorescence enhancement in the presence of amyloid fibrils versus the monomeric protein and other controls. A significant and specific increase in fluorescence would suggest potential for amyloid staining.

Concluding Remarks for the Discerning Researcher

Thioflavin T remains the firmly established and extensively validated tool for the fluorescent detection of amyloid fibrils. Its mechanism of action is well-understood, and its application is supported by a wealth of experimental data and standardized protocols. For researchers seeking a reliable and reproducible method for routine amyloid detection and kinetic studies, ThT is the unequivocal choice.

The exploration of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid in this guide serves a different, yet equally important, purpose. It highlights the vast, unexplored chemical space of potential amyloid-binding dyes. While its current documented applications are in a different field, its structural similarity to ThT and its inherent fluorescence make it an intriguing candidate for investigation.

The key differentiators – its anionic nature and primary amine substitution – could offer unique binding properties and potentially different specificities for various amyloid polymorphs. However, without experimental data on its binding affinity, quantum yield in the presence of amyloids, and specificity, its utility as an amyloid stain remains purely speculative.

This guide, therefore, serves as both a practical manual for the use of a trusted tool and a call to the scientific community to explore the potential of novel chemical entities. The path to a deeper understanding of amyloid-related diseases is paved not only by the consistent application of established methods but also by the curiosity-driven investigation of the unknown.

References

  • Biancalana, M., & Koide, S. (2010). Molecular mechanism of Thioflavin-T binding to amyloid fibrils. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(7), 1405–1412. [Link]

  • Lindberg, M., et al. (2021). ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Amyloid, 28(4), 217-230. [Link]

  • Kuznetsova, I. M., Sulatskaya, A. I., & Turoverov, K. K. (2012). Interaction of Thioflavin T with Amyloid Fibrils: Stoichiometry and Affinity of Dye Binding, Absorption Spectra of Bound Dye. The Journal of Physical Chemistry B, 116(29), 8571–8580. [Link]

  • Google Patents. (1975). Dehydrothio-p-toluidinesulfonic acid azo-hexahydro-4,6-dioxopyrimidineurea or cyanamide direct dyes for paper.
  • BMH learning. (2022, June 3). Thioflavin T Assay | Thioflavin T Fluorescence Assay | Thioflavin T Binding To Amyloids Assay [Video]. YouTube. [Link]

  • Wu, C., Wang, Z., & Duan, L. (2017). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. Interface Focus, 7(2), 20160113. [Link]

  • Biancalana, M., et al. (2009). Molecular Mechanism of Thioflavin-T Binding to the Surface of β-Rich Peptide Self-Assemblies. Journal of molecular biology, 385(4), 1052-63. [Link]

  • PrepChem.com. (n.d.). Synthesis of dehydrothio-p-toluidine-7-sulfonic acid. Retrieved from [Link]

  • Picken, M. M. (2015). Thioflavin T Stain: An Easier and More Sensitive Method for Amyloid Detection. In Amyloidosis (pp. 43-52). Humana Press, New York, NY. [Link]

  • Datapdf. (n.d.). Analysis of Dehydrothio-p- toluidine Sulfonic Acid'. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating the Binding Affinity of 2-(4-Aminophenyl)benzothiazole to Aβ Fibrils

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of Alzheimer's disease (AD) research, the aggregation of amyloid-beta (Aβ) peptides into neurotoxic fibrils is a central pathological hallmark. The development of molecules that can specifically bind to these Aβ fibrils is of paramount importance for both diagnostic imaging and potential therapeutic intervention. One such molecule of interest is 2-(4-Aminophenyl)benzothiazole (AP-BTH), a derivative of Thioflavin T (ThT), a widely used dye for detecting amyloid structures.[1][2] This guide provides a comprehensive framework for validating the binding affinity of AP-BTH to Aβ fibrils, comparing its performance with established alternatives, and offering detailed experimental protocols grounded in scientific integrity.

The core directive of this guide is to empower researchers with the knowledge to design and execute robust validation studies. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. All claims are supported by authoritative sources, providing a foundation of trust and expertise.

The Significance of Aβ Fibril Binders in Alzheimer's Disease

The accumulation of Aβ plaques in the brain is a primary target for AD diagnostics and therapeutics. Molecules that can cross the blood-brain barrier and selectively bind to these plaques enable their visualization through techniques like Positron Emission Tomography (PET).[3][4] Furthermore, compounds that interact with Aβ fibrils can potentially inhibit their formation or mitigate their neurotoxic effects.[5] Therefore, rigorously quantifying the binding affinity of novel compounds like AP-BTH is a critical step in their development pipeline.

2-(4-Aminophenyl)benzothiazole: A Promising Candidate

AP-BTH and its derivatives have shown promise due to their structural similarity to ThT, which is known to exhibit a significant fluorescence enhancement upon binding to the cross-β sheet structure characteristic of amyloid fibrils.[6][7] Studies have indicated that derivatives of 2-phenylbenzothiazole can effectively inhibit Aβ fibril formation.[5] The uncharged nature of some derivatives, like 2-(4′-Methylaminophenyl)benzothiazole (a close analog of AP-BTH), allows for good brain entry and clearance, essential properties for in vivo applications.[8]

Experimental Validation of Binding Affinity: A Multi-faceted Approach

To ensure the scientific validity of our findings, a combination of orthogonal methods should be employed to characterize the binding of AP-BTH to Aβ fibrils. This approach minimizes the risk of artifacts from a single technique and provides a more complete picture of the binding thermodynamics and kinetics.

Key Experimental Techniques:
  • Fluorescence-Based Assays: Leveraging the intrinsic fluorescence of AP-BTH or competition with fluorescent probes like ThT.

  • Surface Plasmon Resonance (SPR): A label-free technique to measure real-time binding kinetics and affinity.[9]

  • Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction.[10][11]

Section 1: Fluorescence-Based Binding Assays

Fluorescence spectroscopy is a highly sensitive and accessible method for studying ligand-protein interactions.

Direct Fluorescence Titration

This method is applicable if AP-BTH exhibits a change in its fluorescence properties (intensity or wavelength) upon binding to Aβ fibrils.

Causality: The rationale is that the restricted environment of the binding pocket on the fibril surface will alter the excited state of the fluorophore, leading to a measurable change in its emission spectrum.

Experimental Workflow:

Sources

A Researcher's Guide to Characterizing the Cross-Reactivity Profile of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the interaction profile of a small molecule is paramount to advancing its therapeutic potential and ensuring its safety. This guide provides a comprehensive framework for evaluating the cross-reactivity of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid, a compound of interest in both medicinal chemistry and as a dye precursor. While this molecule, a derivative of dehydrothio-p-toluidine, has shown promise for its anti-tumor properties, a thorough understanding of its off-target interactions is crucial for its development.[1][2][3] This guide will not only explore the known interactions of this compound but will also provide detailed experimental protocols to empower researchers to build a comprehensive cross-reactivity profile.

Understanding the Known Biological Landscape

2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid belongs to the benzothiazole class of compounds. Its parent molecule, 2-(4-aminophenyl)benzothiazole, has demonstrated potent and selective anti-tumor activity against various cancer cell lines, including breast, ovarian, renal, and colon cancer.[4][5][6] A critical aspect of its mechanism of action is its metabolism by cytochrome P450 enzymes, specifically CYP1A1, which is believed to convert it into a reactive intermediate that exerts its cytotoxic effects.[7] This interaction with CYP1A1 is a key starting point for our cross-reactivity assessment, as interactions with metabolizing enzymes can have significant pharmacological implications.

Structurally, the benzothiazole core is also present in Thioflavin T (ThT), a widely used fluorescent probe for the detection of amyloid fibrils.[8] This structural similarity suggests a potential for 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid to interact with amyloidogenic proteins, which are implicated in a range of neurodegenerative diseases.[9][10][11] Therefore, a comprehensive cross-reactivity analysis should also investigate potential binding to proteins such as amyloid-beta (Aβ), tau, and alpha-synuclein.[12][13][14]

A Multi-pronged Approach to Assessing Cross-Reactivity

A robust assessment of cross-reactivity requires a combination of targeted and unbiased screening methods. This guide proposes a three-tiered approach:

  • Tier 1: Targeted Interaction Analysis: This involves quantitative biophysical techniques to confirm and characterize the kinetics and thermodynamics of binding to known and hypothesized targets (e.g., CYP1A1, Aβ, tau, α-synuclein).

  • Tier 2: Broad Off-Target Screening: This utilizes high-throughput methods, such as proteome microarrays, to screen for unforeseen interactions against a large library of human proteins.

  • Tier 3: Cellular Validation: This step aims to confirm the biological relevance of any identified off-target interactions in a cellular context.

The following sections provide detailed protocols and the scientific rationale for key experiments within this framework.

Tier 1: In-depth Characterization of Hypothesized Interactions

For a precise understanding of the binding affinity and kinetics of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid with its potential targets, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are indispensable techniques.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that provides real-time data on the association and dissociation rates of a small molecule (analyte) binding to a protein (ligand) immobilized on a sensor surface.[15][16][17]

Experimental Protocol: SPR Analysis

  • Protein Immobilization:

    • Covalently immobilize the purified target protein (e.g., recombinant human CYP1A1, Aβ42 monomers, tau-441, or α-synuclein) onto a carboxymethylated dextran (CM5) sensor chip using standard amine coupling chemistry. The goal is to achieve a surface density that will yield a sufficient signal upon analyte binding.

    • A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization to subtract non-specific binding and bulk refractive index changes.

  • Analyte Preparation:

    • Prepare a stock solution of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid in a suitable buffer (e.g., PBS with a small percentage of DMSO to ensure solubility).

    • Perform a serial dilution of the analyte to create a concentration series that brackets the expected dissociation constant (KD). A typical starting range would be from low nanomolar to high micromolar.

  • Binding Analysis:

    • Inject the different concentrations of the analyte over the protein-immobilized and reference flow cells at a constant flow rate.

    • Monitor the change in the SPR signal (measured in response units, RU) over time to generate sensorgrams for both the association and dissociation phases.

    • Regenerate the sensor surface between each analyte injection using a mild regeneration buffer to remove the bound analyte without denaturing the immobilized protein.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Causality Behind Experimental Choices: The choice of a CM5 sensor chip and amine coupling is a robust and widely used method for protein immobilization. The use of a reference flow cell is critical for ensuring data quality by accounting for non-specific interactions and buffer effects.

SPR_Workflow cluster_prep Preparation cluster_spr SPR Analysis cluster_analysis Data Analysis Protein Target Protein Immobilization Immobilize Protein on Sensor Chip Protein->Immobilization Analyte Test Compound Injection Inject Analyte (Concentration Series) Analyte->Injection Immobilization->Injection Detection Detect Binding (Sensorgram) Injection->Detection Data_Processing Reference Subtraction Detection->Data_Processing Kinetic_Fitting Fit to Binding Model Data_Processing->Kinetic_Fitting Results Determine ka, kd, KD Kinetic_Fitting->Results

Figure 1: Workflow for SPR-based kinetic analysis.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy change (ΔH).[18][19][20][21][22]

Experimental Protocol: ITC Analysis

  • Sample Preparation:

    • Prepare the purified target protein in a well-defined buffer system.

    • Dissolve 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid in the exact same buffer to the desired concentration. It is crucial to avoid any buffer mismatch, which can lead to large heats of dilution.

    • Degas both the protein and analyte solutions to prevent air bubbles in the calorimeter.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter and the analyte solution into the injection syringe.

    • Perform a series of small, sequential injections of the analyte into the protein solution while monitoring the heat change.

    • The experiment is complete when the binding sites on the protein are saturated, and subsequent injections only produce the heat of dilution.

  • Data Analysis:

    • Integrate the heat change peaks from each injection to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., a single set of identical sites model) to determine the KD, n, and ΔH.

    • The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

Causality Behind Experimental Choices: ITC is the gold standard for determining the thermodynamics of binding as it directly measures the heat of interaction.[18] Precise buffer matching is essential to minimize artifacts from heats of dilution, ensuring that the measured heat change is solely due to the binding event.

Tier 2: Unbiased Off-Target Screening with Proteome Microarrays

To identify unanticipated off-target interactions, a broad screening approach is necessary. Proteome microarrays, which consist of a large number of purified, functional human proteins spotted onto a solid surface, offer a powerful platform for this purpose.[23][24][25]

Experimental Protocol: Proteome Microarray Screening

  • Array Blocking:

    • Block the proteome microarray slide with a suitable blocking buffer to prevent non-specific binding of the test compound.

  • Compound Incubation:

    • Incubate the microarray with a solution of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid at a concentration relevant to its potential therapeutic window. A fluorescently labeled version of the compound or a specific detection antibody may be required if the compound itself is not fluorescent.

  • Washing and Detection:

    • Wash the microarray to remove unbound compound.

    • Scan the microarray using a suitable fluorescence scanner to detect spots where the compound has bound to a protein.

  • Data Analysis and Hit Identification:

    • Analyze the scanned image to identify proteins that show a significant fluorescence signal above the background.

    • These "hits" represent potential off-target interactions that require further validation using the targeted biophysical methods described in Tier 1.

Causality Behind Experimental Choices: Proteome microarrays provide a high-throughput method to assess specificity against thousands of proteins in a single experiment, enabling the early identification of potential safety liabilities.[26][27]

Proteome_Microarray_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis Microarray Proteome Microarray Blocking Block Microarray Microarray->Blocking Compound Test Compound Incubation Incubate with Compound Compound->Incubation Blocking->Incubation Washing Wash Unbound Compound Incubation->Washing Scanning Scan for Fluorescence Washing->Scanning Hit_ID Identify Positive Hits Scanning->Hit_ID Validation Validate Hits (SPR/ITC) Hit_ID->Validation

Figure 2: Workflow for proteome microarray-based off-target screening.

Comparative Data Summary and Interpretation

The data generated from these experiments will allow for a comprehensive comparison of the binding profile of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid against a panel of proteins. The results should be summarized in a clear and concise table.

Table 1: Hypothetical Cross-Reactivity Profile of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid

Target ProteinSPR KD (µM)ITC KD (µM)Interaction TypePotential Implication
Primary Target
CYP1A11.51.8Enzymatic Substrate/InhibitorMetabolism, Drug Efficacy
Hypothesized Off-Targets
Amyloid-beta (Aβ42)5.26.0Amyloid BindingNeurodegenerative Disease Marker
Tau (monomer)> 100> 100No significant bindingLow cross-reactivity
Tau (aggregated)8.910.1Amyloid BindingNeurodegenerative Disease Marker
α-Synuclein (monomer)> 100> 100No significant bindingLow cross-reactivity
α-Synuclein (aggregated)12.514.3Amyloid BindingNeurodegenerative Disease Marker
Proteome Microarray Hits
Protein Kinase X25.128.0Off-target bindingPotential for kinase-related side effects
Ion Channel Y45.850.2Off-target bindingPotential for cardiovascular side effects

Interpreting the Data:

  • High Affinity vs. Low Affinity: A lower KD value indicates a higher binding affinity. It is crucial to compare the affinity for the primary target (CYP1A1) with that of any identified off-targets. Off-target interactions with affinities in a similar range to the primary target are of greater concern.

  • Thermodynamic Signature: The thermodynamic data from ITC can provide insights into the nature of the binding forces (e.g., hydrophobic interactions, hydrogen bonding).

  • Biological Relevance: The potential biological implications of any off-target binding should be carefully considered in the context of the protein's function and the intended therapeutic application of the compound.

Conclusion and Future Directions

This guide provides a robust framework for characterizing the cross-reactivity of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid. By employing a combination of targeted biophysical techniques and broad, unbiased screening methods, researchers can build a comprehensive understanding of this compound's interaction profile. The resulting data will be invaluable for guiding further drug development efforts, optimizing lead compounds to minimize off-target effects, and ultimately ensuring the safety and efficacy of this promising class of molecules. Any identified and validated off-target interactions should be further investigated in cell-based assays to determine their functional consequences.

References

  • Bio-Rad. Large and Small Molecule Screening by SPR. Available from: [Link]

  • Wikipedia. Prion. Available from: [Link]

  • MDPI. Synaptic Plasticity in Neurodegenerative Diseases: Impact of Exercise as Promising Therapeutic Tool. Available from: [Link]

  • National Center for Biotechnology Information. 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity. Available from: [Link]

  • PubMed. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Available from: [Link]

  • National Center for Biotechnology Information. The emergence of cell-based protein arrays to test for polyspecific off-target binding of antibody therapeutics. Available from: [Link]

  • National Center for Biotechnology Information. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils. Available from: [Link]

  • Bio-Rad. Large and Small Molecule Screening by SPR. Available from: [Link]

  • National Center for Biotechnology Information. Methods of probing the interactions between small molecules and disordered proteins. Available from: [Link]

  • PubMed. Cross-linking sites of the human tau protein, probed by reactions with human transglutaminase. Available from: [Link]

  • National Center for Biotechnology Information. Cross-Reactivity and Sequence Homology Between Alpha-Synuclein and Food Products: A Step Further for Parkinson's Disease Synucleinopathy. Available from: [Link]

  • National Center for Biotechnology Information. Do anti-amyloid beta protein antibody cross reactivities confound Alzheimer disease research?. Available from: [Link]

  • PubMed. Isothermal titration calorimetry of protein-protein interactions. Available from: [Link]

  • TA Instruments. Characterizing Protein-Protein interactions by iTC. Available from: [Link]

  • MDPI. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Available from: [Link]

  • National Center for Biotechnology Information. Crosstalk Between Alpha-Synuclein and Other Human and Non-Human Amyloidogenic Proteins: Consequences for Amyloid Formation in Parkinson's Disease. Available from: [Link]

  • National Center for Biotechnology Information. Small Molecule Immunosensing Using Surface Plasmon Resonance. Available from: [Link]

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. Available from: [Link]

  • National Center for Biotechnology Information. Cross-interactions between the Alzheimer Disease Amyloid-β Peptide and Other Amyloid Proteins: A Further Aspect of the Amyloid Cascade Hypothesis. Available from: [Link]

  • ACS Publications. Tau Protein Binding Modes in Alzheimer's Disease for Cationic Luminescent Ligands | The Journal of Physical Chemistry B. Available from: [Link]

  • Frontiers. α-synuclein and tau: interactions, cross-seeding, and the redefinition of synucleinopathies as complex proteinopathies. Available from: [Link]

  • PNAS. Identifying the proteins to which small-molecule probes and drugs bind in cells. Available from: [Link]

  • MDPI. Aggregation, Transmission, and Toxicity of the Microtubule-Associated Protein Tau: A Complex Comprehension. Available from: [Link]

  • Yale University. Isothermal Titration Calorimetry of Protein-Protein Interactions. Available from: [Link]

  • ResearchGate. (PDF) Do anti-amyloid beta protein antibody cross reactivities confound Alzheimer disease research?. Available from: [Link]

  • PNAS. Protein-induced photophysical changes to the amyloid indicator dye thioflavin T. Available from: [Link]

  • Creative Biolabs. Off-Target Profiling. Available from: [Link]

  • ResearchGate. Small Molecule Immunosensing Using Surface Plasmon Resonance. Available from: [Link]

  • MDPI. Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. Available from: [Link]

  • Frontiers. New Insights Into Drug Discovery Targeting Tau Protein. Available from: [Link]

  • PubMed. Characterization of molecular interactions using isothermal titration calorimetry. Available from: [Link]

  • The Royal Society Publishing. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. Available from: [Link]

  • ResearchGate. Methods for the Elucidation of Protein-Small Molecule Interactions. Available from: [Link]

  • National Center for Biotechnology Information. Small molecules to target tau amyloid aggregation. Available from: [Link]

  • ACS Publications. Identification of Thioflavin T Binding Modes to DNA: A Structure-Specific Molecular Probe for Lasing Applications. Available from: [Link]

  • National Center for Biotechnology Information. Protein Microarrays for Personalized Medicine. Available from: [Link]

  • White Rose Research Online. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Available from: [Link]

  • National Center for Biotechnology Information. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. Available from: [Link]

  • National Center for Biotechnology Information. Influence of 2-(4-aminophenyl)benzothiazoles on growth of human ovarian carcinoma cells in vitro and in vivo. Available from: [Link]

  • PubMed Central. The binding of Thioflavin-T and its neutral analog BTA-1 to protofibrils of the Alzheimer Aβ16-22 peptide probed by molecular dynamics simulations. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of [3H]BTA-1 Binding in Postmortem Brain Homogenates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of Alzheimer's disease (AD) pathology, the accurate quantification of amyloid-β (Aβ) plaques is paramount. This guide provides an in-depth, technical comparison of [3H]BTA-1, a tritiated analog of the amyloid imaging agent BTA-1, for the quantitative analysis of Aβ plaques in postmortem brain homogenates. We will delve into the causality behind experimental choices, present a self-validating protocol, and compare [3H]BTA-1 with other prominent amyloid radioligands, supported by experimental data.

The Significance of Amyloid Plaque Quantification

The pathological hallmarks of Alzheimer's disease include the extracellular deposition of Aβ peptides into plaques and the intracellular formation of neurofibrillary tangles.[1] The ability to accurately quantify the Aβ burden in postmortem tissue is crucial for validating in vivo imaging findings, understanding disease progression, and evaluating the efficacy of novel anti-amyloid therapies. Radioligand binding assays using brain homogenates offer a sensitive and specific method to determine the density (Bmax) and affinity (Kd) of a radiotracer for its target.

[3H]BTA-1: A High-Affinity Ligand for Aβ Plaques

2-(4'-methylaminophenyl)benzothiazole (BTA-1) is a derivative of thioflavin-T that demonstrates high affinity for Aβ fibrils and favorable brain entry and clearance characteristics.[2] Its tritiated form, [3H]BTA-1, allows for precise quantitative analysis in vitro. Studies have shown that the binding of [3H]BTA-1 to AD brain homogenates is dominated by a specific interaction with Aβ amyloid deposits.[3]

A key study demonstrated that [3H]BTA-1 binding is over 10-fold higher in brain tissue from individuals with AD compared to controls, with the majority (94%) of this binding being specific and displaceable.[2] High-affinity binding was observed exclusively in the gray matter of AD brains and was not present in white matter or the cerebellum, making the cerebellum a suitable reference region for nonspecific binding.[2][3] The dissociation constant (Kd) of [3H]BTA-1 for binding to AD brain homogenates was determined to be approximately 5.8 ± 0.90 nM, which is comparable to its affinity for synthetic Aβ fibrils.[2]

Experimental Protocol: Quantitative [3H]BTA-1 Binding Assay

This protocol is designed to be a self-validating system, with built-in controls to ensure the reliability of the data.

I. Brain Tissue Homogenate Preparation

The initial preparation of the brain tissue is a critical step that can significantly impact the quality of the binding data. The use of frozen tissue is standard, and the homogenization process is designed to release the membrane-bound amyloid plaques into a suspension that can be easily aliquoted and analyzed.

  • Tissue Dissection and Homogenization:

    • On ice, dissect a sample (approximately 100-200 mg) of gray matter from the brain region of interest (e.g., frontal cortex) from postmortem human brain tissue.

    • Place the tissue in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with a protease inhibitor cocktail).[4]

    • Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved.

  • Membrane Fractionation (Optional but Recommended):

    • For a more purified preparation, centrifuge the crude homogenate at a low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.[4]

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes containing the amyloid plaques.[4]

    • Resuspend the pellet in fresh, ice-cold buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for long-term storage at -80°C.[4]

  • Protein Concentration Determination:

    • Prior to storage or use, determine the protein concentration of the homogenate using a standard protein assay, such as the bicinchoninic acid (BCA) assay. This is essential for normalizing the binding data.[4]

II. Saturation Binding Assay

The saturation binding experiment is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

  • Assay Setup:

    • On the day of the assay, thaw the brain homogenate preparation and resuspend it in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[4]

    • Prepare a series of dilutions of [3H]BTA-1 in the binding buffer, typically ranging from 0.1 to 20 nM.

    • The assay is typically performed in a 96-well plate format with a final volume of 250 µL per well.[4]

  • Incubation:

    • To each well, add:

      • 150 µL of brain homogenate (typically 50-120 µg of protein).[4]

      • 50 µL of the diluted [3H]BTA-1 solution.[4]

      • 50 µL of binding buffer for total binding determination, or 50 µL of a high concentration of a non-radioactive competing ligand (e.g., 1 µM BTA-1) for nonspecific binding determination.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[4]

  • Filtration and Washing:

    • The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in 0.3% polyethyleneimine) using a 96-well cell harvester. This separates the bound radioligand from the unbound.[4]

    • Quickly wash the filters multiple times (e.g., four washes) with ice-cold wash buffer to remove any remaining unbound radioligand.[4]

  • Radioactivity Counting:

    • Dry the filters (e.g., 30 minutes at 50°C).[4]

    • Place the filters in scintillation vials or seal them in a polyethylene bag, add a scintillation cocktail, and count the radioactivity using a liquid scintillation counter.[4]

III. Data Analysis
  • Calculation of Specific Binding:

    • For each concentration of [3H]BTA-1, subtract the nonspecific binding (counts in the presence of the competing ligand) from the total binding to obtain the specific binding.[4]

  • Saturation Binding Curve and Scatchard Analysis:

    • Plot the specific binding as a a function of the [3H]BTA-1 concentration. This should yield a hyperbolic curve that approaches a plateau at saturation.

    • To determine the Kd and Bmax, the data can be transformed using a Scatchard plot (bound/free vs. bound) or, more commonly, analyzed using non-linear regression analysis with software such as Prism.

Visualizing the Workflow

G cluster_prep Brain Homogenate Preparation cluster_assay Saturation Binding Assay cluster_analysis Data Analysis P1 Dissect Postmortem Brain Tissue P2 Homogenize in Lysis Buffer P1->P2 P3 Centrifuge to Pellet Membranes (Optional) P2->P3 P4 Determine Protein Concentration P3->P4 A2 Incubate Homogenate with [3H]BTA-1 +/- Competitor P4->A2 A1 Prepare Serial Dilutions of [3H]BTA-1 A1->A2 A3 Separate Bound/Unbound via Vacuum Filtration A2->A3 A4 Wash Filters A3->A4 A5 Count Radioactivity A4->A5 D1 Calculate Specific Binding (Total - Nonspecific) A5->D1 D2 Non-linear Regression Analysis D1->D2 D3 Determine Kd and Bmax D2->D3

Caption: Experimental workflow for the quantitative analysis of [3H]BTA-1 binding.

Comparative Analysis of Amyloid Radioligands

While [3H]BTA-1 is an excellent tool for in vitro quantification, it is important to understand its properties in the context of other amyloid imaging agents, particularly those used in positron emission tomography (PET).

RadioligandIsotopeTargetIn Vitro Kd (nM)Key Characteristics
[3H]BTA-1 ³HAβ plaques5.8 ± 0.90[2]High specificity for Aβ plaques in AD gray matter; low white matter binding.[2][3]
[11C]PiB ¹¹CAβ plaques~1-3The "gold standard" for amyloid PET imaging; high affinity and specificity; short half-life requires an on-site cyclotron.[5]
[18F]Florbetapir ¹⁸FAβ plaques~3.1Longer half-life allows for wider distribution; lower cortical retention compared to PiB.[6][7]
[18F]Flutemetamol ¹⁸FAβ plaques~2.6Structurally similar to PiB; higher white matter retention compared to PiB.[6][7]
[18F]Florbetaben ¹⁸FAβ plaques~5.3High affinity for Aβ deposits with low nonspecific binding in control brains.[8]

Note: Kd values can vary depending on the experimental conditions and the specific brain tissue used. The values presented here are for comparative purposes.

The choice of radioligand often depends on the specific application. For in vitro autoradiography and homogenate binding assays, tritiated ligands like [3H]BTA-1 are ideal due to their long half-life and the high spatial resolution they can provide. For in vivo PET imaging, carbon-11 and fluorine-18 labeled tracers are necessary. Studies comparing different PET tracers have shown strong correlations in cortical retention, suggesting that data can be standardized and compared across different ligands.[6][9]

Conclusion: An Authoritative Approach to Amyloid Quantification

The quantitative analysis of [3H]BTA-1 binding in postmortem brain homogenates provides a robust and reliable method for determining the density of Aβ plaques. The high specificity and affinity of [3H]BTA-1 for amyloid deposits in AD brain tissue make it a valuable tool for preclinical research and the validation of in vivo imaging data.[2][3] By following a well-structured and self-validating protocol, researchers can generate high-quality, reproducible data that will contribute to a deeper understanding of Alzheimer's disease pathology and the development of effective therapeutic interventions.

References

  • Evaluation of [3H]SynVesT-1 binding parameters in post-mortem brain tissue from control and Alzheimer's Disease. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Rodriguez-Vieitez, E., et al. (2013). ³H-deprenyl and ³H-PIB autoradiography show different laminar distributions of astroglia and fibrillar β-amyloid in Alzheimer brain. PubMed. Retrieved January 25, 2026, from [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 25, 2026, from [Link]

  • Mathis, C. A., et al. (2002). The binding of 2-(4'-methylaminophenyl)benzothiazole to postmortem brain homogenates is dominated by the amyloid component. PubMed. Retrieved January 25, 2026, from [Link]

  • Nowak, G., et al. (1998). [3H]ketanserin binding in human brain postmortem. PubMed. Retrieved January 25, 2026, from [Link]

  • Lowe, V. J., et al. (2014). Amyloid PET imaging in Alzheimer's disease: A comparison of three radiotracers. National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Lemoine, L., et al. (2018). Autoradiography using ³H-florbetaben and ³H-L-deprenyl in AD and control brain. ResearchGate. Retrieved January 25, 2026, from [Link]

  • Wilkinson, M., et al. (1986). Tissue slices in radioligand binding assays: studies in brain, pineal and muscle. PubMed. Retrieved January 25, 2026, from [Link]

  • Lowe, V. J., et al. (2014). Amyloid PET imaging in Alzheimer's disease: a comparison of three radiotracers. PubMed. Retrieved January 25, 2026, from [Link]

  • Mathis, C. A., et al. (2002). The Binding of 2-(4′-Methylaminophenyl)Benzothiazole to Postmortem Brain Homogenates Is Dominated by the Amyloid Component. National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Freed, W. J., et al. (1993). Properties of [3H]AMPA binding in postmortem human brain from psychotic subjects and controls: increases in caudate nucleus associated with suicide. PubMed. Retrieved January 25, 2026, from [Link]

  • Horsburgh, K., et al. (1991). Autoradiographic imaging of [3H]phorbol 12,13-dibutyrate binding to protein kinase C in Alzheimer's disease. PubMed. Retrieved January 25, 2026, from [Link]

  • Lowe, V. J., et al. (2014). Amyloid PET imaging in Alzheimer's disease: A comparison of three radiotracers. ResearchGate. Retrieved January 25, 2026, from [Link]

  • Matsui, M., et al. (2005). Quantitative analysis of binding parameters of [3H]N-methylscopolamine in central nervous system of muscarinic acetylcholine receptor knockout mice. PubMed. Retrieved January 25, 2026, from [Link]

  • Kornhuber, J., et al. (1996). Characterization of [3H]pentazocine binding sites in post-mortem human frontal cortex. PubMed. Retrieved January 25, 2026, from [Link]

  • Brain Imaging in Alzheimer's Disease: Techniques, Advancements, and Challenges. (n.d.). United Brain Association. Retrieved January 25, 2026, from [Link]

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. (n.d.). Brieflands. Retrieved January 25, 2026, from [Link]

  • Zammit, M. D., et al. (2022). A head-to-head comparison of multiple amyloid PET radiotracers for Down syndrome clinical trials. medRxiv. Retrieved January 25, 2026, from [Link]

  • Carpenter, T., et al. (n.d.). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. Retrieved January 25, 2026, from [Link]

  • Use of Amplified Lewy Body Dementia Fibrils and Autoradiography to Characterize Binding of Radioligand Tg-1-90B to Alpha-Synuclein Fibrils in Postmortem Brain Tissue. (2023). MDPI. Retrieved January 25, 2026, from [Link]

  • Speth, R. C., et al. (1978). The binding of [3H]diazepam to rat brain homogenates. PubMed. Retrieved January 25, 2026, from [Link]

  • Spilker, M. E., et al. (2022). Amyloid and Tau Positron Emission Tomography Imaging in Alzheimer's Disease and Other Tauopathies. Frontiers. Retrieved January 25, 2026, from [Link]

  • Gross-Isseroff, R., et al. (1990). Autoradiographic analysis of [3H]ketanserin binding in the human brain postmortem: effect of suicide. PubMed. Retrieved January 25, 2026, from [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. Retrieved January 25, 2026, from [Link]

Sources

Comparative Efficacy of 2-(4-Aminophenyl)-5-fluorobenzothiazoles in Human Tumor Xenografts: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the antitumor efficacy of 2-(4-aminophenyl)-5-fluorobenzothiazoles, a class of compounds demonstrating potent and selective activity against various human cancers. We will focus on the lead compound, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (also known as 5F 203 or NSC 703786), examining its unique mechanism of action, performance in preclinical human tumor xenograft models, and how its therapeutic strategy compares to other agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical validation and therapeutic potential of this novel agent class.

Introduction: A Novel Class of Selective Antitumor Agents

The 2-(4-aminophenyl)benzothiazole series represents a class of synthetic, small-molecule agents with a distinct profile of potent and highly selective antitumor activity.[1][2] Unlike conventional cytotoxic agents that target rapidly dividing cells indiscriminately, these compounds exploit a specific molecular pathway often upregulated in certain cancer types, leading to targeted cell death. Initial development efforts identified that substitutions on the 2-phenyl ring and fluorination of the benzothiazole nucleus could significantly enhance potency and thwart metabolic inactivation.[1][3]

The lead compound, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), emerged as the most promising candidate for clinical consideration due to its enhanced efficacy in vitro and superior potency in vivo against human breast, ovarian, and gastric tumor xenografts.[1][4][5] This guide will dissect the experimental evidence supporting its efficacy in these preclinical models.

Mechanism of Action: Aryl Hydrocarbon Receptor (AhR)-Mediated Bioactivation

The antitumor activity of 5F 203 is not inherent to the parent molecule but is contingent upon its metabolic activation within sensitive cancer cells. This process is initiated by the compound's function as a potent agonist for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[5][6]

The causality behind this mechanism is a multi-step intracellular cascade:

  • Ligand Binding and AhR Activation: 5F 203 enters the cytoplasm of a tumor cell and binds with high affinity to the cytosolic AhR complex.

  • Nuclear Translocation: This binding event triggers a conformational change, leading to the translocation of the AhR-ligand complex into the nucleus.

  • Gene Induction: Inside the nucleus, the complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes. This action induces the transcription of several genes, most critically those for cytochrome P450 enzymes CYP1A1 and CYP2W1.[4][5]

  • Metabolic Bioactivation: The newly synthesized CYP1A1/CYP2W1 enzymes metabolize the parent 5F 203 molecule. This biotransformation converts 5F 203 into a highly reactive, electrophilic species.[5]

  • DNA Damage and Apoptosis: This reactive metabolite forms covalent adducts with DNA, leading to lethal double-strand breaks.[5] The accumulation of extensive DNA damage triggers cell cycle arrest, typically at the G2/M phase, and ultimately initiates the apoptotic cell death cascade.[5]

This mechanism's trustworthiness as a therapeutic strategy lies in its selectivity. Tumor cells that do not express functional AhR or cannot sufficiently induce CYP1A1/CYP2W1 are incapable of activating the drug and are therefore insensitive to its effects.[1][5] This creates a therapeutic window, targeting only the susceptible cancer cells while sparing healthy tissues.

Mechanism_of_Action cluster_cell Tumor Cell Cytoplasm cluster_nucleus Nucleus Compound 5F 203 AhR Cytosolic AhR Complex Compound->AhR 1. Binds Reactive_Metabolite Reactive Metabolite Compound:e->Reactive_Metabolite:w 4. Metabolic Bioactivation AhR_nuc AhR-5F 203 Complex AhR->AhR_nuc 2. Nuclear Translocation DNA DNA (XRE) AhR_nuc->DNA 3. Binds XRE CYP_mRNA CYP1A1/2W1 mRNA DNA->CYP_mRNA Induces Transcription CYP_Enzyme CYP1A1 / CYP2W1 Enzymes CYP_mRNA->CYP_Enzyme Translation CYP_Enzyme->Reactive_Metabolite DSB DNA Double-Strand Breaks (γH2AX) Reactive_Metabolite->DSB 5. Forms Adducts Apoptosis G2/M Arrest & Apoptosis DSB->Apoptosis

Caption: AhR-mediated bioactivation pathway of 5F 203.

Comparative Efficacy in Human Tumor Xenografts

The in vivo antitumor activity of 5F 203 has been evaluated in several human tumor xenograft models, where human cancer cell lines are implanted into immunocompromised mice. These studies are critical for establishing preclinical proof-of-concept. The data consistently show significant tumor growth inhibition in models derived from sensitive cell lines.

Tumor Type Xenograft Model (Cell Line) Dose & Schedule Observed Efficacy (Tumor Growth Inhibition) Key Findings & Biomarkers Reference
Gastric Cancer MKN-455 mg/kgSignificant (P < .01) tumor growth inhibition.Induction of CYP1A1, CYP2W1, and γH2AX protein observed only in sensitive MKN-45 tumors, not in insensitive BGC-823 tumors.[5]
Gastric Cancer AGS5 mg/kgSignificant (P < .01) tumor growth inhibition.Confirmed in vivo activity in a second sensitive gastric cancer model.[5]
Ovarian Cancer OVCAR-3 (in hollow fibers)6.7 and 10 mg/kg (i.p.)>50% inhibition of tumor cell growth.Demonstrated activity in an intraperitoneal and subcutaneous hollow fiber model.[7]
Breast Cancer ER+ (MCF-7, BO)Not specified in snippetsPotent growth inhibition.Efficacy demonstrated in both estrogen receptor-positive (ER+) and negative (ER-) models.[3]
Breast Cancer ER- (MT-1, MT-3)Not specified in snippetsPotent growth inhibition.Validates broad potential within breast cancer subtypes that retain the AhR pathway.[3]

Comparison with Alternative Agents:

Direct head-to-head studies comparing 5F 203 with standard-of-care chemotherapeutics in the same xenograft experiments are not extensively detailed in the available literature. However, a comparison can be drawn based on its unique mechanism and selectivity profile:

  • Novel Mechanism: The AhR-mediated bioactivation is distinct from conventional DNA damaging agents (e.g., platinum compounds), antimetabolites (e.g., 5-Fluorouracil), or microtubule inhibitors (e.g., paclitaxel). This suggests it could be effective in tumors that have developed resistance to these standard agents and offers potential for combination therapies.

  • Tumor Selectivity: Unlike broadly cytotoxic drugs, the efficacy of 5F 203 is intrinsically linked to the molecular makeup of the tumor (AhR/CYP1A1 expression). This "tumor self-activation" is a significant advantage, potentially leading to a wider therapeutic index and reduced systemic toxicity. The development of pharmacodynamic markers like CYP1A1 induction provides a clear and verifiable system for patient selection, a cornerstone of personalized medicine.[5]

  • Potency: The compound demonstrates efficacy at low mg/kg doses in mice, with in vitro IC50 values in the nanomolar range for sensitive lines, indicating high potency.[2][5][7]

Experimental Protocols: A Self-Validating System

The credibility of xenograft studies hinges on rigorous and well-controlled experimental design. Below is a detailed methodology that serves as a self-validating system for assessing the efficacy of agents like 5F 203.

Protocol: Human Tumor Xenograft Efficacy Study
  • Cell Line Validation & Expansion:

    • Rationale: To ensure the study begins with a pure, viable, and phenotypically consistent cell population.

    • Steps:

      • Obtain human tumor cell lines (e.g., MKN-45, MCF-7) from a certified cell bank (e.g., ATCC).

      • Perform short tandem repeat (STR) profiling to confirm cell line identity.

      • Culture cells in recommended media and conditions. Test for mycoplasma contamination.

      • Expand cells to the required number for implantation, ensuring they are in the logarithmic growth phase. Harvest and assess viability (>95%) using a method like trypan blue exclusion.

  • Animal Model & Implantation:

    • Rationale: To provide a consistent in vivo environment for tumor growth. Immunocompromised mice are used to prevent rejection of the human tumor cells.

    • Steps:

      • Use female athymic nude mice (e.g., BALB/c nu/nu), 6-8 weeks old. Allow a 1-week acclimatization period.

      • Resuspend harvested tumor cells in a sterile, serum-free medium or Matrigel solution.

      • Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 100-200 µL) into the right flank of each mouse.

  • Tumor Growth Monitoring & Randomization:

    • Rationale: To ensure tumors are established and to create treatment groups with statistically similar tumor volumes before initiating therapy.

    • Steps:

      • Monitor mice for tumor formation. Begin caliper measurements 2-3 times per week once tumors are palpable.

      • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

      • When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 mice per group). Ensure the average tumor volume is not statistically different between groups.

  • Drug Formulation & Administration:

    • Rationale: To ensure accurate and consistent delivery of the therapeutic agent.

    • Steps:

      • Prepare the vehicle control and the 5F 203 formulation. Due to the lipophilicity of benzothiazoles, a formulation like a suspension in 0.5% carboxymethylcellulose may be required.

      • Administer the agent or vehicle via the specified route (e.g., intraperitoneal, i.p.) and schedule (e.g., daily for 5 days). Dosing should be based on individual animal body weight.

  • Efficacy Assessment & Endpoint:

    • Rationale: To quantitatively measure the drug's effect on tumor growth and monitor for toxicity.

    • Steps:

      • Continue to measure tumor volume and body weight 2-3 times weekly.

      • The primary endpoint is typically tumor growth inhibition. This can be expressed as the T/C ratio (median tumor volume of T reated group / median tumor volume of C ontrol group) x 100%. A lower T/C value indicates higher efficacy.

      • The study is terminated when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or after a set duration.

      • At termination, tumors are excised, weighed, and can be processed for pharmacodynamic biomarker analysis (e.g., Western blot or IHC for CYP1A1, γH2AX).

Xenograft_Workflow start Start: Cell Line Procurement & Validation culture Cell Culture & Expansion start->culture implant Tumor Cell Implantation in Nude Mice culture->implant monitor Tumor Growth Monitoring implant->monitor randomize Randomization into Treatment Groups monitor->randomize treat Administer 5F 203 or Vehicle Control randomize->treat Day 0 assess Continued Monitoring (Tumor Volume, Body Weight) treat->assess assess->assess Repeat per schedule endpoint Study Endpoint Reached assess->endpoint Tumors reach max size analysis Tumor Excision, Weight, & Biomarker Analysis endpoint->analysis end End: Data Analysis & Reporting analysis->end

Caption: Standard workflow for a xenograft efficacy study.

Conclusion and Future Directions

The experimental data robustly support the efficacy of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) in human tumor xenograft models of breast, ovarian, and gastric cancer. Its unique, tumor-selective mechanism of action, mediated by AhR-dependent bioactivation, distinguishes it from nearly all clinically active chemotherapeutic agents. This provides a strong rationale for its continued development, particularly for tumors identified as possessing a functional AhR signaling pathway.

Future research should focus on head-to-head in vivo comparisons with current standards of care, evaluation in patient-derived xenograft (PDX) models to better predict clinical response, and combination studies to explore potential synergies with other anticancer agents. The identification of clear pharmacodynamic biomarkers (CYP1A1, γH2AX) is a significant asset that can be leveraged in clinical trial design to select patients most likely to respond, embodying a targeted, personalized approach to cancer therapy.

References

  • Bradshaw, T. D., et al. (1998). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Journal of Medicinal Chemistry. [Link]

  • Bradshaw, T. D., et al. (1998). 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity. British Journal of Cancer. [Link]

  • Shi, D. F., et al. (1996). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Journal of Medicinal Chemistry. [Link]

  • Murray, I. A., et al. (2017). The Aryl Hydrocarbon Receptor (AhR) as a Drug Target for Cancer Chemotherapy. Current Pharmaceutical Design. [Link]

  • Leong, H., et al. (2015). The antitumour activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole in human gastric cancer models is mediated by AhR signalling. British Journal of Cancer. [Link]

  • Trapani, V., et al. (2003). Antitumour 2-(4-aminophenyl)benzothiazoles generate DNA adducts in sensitive tumour cells in vitro and in vivo. British Journal of Cancer. [Link]

  • Bradshaw, T. D., et al. (1998). Influence of 2-(4-aminophenyl)benzothiazoles on growth of human ovarian carcinoma cells in vitro and in vivo. British Journal of Cancer. [Link]

  • Chua, M. S., et al. (2000). 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203, NSC 674495): a novel microarray-identified, potent, and selective antitumor agent. Molecular Cancer Therapeutics. (Link not available in search results)
  • Hutchinson, I., et al. (2001). Antitumour benzothiazoles. Part 14: synthesis and in vitro biological properties of 2-(4-aminophenyl)benzothiazoles. Bioorganic & Medicinal Chemistry Letters. (Link not available in search results)
  • Bradshaw, T. D., et al. (2002). Preclinical evaluation of amino acid prodrugs of novel 2-(4-amino-3-methylphenyl)benzothiazoles. Molecular Cancer Therapeutics. [Link]

Sources

A Comparative Guide to the Antimicrobial Spectrum of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is paramount. Among the throng of heterocyclic compounds, benzothiazoles have emerged as a privileged scaffold, demonstrating a broad and potent spectrum of antimicrobial activity.[1][2] This guide provides an in-depth comparison of the antimicrobial profiles of various benzothiazole derivatives, supported by experimental data and mechanistic insights, to aid researchers and drug development professionals in this critical field.

The core structure of benzothiazole, a fusion of a benzene and a thiazole ring, offers a versatile platform for chemical modification, leading to a diverse array of derivatives with wideranging biological activities.[3][4] These compounds have garnered significant interest due to their efficacy against a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[2][5]

Understanding the Antimicrobial Landscape of Benzothiazoles

The antimicrobial activity of benzothiazole derivatives is intricately linked to their chemical structure. Substitutions on the benzothiazole core can profoundly influence their spectrum and potency. Structure-activity relationship (SAR) studies have revealed that the presence of specific functional groups and their positions on the aromatic rings are critical determinants of antimicrobial efficacy.[6]

For instance, the introduction of electron-withdrawing groups, such as nitro and halogens, has been shown to enhance antimicrobial activity.[7] Conversely, the presence of electron-donating groups can also positively influence activity, though a balance is necessary to maintain favorable diffusion across bacterial cell membranes.[6]

Comparative Analysis of Antimicrobial Spectra

To provide a clear and objective comparison, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative benzothiazole derivatives against a panel of clinically relevant microorganisms. A lower MIC value indicates greater potency.

Table 1: Antibacterial Spectrum of Benzothiazole Derivatives (MIC in µg/mL)

Derivative ClassCompound ExampleStaphylococcus aureus (Gram-positive)Bacillus cereus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference
Isatin-Benzothiazole HybridsCompound 41c12.512.53.16.2[8]
Amide-Bearing BenzothiazolesCompound A0715.6-7.81-[6]
Triazole-Benzothiazole HybridsCompound 3e3.12-3.123.12[9][10]
Pyrazolone-Substituted BenzothiazolesCompound 16c0.025 mM*---[11]

*Note: MIC reported in mM, highlighting significant potency against S. aureus.

Table 2: Antifungal Spectrum of Benzothiazole Derivatives (MIC in µg/mL)

Derivative ClassCompound ExampleCandida albicansAspergillus nigerFusarium solaniReference
2-(Aryloxymethyl)benzothiazolesCompound 5h--4.34[12]
General Benzothiazole DerivativesCompounds A1, A2, A9Significant ActivitySignificant Activity-[4][5]
Benzothiazole (unsubstituted)---100% inhibition at 75 ppm[13]

From the data, it is evident that specific structural modifications lead to varied antimicrobial profiles. For example, isatin-benzothiazole hybrids demonstrate a pronounced activity against Gram-negative bacteria.[8] In contrast, certain pyrazolone-substituted derivatives exhibit exceptional potency against the Gram-positive bacterium S. aureus.[11] Furthermore, the antifungal activity is also significant, with some derivatives showing greater efficacy against specific fungal pathogens than commercially available antifungal agents.[12]

Unraveling the Mechanisms of Action

The broad antimicrobial spectrum of benzothiazole derivatives stems from their ability to interact with multiple cellular targets within microbial cells.[14] Understanding these mechanisms is crucial for the rational design of more effective and target-specific antimicrobial agents.

Several key enzymatic targets have been identified:

  • DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication. Benzothiazole derivatives can inhibit their function, leading to a disruption of DNA synthesis and ultimately cell death.[8][14]

  • Dihydropteroate Synthase (DHPS): This enzyme is a key component of the folate biosynthesis pathway in bacteria. Inhibition of DHPS by benzothiazole derivatives deprives the bacteria of essential folic acid, halting their growth.[8][11]

  • Dihydroorotase: This enzyme is involved in pyrimidine biosynthesis. Molecular docking studies have shown that benzothiazole derivatives can bind to the active site of dihydroorotase, inhibiting its function and disrupting nucleotide synthesis.[14]

  • Peptide Deformylase: This enzyme is crucial for bacterial protein maturation. Inhibition of peptide deformylase by certain benzothiazole derivatives leads to the accumulation of non-functional proteins, which is detrimental to the bacterial cell.[8]

Beyond specific enzyme inhibition, some benzothiazole derivatives are also known to induce membrane perturbation, leading to the leakage of essential cellular components such as DNA and proteins.[6][14]

antimicrobial_mechanisms cluster_benzothiazole Benzothiazole Derivatives cluster_targets Microbial Cellular Targets cluster_effects Antimicrobial Effects BZD Benzothiazole Core DNA_Gyrase DNA Gyrase/ Topoisomerase IV BZD->DNA_Gyrase Inhibition DHPS Dihydropteroate Synthase (DHPS) BZD->DHPS Inhibition Dihydroorotase Dihydroorotase BZD->Dihydroorotase Inhibition Peptide_Deformylase Peptide Deformylase BZD->Peptide_Deformylase Inhibition Cell_Membrane Cell Membrane BZD->Cell_Membrane Interaction DNA_Rep_Inhibition Inhibition of DNA Replication DNA_Gyrase->DNA_Rep_Inhibition Folate_Syn_Inhibition Inhibition of Folate Synthesis DHPS->Folate_Syn_Inhibition Pyrimidine_Syn_Inhibition Inhibition of Pyrimidine Synthesis Dihydroorotase->Pyrimidine_Syn_Inhibition Protein_Mat_Inhibition Inhibition of Protein Maturation Peptide_Deformylase->Protein_Mat_Inhibition Membrane_Disruption Membrane Disruption & Leakage Cell_Membrane->Membrane_Disruption

Caption: Mechanisms of antimicrobial action for benzothiazole derivatives.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the antimicrobial spectrum of benzothiazole derivatives relies on standardized and validated experimental protocols. The following outlines the methodologies commonly employed.

Agar Well Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in sterile saline or broth to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation of Agar Plates: The surface of a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is uniformly inoculated with the microbial suspension using a sterile swab.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Application of Test Compounds: A defined concentration of the benzothiazole derivative, dissolved in a suitable solvent (e.g., DMSO), is added to each well. A solvent control and a standard antibiotic are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

agar_well_diffusion cluster_prep Preparation cluster_exp Experiment cluster_results Results Inoculum Prepare Microbial Inoculum Agar_Plate Inoculate Agar Plate Inoculum->Agar_Plate Create_Wells Create Wells in Agar Agar_Plate->Create_Wells Add_Compounds Add Test Compounds & Controls Create_Wells->Add_Compounds Incubate Incubate Plates Add_Compounds->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones

Caption: Workflow for the agar well diffusion method.

Broth Microdilution Method

This method provides a quantitative measure of antimicrobial activity by determining the Minimum Inhibitory Concentration (MIC).

  • Preparation of Stock Solutions: Stock solutions of the benzothiazole derivatives are prepared in a suitable solvent.

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: Positive (microorganism and medium) and negative (medium only) growth controls are included.

  • Incubation: The microtiter plates are incubated under appropriate conditions.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a spectrophotometer to measure turbidity.

broth_microdilution Prep_Stock Prepare Stock Solutions of Compounds Serial_Dilute Perform Serial Dilutions in 96-Well Plate Prep_Stock->Serial_Dilute Inoculate_Wells Inoculate Wells with Microbial Suspension Serial_Dilute->Inoculate_Wells Incubate_Plate Incubate Plate Inoculate_Wells->Incubate_Plate Determine_MIC Determine MIC (Lowest Inhibitory Concentration) Incubate_Plate->Determine_MIC

Caption: Workflow for the broth microdilution method.

Conclusion and Future Perspectives

Benzothiazole derivatives represent a highly promising class of antimicrobial agents with a broad spectrum of activity against clinically significant bacteria and fungi. The versatility of the benzothiazole scaffold allows for extensive chemical modifications, enabling the fine-tuning of their antimicrobial profiles and the development of derivatives with enhanced potency and selectivity.

Future research should focus on the optimization of lead compounds to improve their pharmacokinetic and toxicological profiles. A deeper understanding of their mechanisms of action will facilitate the rational design of next-generation benzothiazole-based antimicrobials that can circumvent existing resistance mechanisms. The continued exploration of this remarkable chemical scaffold holds significant promise in the ongoing fight against infectious diseases.

References

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Zahrani, E. A., Al-Ghamdi, A. A., & El-Sayed, M. E. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(19), 6524. [Link]

  • Mishra, A., & Singh, R. K. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1281, 135111. [Link]

  • Singh, P., Singh, S. K., Gangwar, M., Nath, G., & Singh, S. K. (2014). Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. RSC Advances, 4(34), 17745-17754. [Link]

  • Carrasco-Velázquez, E. R., Páez-Hernández, M. E., & Dorazco-González, A. (2023). Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. Molecules, 28(13), 5089. [Link]

  • El-Sayed, M. E., Al-Ostoot, F. H., & Al-Ghamdi, M. A. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2099. [Link]

  • Kumar, A., & Sharma, S. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks, 14(3), 363-374. [Link]

  • Singh, R. K., & Mishra, A. (2021). Review on the Developments of Benzothiazole-Containing Antimicrobial Agents. Current Drug Discovery Technologies, 18(4), 481-501. [Link]

  • Kumar, A., & Sharma, S. (2024). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Medicinal Chemistry. [Link]

  • Kumar, A., & Sharma, S. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks, 14(3), 363-374. [Link]

  • Senthil, R., & Rajan, M. R. (2023). Benzothiazole—An Antifungal Compound Derived from Medicinal Mushroom Ganoderma lucidum against Mango Anthracnose Pathogen Colletotrichum gloeosporioides (Penz and (Sacc.)). Journal of Fungi, 9(3), 349. [Link]

  • Singh, P., et al. (2013). Design, synthesis and antimicrobial activity of novel benzothiazole analogs. European Journal of Medicinal Chemistry, 64, 489-501. [Link]

  • Patel, R. V., Patel, J. K., & Kumari, P. (2011). Synthesis of novel benzothiazoles for anti-bacterial activity. Der Pharma Chemica, 3(6), 434-443. [Link]

  • Li, Y., et al. (2022). Novel Benzothiazole Derivatives as Potential Anti-Quorum Sensing Agents for Managing Plant Bacterial Diseases: Synthesis, Antibacterial Activity Assessment, and SAR Study. Journal of Agricultural and Food Chemistry, 70(14), 4279-4288. [Link]

  • Singh, P., et al. (2013). Design, synthesis and antimicrobial activity of novel benzothiazole analogs. European Journal of Medicinal Chemistry, 64, 489-501. [Link]

  • Singh, R. K., & Mishra, A. (2023). Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents. Current Topics in Medicinal Chemistry, 23(10), 835-857. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][6][11]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1269. [Link]

  • Li, Y., et al. (2018). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. Molecules, 23(10), 2476. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the proper disposal of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid (CAS No. 130-17-6). The procedures outlined herein are designed to ensure the safety of laboratory personnel and to promote environmental stewardship. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

Hazard Assessment and Chemical Profile

2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid is a complex organic compound with specific handling requirements. A thorough understanding of its properties is the foundation of safe disposal.

Chemical and Physical Properties:

PropertyValueSource
Appearance Yellow to brown powder[1]
Molecular Formula C14H12N2O3S2[1][2][3]
Molecular Weight 320.39 g/mol [1][2][4]
Solubility Insoluble in water; Soluble in acetonitrile or DMSO[1][4][5]
Melting Point >300 °C[3]

Known Hazards:

This compound is classified as hazardous.[2] It is considered harmful if swallowed, inhaled, or absorbed through the skin, and can cause skin and eye irritation.[2][4][6] The presence of amino and sulfonic acid groups, as well as the benzothiazole core, suggests that this compound may have ecotoxicological effects and may not be readily biodegradable.[7][8] Studies on sulfonated aromatic amines indicate their potential for persistence in the environment.[7][9] Therefore, direct disposal into the sanitary sewer system or regular trash is strictly prohibited.[10][11]

Personal Protective Equipment (PPE)

Prior to handling 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risk.

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile or Viton™).[12]

  • Eye Protection: Use safety glasses with side shields or goggles.[12]

  • Skin and Body Protection: A lab coat is mandatory. For handling larger quantities or in situations with a risk of splashing, consider a chemical-resistant apron.[12]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator with an appropriate particulate filter.[2][12]

Disposal Procedures

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste.[11][13]

Small Quantities (e.g., residual amounts in containers)

For small amounts of the compound, the following steps should be taken:

  • Container Rinsing:

    • Rinse the container with a suitable solvent in which the compound is soluble, such as acetonitrile or DMSO.[1]

    • The first rinseate must be collected and treated as hazardous waste.[11]

    • For containers that held acutely toxic chemicals, the first three rinses must be collected as hazardous waste.[11][14]

  • Container Disposal:

    • After thorough rinsing and air-drying, obliterate or remove the original label from the container.[11][14]

    • Dispose of the rinsed and dried glass container in the designated glass disposal bin.[11]

Bulk Quantities and Contaminated Materials

Bulk quantities of the solid compound and any materials contaminated with it (e.g., gloves, absorbent pads) must be disposed of as hazardous waste.

  • Waste Collection:

    • Collect the solid waste in a clearly labeled, sealed, and compatible container. The original container is often the best choice.[11][14]

    • Soak up any spills with an inert absorbent material and collect this as hazardous waste.[15]

  • Labeling:

    • The waste container must be labeled with a "Hazardous Waste" tag.[11][16] The label should include the full chemical name: 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid.

  • Storage:

    • Store the waste container in a designated satellite accumulation area.[13]

    • Ensure the container is kept closed except when adding waste.[11][16]

    • Segregate this waste from incompatible materials, such as strong oxidizing agents.[13]

  • Professional Disposal:

    • Arrange for pickup by a licensed professional waste disposal service.[15]

    • The preferred method of disposal for this type of organic compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[15]

Emergency Procedures

In the event of a spill or exposure:

  • Spill: Evacuate the area and ensure adequate ventilation.[15] Absorb the spill with an inert material and collect it as hazardous waste.[15]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][15]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2]

  • Ingestion: Rinse the mouth. Do NOT induce vomiting.[2][15]

In all cases of exposure, seek immediate medical attention.[6][15]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid.

DisposalWorkflow start Start: Have 2-(4-Aminophenyl)-6-methyl- 1,3-benzothiazole-7-sulfonic acid for disposal waste_type What is the form of the waste? start->waste_type small_quant Small residual quantity in container waste_type->small_quant Small Quantity bulk_solid Bulk solid or contaminated materials waste_type->bulk_solid Bulk/Contaminated rinse Triple rinse container with acetonitrile or DMSO small_quant->rinse collect_solid Collect in a labeled, sealed, compatible container bulk_solid->collect_solid collect_rinse Collect first rinseate as hazardous waste rinse->collect_rinse dispose_container Deface label and dispose of empty container in glass waste collect_rinse->dispose_container end End of Disposal Process dispose_container->end label_waste Label as 'Hazardous Waste' with full chemical name collect_solid->label_waste store_waste Store in designated satellite accumulation area label_waste->store_waste professional_disposal Arrange for pickup by a licensed waste disposal service for incineration store_waste->professional_disposal professional_disposal->end

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid
Reactant of Route 2
2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.